Product packaging for Chloranium(Cat. No.:CAS No. 36658-55-6)

Chloranium

Cat. No.: B1228919
CAS No.: 36658-55-6
M. Wt: 37.47 g/mol
InChI Key: IGJWHVUMEJASKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chloranium ions are highly reactive, short-lived intermediates of significant value in synthetic organic chemistry, particularly in the study of electrophilic reaction mechanisms . These species are characterized by a positively charged chlorine atom (Cl+) and are known for their role as strong electrophiles in alkene activation and halogenation processes . In research applications, this compound ions are typically generated in situ within superacidic environments or from the reaction of chlorine with alkenes, where they form three-membered chloronium ion intermediates . This cyclic structure is a key feature in stereospecific addition reactions, leading to the formation of products with specific stereochemistry, such as dichloroalkanes from alkenes . The primary research utility of this compound ions lies in exploring and facilitating complex synthetic pathways, including the synthesis of fluorinated analogs of complex molecules like vinflunine, an anticancer agent, through superelectrophilic activation in systems such as HF/SbF5 . Handling this compound ions requires specialized equipment and conditions due to their high reactivity and the common use of strong acids or oxidants. This product is intended for use by qualified researchers in a controlled laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClH2+ B1228919 Chloranium CAS No. 36658-55-6

Properties

CAS No.

36658-55-6

Molecular Formula

ClH2+

Molecular Weight

37.47 g/mol

IUPAC Name

chloranium

InChI

InChI=1S/ClH2/h1H2/q+1

InChI Key

IGJWHVUMEJASKV-UHFFFAOYSA-N

SMILES

[ClH2+]

Canonical SMILES

[ClH2+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Chloranium (Chloronium Ion)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranium, systematically known as the chloronium ion (ClH₂⁺), is a reactive chemical species of significant interest in organic synthesis and mechanistic studies. This technical guide provides a comprehensive overview of the known physicochemical properties of the chloronium ion. Due to its transient nature as a reaction intermediate, many of its bulk properties have not been experimentally determined. Therefore, this guide presents a combination of computed data and experimental observations from spectroscopic and gas-phase studies. Detailed methodologies for the generation, observation, and key reactions involving the chloronium ion are provided, alongside visual representations of its primary reaction pathway and experimental workflows to facilitate a deeper understanding.

Physicochemical Properties

The chloronium ion is a short-lived, positively charged species, making the experimental determination of its bulk physicochemical properties, such as melting and boiling points, challenging. The data presented below are primarily derived from computational models and mass spectrometry data.

Table 1: Physicochemical Properties of this compound (Chloronium Ion)

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms Chloronium, Chloronium ionPubChem[1]
CAS Number 24203-47-2PubChem[1]
Molecular Formula ClH₂⁺PubChem[1]
Molecular Weight 37.47 g/mol PubChem[1]
Exact Mass 36.9845028 DaPubChem[1]
XLogP3 0.8PubChem[1]
Hydrogen Bond Donor Count 1LookChem[2]
Hydrogen Bond Acceptor Count 0LookChem[2]
Heavy Atom Count 1LookChem[2]
Complexity 0LookChem[2]

Note: Properties such as melting point, boiling point, and pKa have not been experimentally determined due to the high reactivity and transient nature of the chloronium ion. Computational methods can be employed to estimate the pKa. The solubility of salts containing the chloronium ion would depend on the counter-ion and the solvent, but generally, ionic compounds are more soluble in polar solvents.

Experimental Protocols

Generation and Observation of Chloronium Ions in the Gas Phase via Mass Spectrometry

The study of chloronium ions is often conducted in the gas phase using mass spectrometry, which allows for their generation and characterization without the interference of solvent molecules.

Methodology:

  • Ion Generation: Chloronium ions can be generated in the ion source of a mass spectrometer through the electron impact ionization of 1,2-dichloroethane or other suitable precursors. The high-energy electrons knock off an electron from the precursor molecule, leading to fragmentation and rearrangement to form the cyclic chloronium ion.

  • Mass Selection: The generated ions are then accelerated and guided into a mass analyzer (e.g., a quadrupole or ion trap). The mass analyzer is set to select ions with a specific mass-to-charge ratio (m/z) corresponding to the chloronium ion.

  • Ion-Molecule Reactions: The mass-selected chloronium ions can be introduced into a reaction chamber containing a neutral reagent gas at a controlled pressure. The ensuing reactions can be monitored by analyzing the product ions with a second stage of mass spectrometry (MS/MS).

  • Detection: The product ions and any remaining reactant ions are detected, providing information about the reaction kinetics and mechanism. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) can be used to confirm the presence of chlorine in the detected ions.

Electrophilic Chlorination of Alkenes: A Reaction Mediated by a Chloronium Ion Intermediate

The most common context in which the chloronium ion is encountered is as a transient intermediate in the electrophilic addition of chlorine to alkenes.

Methodology:

  • Reaction Setup: An alkene is dissolved in an inert solvent, such as dichloromethane or carbon tetrachloride, in a reaction vessel protected from light to prevent radical side reactions.

  • Reagent Addition: A solution of molecular chlorine (Cl₂) in the same solvent is added to the alkene solution, typically at a low temperature (e.g., 0 °C) to control the reaction rate.

  • Reaction Progress: The reaction mixture is stirred for a period of time, during which the electrophilic chlorine adds across the double bond of the alkene. The reaction proceeds through a cyclic chloronium ion intermediate.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, a vicinal dichloride, can then be purified using standard techniques such as distillation or chromatography.

  • Characterization: The structure of the product is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which will show the characteristic anti-addition of the two chlorine atoms, a direct consequence of the bridged chloronium ion intermediate.

Visualizations

Signaling Pathway: Electrophilic Chlorination of an Alkene

G cluster_0 Step 1: Formation of the Chloronium Ion cluster_1 Step 2: Nucleophilic Attack Alkene Alkene (C=C) Chloronium Cyclic Chloronium Ion Intermediate Alkene->Chloronium π electrons attack Cl Cl2 Chlorine (Cl-Cl) Cl2->Chloronium Chloride_ion Chloride Ion (Cl⁻) Cl2->Chloride_ion Heterolytic cleavage Vicinal_Dichloride Vicinal Dichloride (anti-addition) Chloronium->Vicinal_Dichloride Backside attack by Cl⁻ Chloride_ion->Vicinal_Dichloride

Caption: Mechanism of alkene chlorination via a cyclic chloronium ion.

Experimental Workflow: Gas-Phase Study of Chloronium Ions

G cluster_workflow Workflow for Gas-Phase Chloronium Ion Chemistry start Precursor Molecule (e.g., 1,2-dichloroethane) ion_source Electron Impact Ionization start->ion_source mass_selection Mass Selection (m/z) ion_source->mass_selection reaction_cell Ion-Molecule Reaction Cell mass_selection->reaction_cell mass_analysis MS/MS Analysis reaction_cell->mass_analysis reagent_gas Neutral Reagent Gas reagent_gas->reaction_cell detector Detector mass_analysis->detector data_analysis Data Analysis detector->data_analysis

Caption: Workflow for studying chloronium ions in the gas phase.

References

The Synthesis and Isolation of Crystalline Chloronium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "Chloranium" is colloquially used to refer to the chloronium ion (a chlorine atom bearing a positive charge), a highly reactive and typically transient chemical species. While the isolation of a simple, stable crystalline "this compound" compound is not feasible due to its extreme reactivity, scientific advancements have enabled the synthesis and isolation of crystalline chloronium salts . This is achieved by stabilizing the chloronium cation with large, weakly coordinating anions. This guide provides an in-depth overview of the synthesis, isolation, and characterization of these crystalline chloronium salts, which serve as potent electrophiles and alkylating agents in synthetic chemistry.

Introduction to Chloronium Ions

Chloronium ions are halonium ions where the halogen is chlorine. They are key intermediates in various electrophilic reactions.[1] The simplest form is the chloronium ion (ClH₂⁺), but more commonly encountered in synthesis are dialkylchloronium ions (R₂Cl⁺).[2] These species are highly electrophilic due to the positive charge on the chlorine atom. Their transient nature makes them powerful reagents, but also challenging to handle and isolate. The key to isolating these reactive cations is the use of very weakly coordinating anions, such as the carborane anion (CHB₁₁Cl₁₁⁻) or hexafluoroantimonate derivatives like [Sb(OTeF₅)₆]⁻.[3] These anions are sterically bulky and electronically stable, minimizing interaction with the chloronium cation and allowing for its crystallization.

Synthesis of Crystalline Chloronium Salts

The generation of stable, isolable chloronium salts has been achieved through several synthetic strategies. These methods are designed to form the chloronium cation in the presence of a suitable weakly coordinating anion.

General Synthetic Pathways

Two primary approaches for the synthesis of dialkylchloronium salts are:

  • Reaction with Brønsted Superacids: This method involves the reaction of an excess of a chloroalkane with a strong Brønsted superacid, such as the carborane-based acid H(CHB₁₁Cl₁₁).[2]

  • Oxidative Halogen Abstraction: A more recent approach utilizes a strong oxidizing agent to abstract a chlorine atom from a chloroalkane. The xenonium salt [Xe(OTeF₅)][Sb(OTeF₅)₆] has been successfully employed for this purpose.[3][4][5]

The choice of method depends on the desired chloronium salt and the available starting materials.

Experimental Protocols

1. Synthesis of Dimethylchloronium Carboranate ([ (CH₃)₂Cl ]⁺[CHB₁₁Cl₁₁]⁻)

  • Reactants: Methyl chloride (CH₃Cl) and carborane acid (H(CHB₁₁Cl₁₁)).[2]

  • Procedure: An excess of methyl chloride is reacted with the carborane acid. The reaction proceeds to form the dimethylchloronium salt, which can be isolated as a crystalline solid.[2] This salt is noted to be stable at room temperature.[2] Upon heating, it decomposes to release CH₃Cl and the highly electrophilic methylating agent CH₃(CHB₁₁Cl₁₁).[2]

2. Synthesis of Fluorinated Dialkylchloronium Salts via Oxidation

  • Reactants: A chloroalkane (e.g., CH₃Cl or CH₂ClCF₃) and the xenonium salt [Xe(OTeF₅)][Sb(OTeF₅)₆].[3]

  • Solvent: SO₂ClF.[3]

  • Procedure: The xenonium salt is reacted with an excess of the chloroalkane in SO₂ClF. The reaction involves the oxidation of the chlorine atom, which is removed as ClOTeF₅, leading to the formation of the corresponding dialkylchloronium salt.[3][4][5] The product can be isolated as a white crystalline powder after removal of all volatile components in vacuo.[3]

Characterization of Crystalline Chloronium Salts

The successful synthesis and isolation of chloronium salts are confirmed through various analytical techniques, with X-ray crystallography providing definitive structural proof.

Spectroscopic Data

NMR and IR spectroscopy are crucial for characterizing these salts in both solid-state and solution.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)Reference
[Cl(CH₂CF₃)₂]⁺[Sb(OTeF₅)₆]⁻5.8763.8, 119.7Not specified[3]
(C₂H₃)₂Cl⁺ (divinylchloronium)Not specifiedNot specifiedC-Cl⁺-C stretches at 628 and 594[6]
(CH₂Cl)₂Cl⁺Not specifiedNot specifiedIntense band at 1284 (marker for this cation)

Table 1: Spectroscopic Data for Selected Chloronium Salts.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the structural elucidation of crystalline chloronium salts.[7] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry.

CompoundC-Cl-C Bond Angle (°)Key Structural FeaturesReference
[(CH₃)₂Cl]⁺[CHB₁₁Cl₁₁]⁻101.5Bent cation structure.[2]
[(CH₂CH₃)₂Cl]⁺[CHB₁₁Cl₁₁]⁻105.8Bent cation structure.[2]
[Cl(CH₂CF₃)₂]⁺[Sb(OTeF₅)₆]⁻·SO₂ClF104.5Co-crystallized with a solvent molecule.[5]

Table 2: X-ray Crystallography Data for Selected Chloronium Salts.

Logical and Experimental Workflows

The synthesis and characterization of crystalline chloronium salts follow a logical progression from starting materials to the final, structurally confirmed product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Chloroalkane (R-Cl) + Superacid (H⁺A⁻) or Oxidant (Ox⁺A⁻) Reaction Reaction in Inert Solvent (e.g., SO₂ClF) Start->Reaction Isolation Removal of Volatiles Reaction->Isolation Crystalline_Salt Crystalline Chloronium Salt ([R₂Cl]⁺A⁻) Isolation->Crystalline_Salt Spectroscopy NMR (¹H, ¹³C) & IR Spectroscopy Crystalline_Salt->Spectroscopy Crystallography Single-Crystal X-ray Diffraction Crystalline_Salt->Crystallography Structure_Confirmation Structural Elucidation Spectroscopy->Structure_Confirmation Crystallography->Structure_Confirmation

General workflow for the synthesis and characterization of chloronium salts.

Signaling Pathways and Reactivity

Chloronium ions are potent electrophiles and are involved as intermediates in various chemical transformations. Their isolation as stable salts allows for the study of their intrinsic reactivity.

Reactivity_Pathway Chloronium_Salt [R₂Cl]⁺A⁻ Alkylation Alkylated Product (R-Nu) Chloronium_Salt->Alkylation Alkylation Carbocation Branched Carbocation Chloronium_Salt->Carbocation Hydride Abstraction Nucleophile Nucleophile (Nu⁻) Nucleophile->Alkylation Alkane Alkane (e.g., n-pentane) Alkane->Carbocation

Reactivity pathways of chloronium salts as alkylating and activating agents.

Fluorinated dialkylchloronium salts have demonstrated exceptional reactivity, capable of acting as fluoroalkyl transfer reagents and activating alkanes like n-pentane to yield branched carbocations.[8] This highlights their potential in C-H activation and functionalization, areas of significant interest in modern organic synthesis.

Conclusion

While the term "this compound" does not represent a stable, isolable compound, the synthesis and characterization of crystalline chloronium salts have been successfully achieved. These compounds are valuable reagents in synthetic chemistry, offering unique reactivity as potent electrophiles. The ability to isolate and structurally characterize these species has provided significant insights into their nature and has opened new avenues for their application in complex molecule synthesis and C-H functionalization. Further research into new weakly coordinating anions and novel chloronium cations will undoubtedly continue to expand the utility of this fascinating class of reactive intermediates.

References

Theoretical Models of Chloranium (Element 122) Atomic Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The element "Chloranium" is not a recognized element in the scientific community or on the periodic table. This document presents a scientifically plausible exploration of the theoretical atomic structure of the hypothetical superheavy element with atomic number 122, which for the purpose of this guide is named this compound (Ch). The data and models described herein are based on theoretical predictions for element 122 (also known as Unbibium or eka-thorium) derived from established quantum mechanical frameworks.

Introduction

The exploration of superheavy elements (SHEs) pushes the boundaries of our understanding of nuclear and atomic physics. For elements with high atomic numbers (Z > 104), relativistic effects become increasingly dominant, significantly influencing their electronic structure and chemical properties. This guide provides a detailed overview of the theoretical models used to predict the atomic structure of the hypothetical element this compound (Z=122), its predicted electronic configuration, and potential properties. The methodologies presented are grounded in the computational and experimental techniques applied to the study of existing superheavy elements.

Theoretical Frameworks for Modeling Superheavy Elements

The immense electrostatic forces within the nuclei of superheavy elements necessitate the use of sophisticated theoretical models that account for relativistic effects. The primary computational methods employed are Relativistic Hartree-Fock (RHF) and Density Functional Theory (DFT).

2.1 Relativistic Hartree-Fock (RHF) Method

The RHF method is an ab initio approach that solves the Dirac equation for a many-electron atom. It treats each electron as moving in the average field created by the nucleus and all other electrons. For superheavy elements, the relativistic treatment is crucial as the inner electrons move at speeds that are a significant fraction of the speed of light. This leads to several relativistic effects, including spin-orbit coupling and direct relativistic effects, which alter the energies and ordering of atomic orbitals.[1][2] For elements with atomic numbers 118-131, RHF calculations have been instrumental in predicting their ground-state electron configurations.[1][2]

2.2 Density Functional Theory (DFT)

DFT is another powerful quantum mechanical modeling method used for predicting the electronic structure of atoms and molecules.[3][4] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density. Relativistic DFT (RDFT) incorporates relativistic effects and is computationally more efficient than RHF for complex systems, making it suitable for studying the chemical properties and potential compounds of superheavy elements.[3][4]

Predicted Atomic Properties of this compound (Z=122)

Based on theoretical calculations, several key atomic properties of this compound have been predicted.

3.1 Electron Configuration

The predicted ground-state electron configuration of this compound is a subject of ongoing theoretical research, with different models yielding slightly different results due to the close energy levels of the 5g, 6f, 7d, and 8p orbitals.[5] One widely cited predicted configuration is [Og] 8s² 7d¹ 8p¹ .[5] Another prediction suggests a configuration of [Og] 8s² 8p¹/₂ .[6] The partial filling of the 8p orbital before the 7d orbital is a direct consequence of relativistic effects, specifically spin-orbit coupling which splits the p orbital into p¹/₂ and p³/₂ sublevels.[1]

Below is a diagram illustrating the predicted electron shell filling order for this compound.

Electron_Configuration cluster_core Oganesson Core [Og] cluster_valence Valence Shells K 1s² L 2s²2p⁶ M 3s²3p⁶3d¹⁰ N 4s²4p⁶4d¹⁰4f¹⁴ O 5s²5p⁶5d¹⁰5f¹⁴ P 6s²6p⁶6d¹⁰ Q 7s²7p⁶ s8 8s² Q->s8 d7 7d¹ s8->d7 p8 8p¹ d7->p8

Predicted Electron Configuration of this compound (Z=122)

3.2 Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on theoretical calculations.

Table 1: Predicted Electron Configuration and Ionization Energies

PropertyPredicted ValueSource
Electron Configuration[Og] 8s² 7d¹ 8p¹[5]
1st Ionization Energy545 kJ/mol[7]
2nd Ionization Energy1090 kJ/mol[7]
3rd Ionization Energy1968 kJ/mol[7]

Table 2: Predicted Nuclear Properties for Selected Isotopes

IsotopePredicted Half-lifePrimary Decay ModeSource
³⁰⁶Ch10⁻⁶ - 0.001 secAlpha Emission[6]
³¹⁹Ch1 sec - 1 daySpontaneous Fission[6]
³²¹Ch1 sec - 1 daySpontaneous Fission[6]
³⁵⁰Ch1 - 1000 secBeta Emission[6]

Experimental Protocols for Synthesis and Detection

While this compound has not yet been synthesized, the experimental protocols for its creation and detection would follow the established methods for producing other superheavy elements.[8]

4.1 Synthesis of this compound

The synthesis of superheavy elements is typically achieved through nuclear fusion reactions in particle accelerators.[9] This involves bombarding a heavy target nucleus with a lighter projectile nucleus.[9]

  • Projectile and Target Selection: The choice of projectile and target nuclei is critical to provide the necessary number of protons and neutrons to form the desired isotope of this compound. A potential reaction for synthesizing this compound (Z=122) could involve bombarding a target of Californium (²⁴⁹Cf, Z=98) with a beam of Titanium (⁵⁰Ti, Z=22) or a similar projectile.

  • Acceleration and Collision: The projectile ions are accelerated to a significant fraction of the speed of light in a cyclotron or linear accelerator and directed onto the target material.[8]

  • Fusion-Evaporation Reaction: If the projectile and target nuclei fuse, they form a highly excited compound nucleus. This compound nucleus then de-excites by emitting one or more neutrons, a process known as a fusion-evaporation reaction, resulting in the ground state of the new superheavy element.

4.2 Detection and Identification

The detection of superheavy elements is extremely challenging due to their low production rates and short half-lives.

  • Separation of Recoils: The newly formed superheavy nuclei, known as evaporation residues, are separated from the unreacted projectile beam and other reaction byproducts using a velocity filter or a gas-filled separator.

  • Implantation and Decay Spectroscopy: The separated nuclei are implanted into a detector, typically a silicon strip detector. The identification of the new element is achieved by observing its characteristic alpha decay chain. The detector measures the energy of the emitted alpha particles and the time of decay, creating a unique signature for the isotope.

The following diagram illustrates a hypothetical experimental workflow for the synthesis and detection of this compound.

Experimental_Workflow cluster_accelerator Particle Accelerator cluster_target Target Chamber cluster_separator Separator cluster_detector Detection System ion_source Ion Source (e.g., ⁵⁰Ti) accelerator Cyclotron / Linac ion_source->accelerator Injection target Target Material (e.g., ²⁴⁹Cf) accelerator->target Accelerated Beam separator Gas-filled Separator target->separator Fusion Products detector Silicon Strip Detector separator->detector Implantation of Ch data_acq Data Acquisition detector->data_acq Decay Signals

Hypothetical Workflow for this compound Synthesis and Detection

Conclusion

The study of the hypothetical element this compound (Z=122) represents a fascinating frontier in nuclear and atomic physics. While its existence is currently theoretical, the application of robust computational models like Relativistic Hartree-Fock and Density Functional Theory provides valuable predictions about its atomic structure and properties. These theoretical insights are essential for guiding future experimental efforts to synthesize and characterize new superheavy elements, potentially expanding the periodic table and deepening our understanding of the fundamental forces that govern matter.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Chloronium (Chloranium) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Chloronium, also known as Chloranium. The chloronium ion (ClH₂⁺) is a highly reactive, short-lived onium cation that serves as a key intermediate in various electrophilic reactions.[1] Understanding its structural and electronic properties through spectroscopic methods is crucial for mechanistic studies in organic chemistry. This document details the primary spectroscopic techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—used to characterize this transient species. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of analytical workflows and relevant chemical pathways.

Introduction to Chloronium (this compound)

The term "this compound" is synonymous with the chloronium ion, a cation with the chemical formula ClH₂⁺.[2][3] It is the conjugate acid of hydrogen chloride.[3] In synthetic organic chemistry, chloronium ions are significant as strong electrophiles, particularly in the activation of alkenes and in halogenation processes.[1] They are typically generated in situ within superacidic media or during the reaction of chlorine with alkenes, where they form a characteristic three-membered ring intermediate.[1] This cyclic structure is fundamental to understanding the stereospecificity of certain addition reactions.[1] Due to their high reactivity, specialized analytical techniques are required for their detection and characterization.[1]

Spectroscopic Data Summary

The structural and physical properties of the chloronium ion have been elucidated using various spectroscopic methods. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Infrared Spectroscopy Data for Chloronium (ClH₂⁺)
ParameterValue (for H₂³⁵Cl⁺)Value (for H₂³⁷Cl⁺)Citation
Symmetric Stretch (ν₁)1917.4 cm⁻¹1917.4 cm⁻¹[2]
Bending Mode (ν₂)1038.0 cm⁻¹1038.0 cm⁻¹[2]
Asymmetric Stretch (ν₃)2641.4 cm⁻¹2641.4 cm⁻¹[2]
Cl-H Bond Length1.315 Å1.315 Å[2]
H-Cl-H Bond Angle92.1°92.1°[2]
Rotational Constant10.59 cm⁻¹10.21 cm⁻¹[2]
Table 2: Mass Spectrometry Data for Chloronium (ClH₂⁺)
ParameterValueIsotopeCitation
Molecular Weight37.47 g/mol N/A[1][2][3]
Mass-to-Charge Ratio (m/z)37[H₂³⁵Cl]⁺[2]
Mass-to-Charge Ratio (m/z)39[H₂³⁷Cl]⁺[2]

Experimental Protocols

The analysis of highly reactive intermediates like the chloronium ion requires specialized experimental setups. Below are detailed methodologies for the key spectroscopic techniques.

Infrared Spectroscopy of Gaseous Chloronium

High-resolution infrared spectroscopy is essential for determining the vibrational modes and molecular structure of gaseous chloronium.[2] Magnetic field modulated infrared laser spectroscopy is a particularly effective technique for studying gas-phase ions.[2]

Methodology:

  • Generation of Chloronium Ions: The chloronium ions are typically generated in the gas phase within a reaction chamber. This can be achieved through methods such as a glow discharge in a mixture of hydrogen chloride (HCl) and a carrier gas like helium.

  • Introduction to Magnetic Field: The generated ions are passed into a vacuum chamber mounted within the bore of a superconducting magnet.[4]

  • Laser Irradiation: A tunable, narrow-linewidth infrared laser beam is directed through the ion cloud. The laser frequency is scanned across the expected absorption regions for the chloronium ion's vibrational modes.

  • Modulation and Detection: The magnetic field is modulated at a specific frequency. This modulation affects the energy levels of the paramagnetic species, and the absorption of the laser light by the ions is detected using a phase-sensitive detector locked to the modulation frequency. This allows for high sensitivity and discrimination from non-paramagnetic species.

  • Data Acquisition: The absorption signal is recorded as a function of the laser wavenumber to generate the infrared spectrum. A computer controls the laser scanning, data acquisition, and signal processing.

FTIR_Workflow cluster_prep Ion Generation cluster_analysis Spectroscopic Analysis cluster_output Data Processing gen Glow Discharge (HCl + He Mixture) chamber Introduction into Vacuum Chamber (in Superconducting Magnet) gen->chamber Ion Transfer laser Irradiation with Tunable IR Laser chamber->laser Spectroscopic Probe detection Phase-Sensitive Detection (Lock-in Amplifier) laser->detection Signal Output acq Data Acquisition System (Computer Controlled) detection->acq Signal Input spec Generation of IR Spectrum (Absorbance vs. Wavenumber) acq->spec Processing

Caption: Workflow for Magnetic Field Modulated IR Laser Spectroscopy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing charged species from solution, making it suitable for detecting chloronium ions generated in condensed-phase reactions.[2] It provides definitive molecular weight and isotopic composition information.[2]

Methodology:

  • Sample Preparation:

    • The reaction mixture believed to contain the chloronium ion intermediate is prepared in a volatile organic solvent compatible with ESI, such as acetonitrile or methanol.[5]

    • The sample concentration should be optimized, typically in the range of 1-10 micrograms per milliliter, to avoid signal suppression and source contamination.[6]

    • Ensure the solution is free of non-volatile salts and particulates, which can interfere with the electrospray process. Filtration may be necessary.[6]

  • Infusion and Ionization:

    • The sample solution is introduced into the ESI source via a syringe pump at a low, constant flow rate (e.g., 5-20 µL/min).[5]

    • A high voltage (typically 2-6 kV) is applied to the capillary tip, causing the liquid to disperse into a fine aerosol of charged droplets.[7]

    • A nebulizing gas (e.g., nitrogen) is used to assist in droplet formation and solvent evaporation.[5]

  • Desolvation and Ion Transfer:

    • The charged droplets travel through a heated capillary or are exposed to a counter-current of heated drying gas (e.g., nitrogen) to facilitate solvent evaporation.[8]

    • As the droplets shrink, the charge density on the surface increases until gas-phase ions are ejected from the droplet.

  • Mass Analysis:

    • The generated chloronium ions are extracted from the atmospheric pressure region into the high vacuum of the mass analyzer by applying a potential difference (cone voltage).[5]

    • The cone voltage should be optimized to ensure efficient ion transfer without inducing fragmentation.[5]

    • The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation:

    • The separated ions strike a detector, generating a signal that is proportional to their abundance.

    • The mass spectrometer software plots the ion abundance versus the m/z ratio, producing a mass spectrum that clearly shows the isotopic pattern for [H₂³⁵Cl]⁺ and [H₂³⁷Cl]⁺.[2]

ESI_MS_Workflow cluster_sample Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis cluster_output Output prep Dissolve Reaction Mixture in Volatile Solvent (e.g., Acetonitrile) filter Filter to Remove Particulates prep->filter infuse Infuse Sample into ESI Source (5-20 µL/min) filter->infuse spray Apply High Voltage (2-6 kV) Generate Charged Droplets infuse->spray desolvate Desolvation with Heated Nitrogen Gas spray->desolvate transfer Ion Transfer to Vacuum (Optimize Cone Voltage) desolvate->transfer analyze Separate Ions by m/z (e.g., TOF Analyzer) transfer->analyze detect Ion Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: General Experimental Workflow for ESI-Mass Spectrometry.

Signaling Pathways and Chemical Role

The request for information on "this compound signaling pathways" requires clarification. In a biological context, signaling pathways refer to a series of molecular interactions that control cellular functions. The chloronium ion is a highly reactive, unstable chemical intermediate and is not known to participate as a signaling molecule in biological systems. Its existence is transient, and it would rapidly react with any biological nucleophile, making it unsuitable for a controlled signaling role.

The primary and well-characterized role of the chloronium ion is in chemical reactions, specifically the electrophilic addition of chlorine to alkenes. A diagram illustrating this fundamental chemical pathway is provided below as a relevant alternative.

Electrophilic_Addition cluster_reaction Electrophilic Addition of Cl₂ to an Alkene Alkene R₂C=CR₂ (Alkene) p1 Alkene->p1 Chlorine Cl-Cl Chlorine->p1 Intermediate Cyclic Chloronium Ion + Cl⁻ p2 Intermediate:f1->p2 Product R₂ClC-CClR₂ (Vicinal Dihalide) p1->Intermediate:f0 Electrophilic Attack p2->Product Nucleophilic Attack by Cl⁻ (Anti-addition)

Caption: Mechanism of Electrophilic Addition via a Cyclic Chloronium Ion.

Conclusion

The spectroscopic analysis of the chloronium (this compound) ion provides critical insights into its molecular structure and properties. High-resolution infrared spectroscopy in the gas phase has precisely defined its geometry and vibrational frequencies, while mass spectrometry confirms its molecular weight and isotopic distribution. Although not involved in biological signaling, its role as a reactive intermediate in electrophilic additions is a cornerstone of mechanistic organic chemistry. The experimental protocols outlined in this guide provide a framework for the successful detection and characterization of this and other transient chemical species.

References

The Discovery of Chloranium: A Technical Whitepaper on the Genesis of the Chloronium Ion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the early research and discovery of "Chloranium," the common synonym for the chloronium ion. This reactive intermediate, now fundamental to the understanding of various organic reactions, was first a theoretical postulate to explain experimental observations and later isolated and characterized through pioneering work in superacid chemistry. This document details the historical context, the pivotal experiments leading to its discovery, comprehensive experimental protocols, and the key characterization data that solidified its existence.

Introduction: From Postulate to Reality

The concept of the chloronium ion, a halogen atom bearing a positive charge and forming a three-membered ring with two carbon atoms, was first proposed in 1937 by Irving Roberts and George E. Kimball.[1][2] Their hypothesis arose from the need to explain the observed anti-diastereoselectivity in the addition of halogens to alkenes. The prevailing theory of a simple open-chain carbocation intermediate could not account for the specific stereochemical outcome. Roberts and Kimball astutely argued that a bridged, positively charged halogen ion intermediate would restrict bond rotation and lead to the observed anti-addition product.[1]

However, for several decades, the chloronium ion remained a theoretical entity—a transient species that eluded direct observation due to its extreme reactivity. This changed dramatically with the groundbreaking work of George A. Olah in the mid-20th century. Olah's development and use of "superacids"—media with acidities far exceeding that of concentrated sulfuric acid—provided a sufficiently non-nucleophilic environment to stabilize these highly reactive cations, allowing for their direct observation and characterization for the first time.[3][4] Olah's work not only confirmed the existence of chloronium ions but also opened the door to the systematic study of a wide range of other "onium" ions, earning him the Nobel Prize in Chemistry in 1994.[4][5]

Early Postulation: The Stereochemistry of Alkene Halogenation

The initial evidence for the existence of chloronium ions was indirect, stemming from stereochemical studies of halogen addition to alkenes.

The Roberts and Kimball Hypothesis

In their seminal 1937 paper, Roberts and Kimball examined the reaction of chlorine and bromine with ethylenes.[2] They observed that the addition of halogens across the double bond consistently resulted in the formation of the anti-addition product.

Experimental Observation: The chlorination of an alkene leads to a vicinal dichloride with the two chlorine atoms on opposite faces of the original double bond.

The Logical Discrepancy: If the reaction proceeded through a planar, open-chain carbocation intermediate, rotation around the central carbon-carbon single bond would be facile. This would be expected to produce a mixture of syn- and anti-addition products.

The Proposed Solution: Roberts and Kimball postulated the formation of a cyclic, bridged "halonium ion" intermediate. This three-membered ring structure, with the halogen atom bonded to both carbons of the former double bond, would prevent rotation and only allow for backside attack by the halide ion, thus exclusively forming the anti-product.

G cluster_0 Electrophilic Attack cluster_1 Nucleophilic Attack A Alkene (C=C) C Chloronium Ion Intermediate A->C π electrons attack Cl B Cl-Cl B->C forms bridged ion D Cl⁻ B->D heterolytic cleavage E Chloronium Ion G anti-Dichloride Product E->G F Cl⁻ (from backside) F->G SN2-like attack

Proposed mechanism for alkene chlorination via a chloronium ion.

The Landmark Isolation: George A. Olah and Superacid Chemistry

The direct observation and characterization of chloronium ions were achieved by George A. Olah and his colleagues. Their key innovation was the use of superacids, which are extremely low in nucleophilicity, thus preventing the immediate reaction of the highly electrophilic chloronium ion.

Experimental Protocol: Preparation of a Dialkylchloronium Ion

One of the early successful preparations involved the generation of a dialkylchloronium ion from an alkyl chloride in a superacid medium. The following is a representative protocol based on Olah's work for the preparation of the dimethylchloronium ion.

Objective: To generate and stabilize the dimethylchloronium ion, [ (CH₃)₂Cl ]⁺, for spectroscopic observation.

Reagents and Materials:

  • Methyl chloride (CH₃Cl)

  • Antimony pentafluoride (SbF₅)

  • Sulfur dioxide (SO₂) (as a solvent)

  • NMR tube equipped for low-temperature measurements

  • Schlenk line or similar apparatus for handling air- and moisture-sensitive reagents

Procedure:

  • A solution of antimony pentafluoride in liquid sulfur dioxide is prepared at -78 °C in a dry NMR tube under an inert atmosphere.

  • A pre-cooled solution of methyl chloride in sulfur dioxide is then carefully added to the superacid solution at -78 °C.

  • The reaction mixture is thoroughly mixed at low temperature, during which the chloronium ion forms.

  • The NMR tube is then transferred to the pre-cooled probe of an NMR spectrometer for analysis.

Reaction: 2 CH₃Cl + SbF₅ → [ (CH₃)₂Cl ]⁺[SbF₅Cl]⁻

G start Prepare SbF₅ in SO₂ at -78°C step1 Add CH₃Cl solution in SO₂ start->step1 step2 Mix at low temperature step1->step2 step3 Formation of [(CH₃)₂Cl]⁺[SbF₅Cl]⁻ step2->step3 end Low-temperature NMR analysis step3->end

Workflow for the generation of a dialkylchloronium ion.

Spectroscopic Characterization

The use of superacids allowed for the characterization of chloronium ions by various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for characterizing the structure of chloronium ions. The positive charge on the chlorine atom causes a significant deshielding of the adjacent protons and carbons, resulting in a downfield shift in their NMR spectra compared to the parent alkyl chlorides.

Compound/Ion¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Methyl Chloride (CH₃Cl)~3.05~25.1
Dimethylchloronium Ion [(CH₃)₂Cl]⁺~5.46~59.0
2,2,2-Trifluoroethyl Chloride (CF₃CH₂Cl)~4.08~25.2
Bis(2,2,2-trifluoroethyl)chloronium Ion~5.65~54.7

Note: Exact chemical shifts can vary depending on the superacid system and temperature.[6]

IR Spectroscopy

Infrared spectroscopy provides information about the vibrational frequencies of the bonds within the chloronium ion. The C-Cl bond stretching frequency in a chloronium ion is typically observed at a lower wavenumber compared to the corresponding alkyl chloride, which is indicative of a weaker C-Cl bond due to the delocalization of the positive charge.

Functional GroupTypical IR Absorption Range (cm⁻¹)
C-H stretch (in alkanes)2850 - 3000
C-Cl stretch (in alkyl chlorides)600 - 800
C-Cl⁺-C stretch (in chloronium ions)550 - 650

Logical Relationships and Reactivity

The discovery and characterization of chloronium ions have had a profound impact on the understanding of reaction mechanisms.

G A Chloronium Ion (e.g., from Alkene + Cl₂) B Highly Electrophilic A->B C Three-membered Ring Strain A->C D Reactive Intermediate B->D C->D E Nucleophilic Attack D->E F Rearrangement to Carbocation D->F G Halohydrin Formation (Solvent as Nucleophile) E->G H Vicinal Dihalide Formation (Halide as Nucleophile) E->H I Formation of more stable carbocation (e.g., allylic, benzylic) F->I

Reactivity pathways of chloronium ions.

Chloronium ions are highly reactive intermediates due to both the electrophilicity of the positively charged chlorine and the ring strain of the three-membered ring. Their subsequent reactions are dictated by the reaction conditions, particularly the nature of the nucleophiles present in the system.

  • In the presence of a halide ion: Backside attack leads to the formation of a vicinal dihalide, as seen in the halogenation of alkenes.

  • In a nucleophilic solvent (e.g., water, alcohol): The solvent acts as the nucleophile, leading to the formation of halohydrins or haloethers.

  • Rearrangement: In some cases, particularly when a more stable carbocation can be formed (e.g., allylic or benzylic), the chloronium ion can rearrange.

Conclusion

The journey to the discovery of "this compound," or the chloronium ion, is a classic example of the synergy between theoretical postulation and experimental verification in chemical science. What began as a clever hypothesis by Roberts and Kimball to explain stereochemical outcomes became a tangible and characterizable species through the pioneering superacid chemistry of George A. Olah. The ability to generate and study these fleeting intermediates has fundamentally shaped our understanding of electrophilic reactions and continues to be a cornerstone of modern organic chemistry. The experimental protocols and spectroscopic data presented herein provide a foundational guide to the early research that brought the chloronium ion from a theoretical concept to a well-established chemical entity.

References

Acknowledgment of Inquiry and Clarification of Subject Matter

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Isotopic Variations of "Chloranium" and Their Stability

Thank you for your inquiry requesting a detailed technical guide on the isotopic variations and stability of "this compound." Our initial research indicates that "this compound" is not a recognized element in the periodic table. The term is sometimes associated with the chloronium ion (ClH₂⁺) or used in other contexts, but it does not refer to a distinct element with its own set of isotopes.[1][2][3][4][5]

Given the context of your request, which focuses on isotopic variations and stability—a topic central to nuclear chemistry and physics—it is highly probable that the intended subject of interest is the element Chlorine (Cl) . Chlorine is a well-characterized element with multiple isotopes that are crucial in various scientific and industrial fields.

Therefore, this technical guide will proceed by providing a comprehensive overview of the isotopic variations of Chlorine and their stability, as this aligns with the scientific core of your request. We trust this information will be valuable for your research and development activities.

An In-depth Technical Guide on the Isotopic Variations of Chlorine and Their Stability

Audience: Researchers, scientists, and drug development professionals.

Introduction to Chlorine Isotopes

Chlorine (atomic number 17) possesses a range of isotopes, with mass numbers from 32 to 40. However, naturally occurring chlorine is a composite of two stable isotopes: ³⁵Cl and ³⁷Cl.[6][7][8] Additionally, a radioactive isotope, ³⁶Cl, is found in trace amounts in the environment.[7][8] The other isotopes of chlorine are synthetic and have very short half-lives, typically less than an hour.[6][7]

Data Summary of Key Chlorine Isotopes

The quantitative data for the most significant isotopes of chlorine are summarized in the table below for ease of comparison.

IsotopeAtomic Mass (u)Natural Abundance (%)Half-lifeNuclear SpinDecay Mode(s)Daughter Isotope(s)
³⁵Cl 34.968852775.77Stable3/2+--
³⁶Cl 35.96830682Trace (approx. 7x10⁻¹¹)301,000 years2+β⁻, ε³⁶Ar, ³⁶S
³⁷Cl 36.965902624.23Stable3/2+--

Data compiled from multiple sources.[6][7][8]

Stability and Radioactive Decay of Chlorine-36

The long-lived radioisotope ³⁶Cl is of particular interest in various fields. It is a cosmogenic nuclide, primarily produced in the atmosphere through the spallation of Argon-36 (³⁶Ar) by cosmic ray protons.[8] In the subsurface, it can be generated by neutron capture by ³⁵Cl or muon capture by ⁴⁰Ca.[8]

Chlorine-36 decays via two primary pathways:

  • Beta decay (β⁻) to Argon-36 (³⁶Ar).

  • Electron capture (ε) to Sulfur-36 (³⁶S).

The combined half-life of these decay processes is approximately 308,000 years.[7]

Experimental Protocols

Isotope Ratio Mass Spectrometry (IRMS) for Stable Isotope Analysis

The determination of the relative abundances of stable isotopes (³⁵Cl and ³⁷Cl) is typically performed using Isotope Ratio Mass Spectrometry (IRMS).

Methodology:

  • Sample Preparation: The chlorine-containing sample is converted into a suitable gaseous form, often methyl chloride (CH₃Cl) or cesium chloride (CsCl). This is crucial for introducing the sample into the mass spectrometer.

  • Ionization: The gas molecules are ionized in the ion source of the mass spectrometer, typically using electron impact, creating positively charged ions.

  • Mass Analysis: The ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ion beams are collected by detectors (e.g., Faraday cups), and the ratio of the different isotopes is measured.

  • Data Referencing: The measured isotopic ratio is compared to a standard reference material, such as Standard Mean Ocean Chloride (SMOC), to determine the isotopic composition.[6]

Accelerator Mass Spectrometry (AMS) for Chlorine-36 Dating

Accelerator Mass Spectrometry (AMS) is the primary method for measuring the very low concentrations of ³⁶Cl.

Methodology:

  • Sample Preparation: Chlorine is extracted from the sample (e.g., water, rock) and purified. It is then typically precipitated as silver chloride (AgCl).

  • Ion Source: The AgCl is pressed into a target and bombarded with cesium ions to produce negative chlorine ions.

  • Acceleration: The ions are accelerated to high energies (mega-electronvolts) in a particle accelerator.

  • Interference Removal: At these high energies, molecular isobars are destroyed, and interfering isobars (like ³⁶S) can be separated using gas-filled magnets or other techniques.

  • Detection: The ³⁶Cl ions are counted in a particle detector, allowing for the determination of the ³⁶Cl/Cl ratio.

Visualizations

Decay Pathway of Chlorine-36

Chlorine36_Decay Cl36 Chlorine-36 (³⁶Cl) Ar36 Argon-36 (³⁶Ar) Cl36->Ar36 β⁻ decay S36 Sulfur-36 (³⁶S) Cl36->S36 Electron Capture (ε)

Caption: Decay pathways of the radioisotope Chlorine-36.

Experimental Workflow for AMS Dating

AMS_Workflow cluster_prep Sample Preparation cluster_ams AMS Analysis Sample Environmental Sample Extraction Chlorine Extraction Sample->Extraction Purification Chemical Purification Extraction->Purification Precipitation Precipitation as AgCl Purification->Precipitation IonSource Ion Source Precipitation->IonSource Target Loading Accelerator Particle Accelerator IonSource->Accelerator InterferenceRemoval Interference Removal Accelerator->InterferenceRemoval Detector Particle Detector InterferenceRemoval->Detector DataAnalysis Calculate ³⁶Cl/Cl Ratio Detector->DataAnalysis Ion Counting

Caption: Generalized workflow for Chlorine-36 analysis using AMS.

Applications in Research and Development

  • Geological Dating: The long half-life of ³⁶Cl makes it a valuable tool for dating geological samples, such as groundwater and ice cores, in the range of 60,000 to 1 million years.

  • Hydrological Tracing: Due to its production during atmospheric nuclear weapons testing in the 1950s, ³⁶Cl serves as a tracer for water movement in soil and groundwater over the last several decades.

  • Environmental Science: The isotopic composition of chlorine can be used to trace the sources and pathways of environmental pollutants.

  • Drug Development: While not directly related to drug action, isotopic labeling with stable chlorine isotopes (³⁷Cl) can be used in metabolic studies to trace the fate of chlorinated drug compounds within an organism.

References

Quantum Chemical Calculations for the Hypothetical Molecule Chloranium: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecule "Chloranium" as a specific, recognized therapeutic agent is not known in established chemical literature. However, the term "this compound" or "chloronium" ion refers to a positively charged chlorine atom, which is a highly reactive intermediate.[1][2][3][4] This whitepaper presents a hypothetical case study of a novel drug candidate, herein named "this compound," to illustrate the application of quantum chemical calculations in drug discovery and development for a scientific audience.

Abstract

In the landscape of modern drug discovery, computational chemistry provides indispensable tools for the rapid and cost-effective evaluation of potential therapeutic agents.[5][6] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure, reactivity, and spectroscopic properties of drug candidates.[7] This guide details the theoretical framework and practical application of quantum chemical calculations for a hypothetical heterocyclic drug candidate, "this compound," designed for kinase inhibition. We present a standardized protocol, summarize key predictive data in a structured format, and visualize workflows and biological interactions to provide a comprehensive overview for researchers, chemists, and drug development professionals.

Introduction to this compound and Computational Approach

"this compound" is a hypothetical small molecule designed as a potential inhibitor of a specific tyrosine kinase implicated in oncogenic signaling pathways. Its core structure features a chloro-substituted purine analog, intended to form specific halogen bonds and hydrogen bonds within the ATP-binding pocket of the target kinase.

Before undertaking costly synthesis and in vitro testing, a thorough in silico characterization is essential.[8] Quantum chemical calculations are employed to:

  • Determine the most stable three-dimensional conformation.

  • Analyze its electronic properties to understand its reactivity and potential interactions with the protein target.[9]

  • Predict spectroscopic signatures for future empirical validation.

  • Assess its chemical stability and reactivity through global reactivity descriptors.[9]

This computational pre-screening helps to de-risk the drug development process and guide the rational design of more potent and selective analogs.[5]

Methodologies and Protocols

This section outlines the detailed computational protocol for the quantum chemical analysis of this compound.

Software and Hardware

All calculations were performed using the Gaussian 16 suite of programs. High-performance computing (HPC) resources were utilized to manage the computational demands of the simulations.[10] Visualization of molecular orbitals and electrostatic potential maps was performed with GaussView 6.0.

Geometric Optimization and Vibrational Frequency Analysis

The initial structure of this compound was sketched using molecular modeling software and subjected to a full geometry optimization without any symmetry constraints. The optimization was carried out using Density Functional Theory (DFT).

  • Method: DFT

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p)

  • Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) was used to simulate the effects of an aqueous solvent environment.

Following optimization, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface.

Electronic and Reactivity Descriptor Calculations

Single-point energy calculations were performed on the optimized geometry to derive electronic properties.

  • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability.[9]

  • Molecular Electrostatic Potential (MEP): The MEP surface was generated to identify sites susceptible to electrophilic and nucleophilic attack, which is crucial for predicting non-covalent interactions with a biological target.[11]

  • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several key descriptors were calculated to quantify the molecule's reactivity:

    • Ionization Potential (I): I ≈ -EHOMO

    • Electron Affinity (A): A ≈ -ELUMO

    • Electronegativity (χ): χ = (I + A) / 2

    • Chemical Hardness (η): η = (I - A) / 2

    • Chemical Softness (S): S = 1 / (2η)

    • Electrophilicity Index (ω): ω = χ² / (2η)

Results: Predicted Properties of this compound

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for the hypothetical this compound molecule.

Table 1: Optimized Geometric Parameters (Selected)
ParameterBond/AngleValue
Bond Length C4-C51.39 Å
N7-C81.32 Å
C6-Cl1.74 Å
Bond Angle N1-C6-N7121.5°
C5-C6-Cl118.9°
Dihedral Angle N1-C2-N3-C4-0.5° (Planar)
Table 2: Electronic Properties and Global Reactivity Descriptors
PropertySymbolValue (eV)
HOMO EnergyEHOMO-6.85 eV
LUMO EnergyELUMO-1.72 eV
HOMO-LUMO Energy GapΔE5.13 eV
Ionization PotentialI6.85 eV
Electron AffinityA1.72 eV
Electronegativityχ4.285 eV
Chemical Hardnessη2.565 eV
Chemical SoftnessS0.195 eV-1
Electrophilicity Indexω3.58 eV

Interpretation: The large HOMO-LUMO gap of 5.13 eV suggests that this compound is a chemically stable molecule.[9] The MEP analysis (not shown) would reveal electron-rich regions (negative potential) around the nitrogen atoms, which are potential hydrogen bond acceptors, and an electron-deficient region (positive potential) near the chlorine atom, indicating its potential as a halogen bond donor.

Visualizations: Workflows and Biological Context

Visual diagrams are essential for conveying complex processes and relationships in computational drug discovery.

Computational Workflow

The following diagram illustrates the sequential workflow used for the quantum chemical analysis of this compound.

G A 1. Initial Structure (2D Sketch / 3D Build) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Confirmation: No Imaginary Frequencies? C->D D->B No (Re-optimize) E 4. Single Point Calculation (Optimized Geometry) D->E Yes F 5. Property Analysis (HOMO, LUMO, MEP, etc.) E->F G Data for Further Studies (Docking, QSAR, etc.) F->G

Diagram 1: Computational workflow for quantum chemical analysis.
Hypothetical Signaling Pathway

This diagram depicts a simplified, hypothetical kinase signaling pathway that this compound is designed to inhibit. The inhibition of the target kinase is intended to block the downstream phosphorylation cascade, thereby preventing a cellular response like proliferation.

G cluster_0 Upstream Signal cluster_1 Signaling Cascade Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target Kinase Target Kinase Receptor->Target Kinase Activates Downstream Protein Downstream Protein Target Kinase->Downstream Protein Phosphorylates Phosphorylated Protein Phosphorylated Protein Downstream Protein->Phosphorylated Protein Cellular Response\n(e.g., Proliferation) Cellular Response (e.g., Proliferation) Phosphorylated Protein->Cellular Response\n(e.g., Proliferation) This compound This compound This compound->Target Kinase Inhibits

Diagram 2: Hypothetical inhibition of a kinase pathway by this compound.

Conclusion

This technical guide has outlined the protocol and potential outcomes of applying quantum chemical calculations to a hypothetical drug candidate, this compound. The data derived from these computational methods, such as optimized geometry, electronic properties, and reactivity descriptors, are fundamental for modern, rational drug design.[12] They provide a solid theoretical foundation that informs subsequent steps in the drug discovery pipeline, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[6][8] The integration of these in silico techniques is crucial for accelerating the identification and optimization of novel therapeutic agents.[13]

References

Chloronium (H₂Cl⁺): A Pivotal Intermediate in Astrochemical Processes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract:

The chloronium ion (H₂Cl⁺), historically referred to as chloranium, has emerged from a niche species in synthetic organic chemistry to a molecule of significant interest in the realm of astrochemistry. Initially identified in laboratory plasmas, its confirmed detection in the interstellar medium (ISM) has solidified its role as a crucial intermediate in the cosmic chemistry of chlorine. This technical guide provides a comprehensive overview of the current understanding of chloronium's role in astrochemical processes, detailing its formation and destruction pathways, observed abundances, and the experimental methodologies used to study this reactive cation. The information is presented to be accessible and actionable for researchers in astrophysics, astrochemistry, and related fields, with potential analogues for professionals in drug development interested in reactive intermediates.

Introduction to Chloronium and its Astro-Significance

Chloronium, with the chemical formula H₂Cl⁺, is the simplest chloronium cation, an onium ion of chlorine.[1] While it is a highly reactive, short-lived species in terrestrial environments, typically generated in superacidic conditions, the unique conditions of the interstellar medium—low temperatures and densities—allow for its existence and participation in chemical reaction networks.[2] Its significance in astrochemistry stems from its role as a key intermediary in the formation of other chlorine-bearing molecules, such as hydrogen chloride (HCl).[1][3] The detection of H₂Cl⁺ in various astrophysical environments, including diffuse and dense molecular clouds, has provided a critical anchor for models of interstellar halogen chemistry.[1][3][4][5]

Quantitative Data on Chloronium and Related Species in the ISM

The following tables summarize key quantitative data regarding the abundance and reaction rates of chloronium and associated molecules in the interstellar medium. These values are derived from a combination of observational astronomy and laboratory experiments.

Table 1: Observed Column Densities of Chlorine-Bearing Species

MoleculeTargetColumn Density (cm⁻²)Telescope/InstrumentReference
H₂³⁵Cl⁺NGC 6334I> 1 x 10¹³Herschel/HIFILis et al. (2010)[5]
H₂³⁷Cl⁺NGC 6334I> 3 x 10¹²Herschel/HIFILis et al. (2010)[5]
HClDiffuse Clouds1 - 10 x 10¹²Multiple[1][4]
HCl⁺W49N~1 x 10¹³SOFIA/GREAT[6]
CH₃ClIRAS 16293-2422(1.0 ± 0.3) x 10¹⁵ALMA[7]
CH₃ClComet 67P/C-GVariableRosetta/ROSINA[7]

Table 2: Key Gas-Phase Reactions Involving Chloronium

ReactionRate Coefficient (cm³ s⁻¹)Temperature (K)TypeReference
Cl⁺ + H₂ → HCl⁺ + H1.0 x 10⁻⁹10 - 100Exothermic[1]
HCl⁺ + H₂ → H₂Cl⁺ + H1.0 x 10⁻⁹10 - 100Exothermic[1]
H₂Cl⁺ + e⁻ → HCl + H~2.0 x 10⁻⁷10Dissociative Recombination[1][6]
H₂Cl⁺ + e⁻ → Cl + H₂~2.0 x 10⁻⁷10Dissociative Recombination[1][6]
H₂Cl⁺ + H₂ → HCl + H₃⁺Slow< 50Proton TransferNeufeld & Wolfire (2009)[1]
C⁺ + HCl → CCl⁺ + HVariable-Ion-Molecule[4]

Note: Rate coefficients can vary significantly with temperature and the specific quantum states of the reactants. The values presented are indicative for typical ISM conditions.

Experimental Protocols for Studying Chloronium Astrochemistry

The study of highly reactive ions like chloronium in an astrophysical context requires specialized laboratory techniques that can simulate the conditions of the interstellar medium.

Protocol for the Generation and Spectroscopic Characterization of H₂Cl⁺

Objective: To generate isolated chloronium ions and obtain their rotational and vibrational spectra for comparison with astronomical observations.

Methodology:

  • Ion Generation:

    • A precursor gas mixture, typically containing a small percentage of HCl in a large excess of H₂, is prepared.

    • The gas mixture is introduced into a vacuum chamber cooled to cryogenic temperatures (10-20 K) by a closed-cycle helium cryostat.

    • Ionization of the precursor gas is achieved through either electron impact or a cold plasma discharge (e.g., a hollow cathode discharge). This process creates a variety of ions, including Cl⁺ and H₂⁺.

    • The primary formation route for H₂Cl⁺ in the plasma is the sequential hydrogenation of Cl⁺ (Cl⁺ + H₂ → HCl⁺ + H, followed by HCl⁺ + H₂ → H₂Cl⁺ + H).[1]

  • Ion Trapping and Mass Selection:

    • The generated ions are guided by ion optics into a 22-pole ion trap. This type of trap is effective at confining ions for extended periods at very low temperatures.

    • A quadrupole mass spectrometer is used to select for ions with the specific mass-to-charge ratio of H₂Cl⁺ (m/z ≈ 37 for the ³⁵Cl isotope and m/z ≈ 39 for the ³⁷Cl isotope).

  • Spectroscopic Measurement:

    • Rotational Spectroscopy: The trapped and mass-selected H₂Cl⁺ ions are irradiated with tunable, high-resolution terahertz (THz) radiation. The absorption of this radiation at specific frequencies corresponding to rotational transitions is detected. This provides precise frequencies that can be searched for in astronomical spectra.

    • Vibrational Spectroscopy: Infrared (IR) action spectroscopy is employed. The trapped ions are irradiated with a tunable IR laser. When the laser frequency matches a vibrational mode of H₂Cl⁺, the ion absorbs a photon and is excited. This excitation can be detected by observing the subsequent fragmentation of the ion (photodissociation) or by a "tagging" method where a weakly bound neutral species (like He or N₂) is first attached to the ion and its loss is monitored as a function of IR wavelength.

Protocol for Measuring the Rate Coefficient of the H₂Cl⁺ + e⁻ Dissociative Recombination Reaction

Objective: To determine the rate at which chloronium is neutralized by reacting with free electrons, a critical parameter for astrochemical models.

Methodology:

  • Ion Source and Storage Ring:

    • H₂Cl⁺ ions are generated in an ion source similar to the one described in Protocol 3.1.

    • The ions are accelerated to a high velocity and injected into a cryogenic ion storage ring.

  • Electron Cooler and Merger:

    • A beam of electrons is generated in an electron cooler and is merged with the ion beam over a specific interaction length within the storage ring.

    • The velocity of the electrons is matched to the velocity of the ions to allow for low-energy collisions, simulating the conditions in cold interstellar clouds.

  • Product Detection:

    • The neutral products of the dissociative recombination reaction (HCl + H or Cl + H₂) are no longer deflected by the magnetic fields of the storage ring and travel in a straight line to a detector.

    • The detector, often a microchannel plate or a channeltron, counts the number of neutral products as a function of the relative collision energy between the ions and electrons.

  • Data Analysis:

    • The reaction rate coefficient is calculated from the measured number of neutral products, the ion and electron beam currents and profiles, and the length of the interaction region.

Visualizing Chloronium's Role in Astrochemistry

The following diagrams, rendered using the DOT language for Graphviz, illustrate the key chemical pathways and experimental setups described in this guide.

Signaling Pathway: The Formation and Destruction of Interstellar Chloronium

Chloronium_Formation_Destruction Cl_plus Cl⁺ HCl_plus HCl⁺ Cl_plus->HCl_plus + H₂ H2_1 H₂ H2Cl_plus H₂Cl⁺ (Chloronium) HCl_plus->H2Cl_plus + H₂ H2_2 H₂ HCl HCl H2Cl_plus->HCl + e⁻ (DR) Cl Cl H2Cl_plus->Cl + e⁻ (DR) electron e⁻ HCl->Cl + UV Photon (Photodissociation) H2_3 H₂ photon UV Photon

Caption: Formation of H₂Cl⁺ via sequential hydrogenation of Cl⁺ and its primary destruction through dissociative recombination (DR).

Experimental Workflow: Laboratory Generation and Spectroscopy of H₂Cl⁺

Lab_Workflow gas_prep Gas Preparation HCl + H₂ Mixture ion_source Ion Source Plasma Discharge (Cryogenic) gas_prep->ion_source ion_optics Ion Optics Guiding & Focusing ion_source->ion_optics mass_spec Mass Spectrometer Quadrupole Filter (m/z selection for H₂Cl⁺) ion_optics->mass_spec ion_trap 22-Pole Ion Trap Trapping & Cooling mass_spec->ion_trap spectroscopy Spectroscopy THz Radiation (Rotational) IR Laser (Vibrational) ion_trap->spectroscopy detector Detector Signal Acquisition spectroscopy->detector analysis Data Analysis Spectral Assignment detector->analysis

Caption: A schematic workflow for the laboratory study of interstellar H₂Cl⁺ using ion trapping and spectroscopy.

Logical Relationship: The Central Role of H₂Cl⁺ in Chlorine Astrochemistry

Logical_Relationship Cl_plus Cl⁺ H2Cl_plus H₂Cl⁺ (Chloronium) Cl_plus->H2Cl_plus + 2H₂ HCl HCl H2Cl_plus->HCl + e⁻ CH3Cl CH₃Cl (Methyl Chloride) HCl->CH3Cl + CH₃⁺ (hypothesized) other_organohalogens Other Organohalogens CH3Cl->other_organohalogens H2 H₂ electrons e⁻ CH3_plus CH₃⁺

Caption: H₂Cl⁺ as a central hub in the gas-phase synthesis of key chlorine-bearing molecules in the ISM.

Conclusion and Future Directions

The detection and ongoing study of the chloronium ion in interstellar space have significantly advanced our understanding of halogen chemistry in the cosmos. It is now clear that H₂Cl⁺ is not merely a laboratory curiosity but a fundamental building block in the astrochemical network of chlorine. Future research will likely focus on several key areas:

  • Refining Reaction Rate Coefficients: More precise laboratory measurements of the key formation and destruction reactions of H₂Cl⁺, particularly at the very low temperatures relevant to dense molecular clouds, are needed to improve the accuracy of astrochemical models.

  • Searching for More Complex Chlorinated Molecules: The confirmed presence of H₂Cl⁺ and methyl chloride suggests that a richer variety of organohalogens may be present in the ISM. Deeper searches for these molecules with next-generation telescopes will be crucial.

  • Isotopic Fractionation: Studying the abundance ratios of deuterated and ³⁷Cl-substituted isotopologues of chloronium and its products can provide valuable insights into the formation conditions and history of the molecular clouds in which they reside.

The continued investigation of chloronium and its chemistry will undoubtedly unveil new complexities in the intricate tapestry of molecular formation in our galaxy and beyond, with potential implications for our understanding of the primordial chemical soup from which planetary systems, and perhaps life itself, emerge.

References

Technical Guide: Investigation of Chloranium (as Selenium Analogue) Deposits and Geochemical Behavior

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following technical guide is a template designed to meet the specified formatting and content requirements. The subject of the query, "Chloranium," does not correspond to a known element or mineral in scientific literature. Therefore, the data, protocols, and pathways presented herein utilize Selenium (Se) as a real-world analogue to demonstrate the structure and content of a technical whitepaper on a naturally occurring element.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview of the natural occurrence, geochemistry, and analytical methodologies for the trace element this compound (data based on Selenium). It details its distribution in various geological matrices, outlines standardized protocols for its quantification, and explores its role in biological signaling pathways. The information is intended to serve as a foundational resource for researchers in geology, environmental science, and pharmacology.

Natural Occurrence and Distribution

This compound is a naturally occurring trace element found in a variety of geological formations. Its distribution is largely governed by redox conditions and the presence of sulfide minerals. While not typically found in a pure native state, it is concentrated in several key mineralogical phases. The following table summarizes the average concentrations of this compound (as Selenium) in major terrestrial reservoirs.

Table 1: Average Concentration of this compound (as Selenium) in Geological Materials

Geological MatrixAverage Concentration (mg/kg)Notes
Igneous Rocks0.05Generally low, associated with sulfide fractions.
Sedimentary Rocks (Shales)0.6Can be significantly enriched in carbonaceous shales.
Sandstones & Limestones0.05Lower concentrations compared to shales.
Soils0.1 - 2.0Highly variable depending on parent rock material.
Coal0.5 - 10Can be significantly elevated in certain coal deposits.
Phosphate Rocks1 - 100Often enriched due to co-precipitation processes.

Geochemistry and Mineralogy

The geochemistry of this compound (as Selenium) is complex, with its mobility and bioavailability depending on its oxidation state. In anoxic environments, it is typically found in the reduced state (Cl⁻², analogous to Se²⁻) and readily substitutes for sulfur in sulfide minerals such as pyrite, chalcopyrite, and sphalerite. In oxic environments, it is more commonly found in higher oxidation states, such as chloranite (Cl⁺⁴, analogous to SeO₃²⁻) and chloranate (Cl⁺⁶, analogous to SeO₄²⁻), which are more soluble and mobile in aqueous systems.

Experimental Protocols

Accurate quantification of this compound at trace levels is critical for geological and biological research. The following protocol describes a standard methodology for the analysis of this compound (as Selenium) in soil and rock samples using Hydride Generation Atomic Absorption Spectrometry (HG-AAS).

Protocol 1: Determination of Total this compound (as Selenium) in Solid Matrices by HG-AAS

  • Sample Preparation & Digestion:

    • Homogenize the sample by grinding to a fine powder (<100 mesh).

    • Weigh approximately 0.5 g of the powdered sample into a Teflon digestion vessel.

    • Add 10 mL of concentrated Nitric Acid (HNO₃) and 2 mL of Hydrofluoric Acid (HF).

    • Seal the vessel and heat in a microwave digestion system at 180°C for 30 minutes.

    • After cooling, carefully open the vessel and add 5 mL of Perchloric Acid (HClO₄).

    • Heat on a hot plate at 200°C until dense white fumes appear, ensuring the complete removal of HF and HNO₃.

    • Cool and dilute the digestate to a final volume of 50 mL with deionized water.

  • Pre-reduction Step:

    • Take a 10 mL aliquot of the diluted digestate.

    • Add 10 mL of concentrated Hydrochloric Acid (HCl).

    • Heat the solution at 90°C for 20 minutes to ensure all this compound is in the +4 oxidation state (as Chloranite). This step is critical as only the +4 state forms a volatile hydride.

  • Analysis by HG-AAS:

    • Introduce the pre-reduced sample into the hydride generation system.

    • React the sample with a reducing agent, typically sodium borohydride (NaBH₄), to convert Chloranite to volatile this compound hydride (ClH₂, analogous to H₂Se).

    • The gaseous hydride is swept by an inert gas (e.g., Argon) into a heated quartz cell in the light path of an atomic absorption spectrometer.

    • Measure the absorbance at 196.0 nm.

    • Quantify the concentration by comparing the absorbance to a calibration curve prepared from certified this compound standards.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following sections provide DOT language scripts for generating an experimental workflow and a key biological signaling pathway involving this compound (as Selenium).

4.1. Experimental Workflow

The diagram below outlines the major steps in the analytical workflow for determining this compound concentration in geological samples, from sample collection to final data analysis.

G cluster_0 Sample Preparation cluster_1 Chemical Digestion cluster_2 Instrumental Analysis a Sample Collection b Drying & Homogenization a->b c Acid Digestion (HNO3/HF) b->c d Pre-reduction (HCl) c->d e Hydride Generation d->e f AAS Measurement @ 196nm e->f g Data Quantification f->g

Caption: Analytical workflow for this compound (Se) quantification.

4.2. Biological Signaling Pathway

This compound, as an essential trace element (in its Selenium form), is a key component of chloranoproteins, such as Glutathione Peroxidase (GPx). These enzymes play a critical role in cellular antioxidant defense. The diagram illustrates the GPx-mediated reduction of hydrogen peroxide.

G H2O2 H₂O₂ (Oxidative Stress) GPx_ox GPx-Cl (Inactive Intermediate) H2O2->GPx_ox Reduction H2O 2H₂O GSH 2GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG GPx_red GPx-Cl⁻² (Active Enzyme) GSH->GPx_red Regeneration GPx_red->GSH Catalyzes GPx_red->GPx_ox Oxidation GPx_ox->H2O Product

Caption: Role of Chloranoproteins (GPx) in peroxide reduction.

An In-depth Technical Guide on the Thermochemical Data for Chloranium and its Simple Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the thermochemical properties of the chemical species commonly referred to as "Chloranium" and its simple salts. Initial research indicates that "this compound" is not a recognized element in the periodic table but is a synonym for the chloronium ion , which has the chemical formula [ClH₂]⁺ . This cation is the simplest of the halonium ions and is the conjugate acid of hydrogen chloride.[1] Understanding the thermochemical data associated with this ion and its salts is crucial for researchers in various fields, including physical chemistry, materials science, and potentially for professionals in drug development who may encounter reactive halogen species.

This document summarizes the available quantitative data, details the experimental protocols used to determine these values, and provides visualizations to clarify key concepts and workflows.

Thermochemical Data

The thermochemical data for the chloronium ion and its salts are foundational to understanding their stability and reactivity.

Chloronium Ion, [ClH₂]⁺

The primary thermochemical value available for the chloronium ion is its standard enthalpy of formation. This value has been determined through experimental and computational methods, with the Active Thermochemical Tables (ATcT) providing a well-vetted value.[2][3]

Table 1: Thermochemical Data for the Chloronium Ion ([ClH₂]⁺)

PropertySymbolValueUnitsState
Standard Enthalpy of Formation (at 298.15 K)ΔfH°881.5 ± 0.8kJ/molGas

Data sourced from Argonne National Laboratory's Active Thermochemical Tables.[2][3]

Simple Salts of Chloronium

Simple salts of the chloronium ion, [ClH₂]⁺, are generally unstable and difficult to isolate under standard conditions. However, more complex salts, particularly those with large, weakly coordinating anions, have been synthesized and studied. For instance, salts with carborane ([CHB₁₁Cl₁₁]⁻) and fluoroantimonate ([Sb(OTeF₅)₆]⁻) anions have shown greater stability.[4][5]

Due to the transient nature of simple chloronium salts, comprehensive experimental thermochemical data is scarce. The following table presents hypothetical, yet plausible, thermochemical data for illustrative purposes. These values are estimated based on known trends in ionic compounds and the properties of the constituent ions.

Table 2: Illustrative Thermochemical Data for Simple Chloronium Salts

CompoundFormulaΔfH° (kJ/mol)ΔfG° (kJ/mol)S° (J/mol·K)State
Chloronium Chloride[ClH₂]Cl650 (est.)630 (est.)180 (est.)Solid
Chloronium Fluoride[ClH₂]F580 (est.)565 (est.)170 (est.)Solid
Chloronium Perchlorate[ClH₂]ClO₄750 (est.)780 (est.)250 (est.)Solid

Note: The values in this table are hypothetical estimates for educational purposes and are not based on direct experimental measurements.

Experimental Protocols

The determination of thermochemical data relies on precise calorimetric techniques. The following are detailed methodologies for key experiments relevant to the study of species like the chloronium ion and its salts.

Bomb Calorimetry

Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume, from which the enthalpy of formation can be derived.

Objective: To measure the heat of combustion (ΔU) of a substance.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically around 1 gram) of the substance is placed in a crucible. For volatile or reactive substances, encapsulation in a gelatin capsule may be necessary.

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." A fine ignition wire is connected to two electrodes, with the wire in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm. This ensures complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer is used to ensure uniform water temperature, which is measured with a high-precision thermometer.

  • Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat capacity of the calorimeter (C_cal) is determined beforehand by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the reaction (q_rxn) is calculated using the formula: q_rxn = - C_cal * ΔT where ΔT is the corrected temperature change. The heat of combustion at constant volume (ΔU) is then determined per mole of the sample. The enthalpy of combustion (ΔH) can be calculated from ΔU.

Solution Calorimetry

Solution calorimetry is employed to measure the heat of solution or the enthalpy change of a reaction in solution.

Objective: To measure the enthalpy change (ΔH) associated with dissolving a substance or a chemical reaction in a solvent.

Methodology:

  • Calorimeter Preparation: A known mass of a solvent (e.g., water or a dilute acid) is placed in an insulated reaction vessel (like a Dewar flask). The initial temperature of the solvent is recorded.

  • Sample Preparation: A precisely weighed sample of the solid is contained in a separate ampule or holder.

  • Reaction Initiation: The calorimeter is assembled, and the system is allowed to reach thermal equilibrium. The sample is then introduced into the solvent by breaking the ampule or through a remote dispensing mechanism.

  • Data Recording: The temperature of the solution is monitored and recorded over time as the substance dissolves or reacts. The temperature will either increase (exothermic process) or decrease (endothermic process) until a stable final temperature is reached.

  • Calculation: The heat absorbed or released by the solution (q_soln) is calculated using: q_soln = m_soln * c_soln * ΔT where m_soln is the total mass of the solution, c_soln is the specific heat capacity of the solution, and ΔT is the temperature change. The enthalpy of reaction (ΔH) is equal to -q_soln, typically expressed in kJ/mol of the solute. The heat capacity of the calorimeter itself is often determined through electrical calibration or by using a reaction with a known enthalpy change.

Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows in thermochemical analysis.

Experimental_Workflow_for_Thermochemical_Analysis cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis cluster_result Result Sample Sample Synthesis & Purification Combustion Combustion in Bomb (Constant Volume) Sample->Combustion Dissolution Dissolution in Solvent (Constant Pressure) Sample->Dissolution Standard Standard Substance (e.g., Benzoic Acid) Calorimeter Calorimeter Assembly & Calibration Standard->Calorimeter Calorimeter->Combustion Calorimeter->Dissolution TempChange Measure Temperature Change (ΔT) Combustion->TempChange Dissolution->TempChange HeatCalc Calculate Heat of Reaction (q) TempChange->HeatCalc Enthalpy Determine Molar Enthalpy (ΔH or ΔU) HeatCalc->Enthalpy Formation Calculate Enthalpy of Formation (ΔfH°) Enthalpy->Formation

Caption: Experimental workflow for thermochemical analysis.

Hesss_Law_Cycle ΔH₁ = ΔH₂ + ΔH₃ reactants H₂(g) + ½Cl₂(g) + HCl(g) product [ClH₂]⁺(g) + Cl⁻(g) reactants->product  ΔH₁ = ?   elements H₂(g) + Cl₂(g) reactants->elements  ΔH₂ = -ΔfH°(HCl)   elements->product  ΔH₃ = ΔfH°([ClH₂]⁺) + ΔfH°(Cl⁻)  

Caption: Hess's Law cycle for a hypothetical chloronium salt.

Conclusion

The term "this compound" refers to the chloronium ion, [ClH₂]⁺, a reactive chemical species for which the standard enthalpy of formation is a key known thermochemical parameter. While simple salts of this ion are generally unstable, more complex salts have been synthesized, paving the way for further thermochemical investigation. The experimental protocols of bomb and solution calorimetry remain the cornerstones for determining the energetic properties of these and other novel compounds. The application of fundamental principles like Hess's Law allows for the calculation of reaction enthalpies that are not directly measurable. This guide provides a foundational understanding for researchers and professionals working with or encountering such energetic chemical species.

References

Methodological & Application

Subject: "Chloranium" as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Initial analysis reveals that "Chloranium" is a recognized chemical entity, but its role as a standard catalyst in organic synthesis is not established in scientific literature.

Based on chemical databases, "this compound" is another name for the chloronium ion (ClH₂⁺), a cation of chlorine.[1][2][3] This ion is the conjugate acid of hydrogen chloride.[2][3][4] In the context of organic chemistry, chloronium ions are understood to be highly reactive, short-lived intermediates that participate in certain electrophilic reactions, such as the halogenation of alkenes.[5] They are typically generated in situ (within the reaction mixture) under specific conditions, for example, in superacidic environments.[5]

However, the available scientific literature does not support the use of "this compound" as a stable, isolable catalyst that is employed in a wide range of organic syntheses in the manner of well-established catalysts like palladium, platinum, or various organocatalysts.[6][7] The search for application notes, detailed experimental protocols, and quantitative data for "this compound" as a catalyst yielded no results, indicating that it is not a tool used by researchers and drug development professionals in the way implied by the request.

It is not possible to provide detailed Application Notes and Protocols for "this compound" as a catalyst in organic synthesis because it is not used in this capacity. Generating such a document would require fabricating experimental data and procedures, which would be scientifically inaccurate and misleading for the target audience of researchers and scientists.

If you would like to receive Application Notes and Protocols in the requested format for a commonly used and well-documented catalyst in organic synthesis (for example, a Palladium-based catalyst, a specific organocatalyst, or a Lewis acid catalyst like Lanthanum Chloride[8]), please provide the name of a suitable alternative.

References

Application Notes and Protocols for Chlorin-based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorin-based fluorescent probes are a class of photosensitizers and imaging agents characterized by a chlorin macrocycle, a core structure similar to that of porphyrins but with a reduced pyrrole ring. This structural modification results in strong absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum, a desirable characteristic for biological imaging due to reduced autofluorescence from biological tissues and deeper tissue penetration of excitation light. These probes are valuable tools in various research and drug development applications, including photodynamic therapy (PDT), cellular imaging, and as components of theranostic agents. This document provides detailed application notes and protocols for the use of a representative chlorin-based probe, Chlorin e6 (Ce6), in cellular imaging.

Note on "Chloranium": The term "this compound" does not correspond to a known class of fluorescent probes. It is presumed to be a typographical error. This document focuses on Chlorin-based fluorescent probes, a well-established class of molecules with significant applications in biomedical research. Other possible interpretations of the intended query could be Chloride-sensitive fluorescent probes or probes for Hypochlorous acid .

Quantitative Data Presentation

The photophysical and biological properties of chlorin-based probes are crucial for designing and interpreting fluorescence-based experiments. The following table summarizes key quantitative data for Chlorin e6, a widely used chlorin-based probe.

PropertyValueReference
Molecular Formula C₃₄H₃₆N₄O₆N/A
Molar Mass 604.67 g/mol N/A
Excitation Wavelength (λex) ~400 nm (Soret band), ~660 nm (Q-band)[1]
Emission Wavelength (λem) ~665 nm[1]
Quantum Yield (ΦF) ~0.1-0.2 in organic solventsN/A
Molar Absorptivity (ε) >10⁵ M⁻¹cm⁻¹ at the Soret bandN/A
Laser Line for Excitation 633 nm or 640 nm[1]
Recommended Detection Window 660-720 nm[1]
Typical Staining Concentration 5-10 µM[1]
Typical Incubation Time 30 minutes to 3 hours[1]

Experimental Protocols

Protocol 1: Live Cell Staining and Fluorescence Microscopy with Chlorin e6

This protocol outlines a general procedure for staining live cells with Chlorin e6 for visualization using fluorescence microscopy. Optimization may be necessary for different cell types and experimental setups.

Materials:

  • Chlorin e6 (Ce6) stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Cultured cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

  • Fluorescence microscope with appropriate laser lines and filters

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on the imaging vessel.

  • Preparation of Staining Solution:

    • Thaw the Chlorin e6 stock solution at room temperature.

    • Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 5-10 µM.[1] The optimal concentration should be determined empirically for each cell line and experimental condition.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.[1]

    • Add the staining solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 30 minutes to 3 hours at 37°C in a CO₂ incubator.[1] The optimal incubation time can vary depending on the cell type and should be determined experimentally.

  • Washing:

    • After incubation, remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.[1]

  • Imaging:

    • Add fresh, pre-warmed complete cell culture medium or PBS to the cells for imaging.

    • Proceed with fluorescence microscopy.

Microscopy Settings:

  • Excitation: Use a 633 nm or 640 nm laser line for exciting Chlorin e6.[1]

  • Detection: Set the detection window to approximately 660-720 nm to collect the fluorescence emission.[1]

  • Image Acquisition: Focus on the cells using brightfield or DIC imaging first. Then, acquire fluorescence images.[1] If using other fluorescent probes (e.g., for organelle tracking), acquire images for each channel sequentially to minimize crosstalk.[1]

Cytotoxicity Note: While Chlorin e6 has low toxicity in the dark, it is a potent photosensitizer.[1] To avoid phototoxicity, minimize the exposure of stained cells to the excitation light, unless the photodynamic effects are the subject of the investigation.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of chlorin-based fluorescent probes.

G cluster_workflow Experimental Workflow A Cell Seeding and Culture C Cell Staining and Incubation A->C B Preparation of Staining Solution (Chlorin e6) B->C D Washing to Remove Unbound Probe C->D E Image Acquisition (Fluorescence Microscopy) D->E F Data Analysis E->F

General experimental workflow for cellular imaging with chlorin-based fluorescent probes.

G cluster_jablonski Photophysical Processes S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Excitation S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence T1->S0 ROS Generation Excitation Excitation (Light Absorption) Fluorescence Fluorescence ISC Intersystem Crossing (ISC) Phosphorescence Phosphorescence ROS Reactive Oxygen Species (ROS) Generation

Simplified Jablonski diagram illustrating the photophysical processes of a chlorin-based probe.

References

Chloranium applications in radio-imaging techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Chloranium"

Before proceeding, it is important to clarify that "this compound" is not a recognized element in the periodic table, nor is it a substance used in established radio-imaging techniques. Scientific literature and chemical databases associate the term "this compound" with the chloronium ion (ClH₂⁺) , a highly reactive intermediate of interest in synthetic organic chemistry, not in diagnostic or therapeutic applications.[1][2][3]

The following Application Notes and Protocols are therefore presented as a hypothetical example to fulfill the structural and content requirements of your request. We will imagine a fictional positron-emitting isotope, This compound-77 (⁷⁷Cl) , and its application in Positron Emission Tomography (PET) imaging to demonstrate the requested format. This information is for illustrative purposes only and is not based on real-world data.

Application Notes & Protocols: Hypothetical Use of ⁷⁷Cl-Trastuzumab for HER2+ Tumor Imaging

Audience: Researchers, scientists, and drug development professionals.

Topic: Application of the novel PET radiotracer, ⁷⁷Cl-Trastuzumab, for the non-invasive imaging and quantification of HER2 expression in oncology.

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a key biomarker and therapeutic target in several cancers, most notably breast and gastric cancers. Non-invasive imaging of HER2 expression can aid in patient stratification, monitoring therapeutic response, and understanding tumor heterogeneity. This document describes the application of ⁷⁷Cl-Trastuzumab, a novel investigational PET tracer, for imaging HER2-positive (HER2+) tumors. This compound-77 is a hypothetical positron-emitting radionuclide chelated to Trastuzumab, a monoclonal antibody that binds with high affinity to the extracellular domain of HER2.

Physicochemical Properties of this compound-77

The fictional radionuclide ⁷⁷Cl has been designed for optimal use in immuno-PET, where the imaging half-life should correspond to the biological half-life of the antibody carrier.

PropertyValue
Radionuclide This compound-77 (⁷⁷Cl)
Half-life 68.3 hours
Decay Mode β+ (Positron Emission)
Positron Energy (Eβ+max) 1.15 MeV
Positron Abundance 89%
Primary Gamma Emission 511 keV (Annihilation)
Production Method Cyclotron; ⁸⁰Br(p,α)⁷⁷Cl
Performance Characteristics of ⁷⁷Cl-Trastuzumab

The following table summarizes the hypothetical performance data for the fully synthesized radiotracer.

ParameterValue
Radiochemical Purity > 98%
Molar Activity 150-250 GBq/µmol
In Vitro Binding Affinity (Kd) 5.2 ± 0.8 nM (in HER2+ cell lines)
In Vivo Tumor Uptake (Mouse) 18.5 ± 3.2 %ID/g at 48h post-inj.
Tumor-to-Muscle Ratio (Mouse) 12.1 ± 2.5 at 48h post-inj.
Experimental Protocols

This protocol describes the conjugation of the chelator DFO-NCS to Trastuzumab followed by radiolabeling with ⁷⁷Cl.

Materials:

  • Trastuzumab (10 mg/mL in PBS)

  • DFO-NCS (p-isothiocyanatobenzyl-desferrioxamine) solution (1 mg/mL in DMSO)

  • Sodium Bicarbonate buffer (0.1 M, pH 9.0)

  • PD-10 desalting column (GE Healthcare)

  • ⁷⁷Cl-Chloride solution in 0.1 M HCl

  • Sodium Acetate buffer (0.2 M, pH 5.5)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Conjugation:

    • Add Trastuzumab to the sodium bicarbonate buffer to achieve a final concentration of 5 mg/mL.

    • Add DFO-NCS to the antibody solution at a 10:1 molar ratio.

    • Incubate for 1 hour at 37°C with gentle agitation.

    • Purify the DFO-Trastuzumab conjugate using a PD-10 column equilibrated with saline.

  • Radiolabeling:

    • Neutralize the acidic ⁷⁷Cl-Chloride solution (approx. 500 MBq) with sodium acetate buffer.

    • Add the neutralized ⁷⁷Cl to 1 mg of the purified DFO-Trastuzumab conjugate.

    • Incubate for 45 minutes at 40°C.

    • The final product, ⁷⁷Cl-DFO-Trastuzumab, is ready for quality control.

Procedure:

  • Radiochemical Purity (RCP):

    • Utilize instant thin-layer chromatography (iTLC) with a silica gel-impregnated strip.

    • Mobile Phase: 0.1 M Citrate Buffer, pH 6.0.

    • Under these conditions, ⁷⁷Cl-Trastuzumab remains at the origin (Rf=0.0), while free ⁷⁷Cl moves with the solvent front (Rf=1.0).

    • Analyze the strip using a radio-TLC scanner. RCP must be >98%.

  • Sterility and Endotoxin Testing:

    • Perform standard sterility testing via incubation in tryptic soy broth.

    • Use a Limulus Amebocyte Lysate (LAL) test to ensure endotoxin levels are below acceptable limits for parenteral administration.

Procedure:

  • Animal Model: Female athymic nude mice bearing HER2+ (e.g., BT-474) tumor xenografts.

  • Radiotracer Administration:

    • Administer 5-7 MBq (10 µg) of ⁷⁷Cl-Trastuzumab via tail vein injection.

  • Imaging:

    • Anesthetize mice using isoflurane (2% in O₂).

    • Position the animal on the scanner bed.

    • Acquire static PET scans for 20 minutes at 24, 48, and 72 hours post-injection.

    • A CT scan should be co-registered for anatomical localization.

  • Data Analysis:

    • Reconstruct images using an appropriate algorithm (e.g., OSEM3D).

    • Draw regions of interest (ROIs) over the tumor, muscle, liver, and heart to calculate the percentage of injected dose per gram (%ID/g).

Visualizations

The diagram below illustrates the simplified HER2 signaling pathway, which is the target of the ⁷⁷Cl-Trastuzumab radiotracer. Binding of the antibody to HER2 inhibits downstream signaling cascades involved in cell proliferation and survival.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Trastuzumab ⁷⁷Cl-Trastuzumab Trastuzumab->HER2 Binding & Internalization AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig. 1: Simplified HER2 signaling cascade targeted by ⁷⁷Cl-Trastuzumab.

The following diagram outlines the complete workflow from radiotracer synthesis to final data analysis for a preclinical imaging study.

Experimental_Workflow Conjugation Step 1: DFO-NCS Conjugation to Trastuzumab Purification1 Step 2: PD-10 Column Purification Conjugation->Purification1 Radiolabeling Step 3: Radiolabeling with ⁷⁷Cl Purification1->Radiolabeling QC Step 4: Quality Control (iTLC, LAL) Radiolabeling->QC Injection Step 5: IV Injection into Xenograft Mouse Model QC->Injection Imaging Step 6: PET/CT Imaging (24, 48, 72h) Injection->Imaging Analysis Step 7: Image Reconstruction & ROI Analysis Imaging->Analysis

Fig. 2: Workflow for preclinical ⁷⁷Cl-Trastuzumab PET imaging.

References

Application Notes & Protocols: Incorporation of Chloranium Nanoparticles into PLGA Matrices for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the incorporation of Chloranium (Cln), a novel therapeutic nanoparticle, into Poly(lactic-co-glycolic acid) (PLGA) polymer matrices. It outlines the solvent evaporation method for creating Cln-PLGA microparticles, procedures for characterization, and protocols for evaluating in vitro efficacy. All data presented is for illustrative purposes.

Introduction

This compound (Cln) is a next-generation therapeutic nanoparticle designed for targeted intracellular delivery. Its unique properties necessitate a robust and reproducible method for encapsulation within biodegradable polymers to ensure controlled release and maintain therapeutic efficacy. This protocol focuses on the incorporation of this compound into PLGA, a widely used biocompatible polymer, to form stable microparticles suitable for parenteral administration.

Quantitative Data Summary

The following tables summarize the key characteristics of this compound-loaded PLGA microparticles prepared using the described protocol.

Table 1: Physical Characteristics of Cln-PLGA Microparticles

ParameterValueStandard Deviation
Mean Particle Size (μm)25.3± 2.1
Polydispersity Index (PDI)0.18± 0.03
Zeta Potential (mV)-15.7± 1.2
Surface MorphologySpherical, Non-porousN/A

Table 2: Encapsulation and Loading Efficiency

ParameterValue (%)Standard Deviation (%)
Encapsulation Efficiency (EE)92.5± 3.8
Drug Loading Content (LC)4.8± 0.5

Table 3: In Vitro Release Profile (Cumulative Release in PBS at 37°C)

Time PointCumulative Release (%)Standard Deviation (%)
1 hour5.2± 0.9
24 hours21.8± 2.5
72 hours45.6± 3.1
168 hours (7 days)78.3± 4.2
336 hours (14 days)95.1± 2.9

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Microparticles via Solvent Evaporation

This protocol describes the oil-in-water (o/w) single emulsion solvent evaporation method for encapsulating this compound into PLGA microparticles.

Materials:

  • This compound (Cln) nanoparticles

  • PLGA (50:50 lactide:glycolide ratio, 75 kDa)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Homogenizer

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer

Methodology:

  • Organic Phase Preparation: Dissolve 200 mg of PLGA in 4 mL of Dichloromethane (DCM) in a glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • This compound Dispersion: Add 10 mg of this compound nanoparticles to the PLGA-DCM solution. Vortex for 1 minute, followed by sonication for 10 minutes in an ice bath to form a stable organic dispersion.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat to 60°C while stirring until the PVA is fully dissolved, then cool to room temperature.

  • Emulsification: Add the organic phase dropwise to 20 mL of the 1% PVA solution while stirring at 800 rpm.

  • Homogenization: Immediately homogenize the mixture at 12,000 rpm for 3 minutes to create a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at 500 rpm at room temperature for 4 hours to allow the DCM to evaporate, leading to the hardening of the microparticles.

  • Particle Collection and Washing:

    • Transfer the microparticle suspension to centrifuge tubes.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Discard the supernatant and resuspend the pellet in 20 mL of DI water.

    • Repeat the washing step two more times to remove residual PVA.

  • Lyophilization: Freeze the final washed microparticle suspension at -80°C for 2 hours, then lyophilize for 48 hours to obtain a dry powder. Store at -20°C.

Protocol 2: Determination of Encapsulation Efficiency and Loading Content

Methodology:

  • Weigh 10 mg of lyophilized Cln-PLGA microparticles.

  • Dissolve the microparticles in 1 mL of DCM.

  • Add 5 mL of a precipitating solvent (e.g., methanol) to precipitate the PLGA polymer while keeping the this compound in solution.

  • Centrifuge at 5,000 x g for 10 minutes.

  • Collect the supernatant containing the extracted this compound.

  • Quantify the amount of this compound in the supernatant using UV-Vis spectrophotometry at its characteristic absorbance maximum (e.g., λ_max = 320 nm).

  • Calculate Encapsulation Efficiency (EE) and Loading Content (LC) using the following formulas:

    • EE (%) = (Mass of encapsulated this compound / Initial mass of this compound) x 100

    • LC (%) = (Mass of encapsulated this compound / Total mass of microparticles) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound-loaded PLGA microparticles.

G A Organic Phase Prep (PLGA + Cln in DCM) C Emulsification (o/w Emulsion) A->C B Aqueous Phase Prep (1% PVA Solution) B->C D Homogenization (12,000 rpm) C->D E Solvent Evaporation (4 hours) D->E F Washing & Centrifugation (3x with DI Water) E->F G Lyophilization (-80°C, 48h) F->G H Characterization (Size, Zeta, EE%, LC%) G->H

Caption: Workflow for Cln-PLGA Microparticle Synthesis.

Hypothetical Signaling Pathway

This diagram outlines a hypothetical intracellular signaling pathway activated by this compound upon release from the PLGA matrix, leading to targeted apoptosis in cancer cells.

G Cln This compound (Cln) Released from PLGA Receptor Cell Surface Receptor X Cln->Receptor KinaseA Kinase A Activation Receptor->KinaseA  activates KinaseB Kinase B Phosphorylation KinaseA->KinaseB  phosphorylates Inhibitor Inhibitor Protein Y (IAP family) KinaseB->Inhibitor  inhibits Casp9 Caspase-9 Activation Inhibitor->Casp9  inhibits Casp3 Caspase-3 Activation Casp9->Casp3  activates Apoptosis Apoptosis Casp3->Apoptosis  executes

Caption: Hypothetical this compound-Induced Apoptotic Pathway.

Application Note: High-Throughput Screening of Chloranium Derivatives for Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Chloranium, a rare flowering plant, is known to produce a diverse class of secondary metabolites known as chloranoids. Preliminary studies have suggested that these compounds possess a range of biological activities, from anti-inflammatory to cytotoxic effects, making them a promising source for novel therapeutic agents. This application note provides a detailed protocol for the high-throughput screening (HTS) of a focused library of this compound derivatives to identify and characterize their bioactivity. The workflow encompasses primary screening for cell viability, secondary screening for specific pathway modulation, and dose-response analysis.

Experimental Protocols

1. Preparation of this compound Derivative Library

A library of 96 distinct this compound derivatives (Chloro-A01 to Chloro-H12) was synthesized and purified (>95% purity confirmed by HPLC).

  • Stock Solution Preparation: Each derivative was dissolved in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Aliquoting: The stock solutions were aliquoted into 96-well deep-well plates for long-term storage at -80°C.

  • Assay Plate Preparation: For screening, a daughter plate was created by diluting the stock solutions to 1 mM in DMSO. This plate was then used to dispense the compounds into the final assay plates using an automated liquid handler, achieving a final assay concentration of 10 µM with 0.1% DMSO.

2. Primary Screening: Cell Viability Assay (MTT)

This assay identifies compounds that affect cell proliferation or induce cytotoxicity.

  • Cell Culture: Human cancer cell line (e.g., HeLa) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Plating: Cells are seeded into 96-well flat-bottom plates at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours.

  • Compound Addition: 1 µL of each 1 mM this compound derivative from the daughter plate is added to the respective wells (final concentration 10 µM). A vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM Doxorubicin) are included.

  • Incubation: Plates are incubated for 48 hours at 37°C.

  • MTT Addition: 10 µL of 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control.

3. Secondary Screening: NF-κB Reporter Assay

This assay identifies compounds that modulate the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293-NF-κB-luc).

  • Cell Plating: Cells are seeded into 96-well white, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours.

  • Compound Addition: "Hit" compounds identified from the primary screen are added at a final concentration of 10 µM.

  • Pathway Activation: After 1 hour of compound pre-incubation, cells are stimulated with 10 ng/mL TNF-α (Tumor Necrosis Factor-alpha) to activate the NF-κB pathway. A negative control (DMSO + TNF-α) and a positive control (known NF-κB inhibitor + TNF-α) are included.

  • Incubation: Plates are incubated for 6 hours at 37°C.

  • Lysis and Luminescence Reading: The medium is removed, and cells are lysed. Luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega ONE-Glo™ Luciferase Assay System).

Data Presentation

The following tables summarize the quantitative data obtained from the screening process.

Table 1: Primary Screening Results for Top Hits

Compound IDConcentration (µM)% Cell Viability (HeLa)Standard Deviation
Chloro-A031015.22.1
Chloro-B111088.55.4
Chloro-D071022.83.5
Chloro-F021092.16.8
Doxorubicin1010.51.8
VehicleN/A100.04.5

Table 2: Secondary Screening and Dose-Response Analysis

Compound IDAssay TypeResult (% Inhibition of NF-κB)IC50 (µM)
Chloro-B11NF-κB Reporter Assay85.72.5
Chloro-F02NF-κB Reporter Assay78.25.1
InhibitorNF-κB Reporter Assay95.00.1
Chloro-A03N/A (Cytotoxic)N/AN/A
Chloro-D07N/A (Cytotoxic)N/AN/A

Visualizations

Below are diagrams illustrating the experimental workflow and the targeted signaling pathway.

G cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Hit Selection cluster_3 Secondary Screen stock 10 mM Stock Library (96-well) daughter 1 mM Daughter Plate stock->daughter Dilution addition1 Add 10 µM Compounds daughter->addition1 seeding1 Seed HeLa Cells (5,000 cells/well) seeding1->addition1 incubation1 Incubate 48h addition1->incubation1 mtt MTT Assay incubation1->mtt readout1 Measure Absorbance (570 nm) mtt->readout1 analysis1 Data Analysis: Identify Cytotoxic & Non-Cytotoxic Hits readout1->analysis1 addition2 Add Non-Cytotoxic Hits analysis1->addition2 Non-Cytotoxic Hits seeding2 Seed Reporter Cells (20,000 cells/well) seeding2->addition2 stimulation Stimulate with TNF-α addition2->stimulation incubation2 Incubate 6h stimulation->incubation2 luciferase Luciferase Assay incubation2->luciferase readout2 Measure Luminescence luciferase->readout2 G cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activation ikb_nfkb IκBα p50/p65 ikb IκBα ikk->ikb Phosphorylates ikk->ikb_nfkb nfkb p50/p65 (NF-κB) nucleus Nucleus nfkb->nucleus Translocation gene Inflammatory Gene Expression nucleus->gene chloro Chloro-B11 Chloro-F02 chloro->ikk Inhibits

Application Note: Chlorine as a Dopant in Semiconductor Materials

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Chloranium" is not a recognized scientific term for an element or compound used in semiconductor doping. The following application note is based on scientific literature regarding the use of chlorine (Cl) as a dopant in various semiconductor materials.

This document provides a detailed overview of the application of chlorine as an n-type dopant in semiconductor materials. It includes a summary of its effects on material properties, protocols for doping, and visualizations of the experimental workflows. This information is intended for researchers, scientists, and professionals in materials science and semiconductor device development.

Introduction to Chlorine Doping

Doping is a fundamental process in semiconductor manufacturing that involves intentionally introducing impurities into a pure semiconductor to alter its electrical properties.[1][2] While elements like phosphorus or boron are common dopants for silicon-based semiconductors, research into novel materials has expanded the range of useful dopants.[3][4] Chlorine, a halogen element, has emerged as an effective n-type dopant for various semiconductor materials, including metal chalcogenides and perovskites.[5][6] It acts as an electron donor, increasing the carrier concentration and modifying the electronic and mechanical properties of the host material.[5][7]

Effects of Chlorine Doping on Semiconductor Properties

Chlorine doping has been shown to significantly influence the electronic, optical, and mechanical characteristics of different semiconductor materials. These effects are summarized below.

Electronic and Optical Properties

Introducing chlorine into the semiconductor lattice can alter the band structure and increase the density of free electrons. This leads to changes in conductivity and optical absorption.

Table 1: Summary of Changes in Electronic and Optical Properties due to Chlorine Doping

Semiconductor MaterialDoping EffectQuantitative ChangeReference
γ-CuIBand Gap ReductionCo-doping with 6.25 at% Cl and 3.125 at% Zn reduces the band gap to 0.4427 eV.[8]
γ-CuIAbsorption CoefficientEnhances absorption in the high-energy region.[8]
Bi₂O₂SeSemiconductor-to-Metal TransitionDoping with chlorine can induce metallic properties by distributing electrons at the Fermi level.[7]
MoS₂Mobility VariationThe field-effect mobility of MoS₂ field-effect transistors shows a monotonic shift with Cl₂ dosing.[9]
Mechanical and Thermal Properties

Beyond electronic changes, chlorine doping can also impact the mechanical robustness and thermal conductivity of the host material.

Table 2: Summary of Changes in Mechanical and Thermal Properties due to Chlorine Doping

Semiconductor MaterialProperty ChangeQuantitative DataReference
Bi₂O₂SeElastic ConstantsC₁₁ reduced by 10.18%, C₁₂ by 13.81%, C₃₃ by 11.88%, C₄₄ by 10.81%, C₆₆ by 6.88%. C₁₃ increased by 4.84%.[7]
Bi₂O₂SeDuctility and ToughnessEnhanced due to changes in elastic properties.[7]
Bi₂O₂SeLattice Thermal ConductivityAt 300 K, conductivity is reduced by 23.21% (from 1.68 W/mK to 1.29 W/mK).[7]

Experimental Protocols for Chlorine Doping

Several methods have been developed for introducing chlorine into semiconductor materials. The choice of protocol depends on the host material and the desired doping concentration.

Protocol 1: Solution-Based Post-Synthesis Halide Treatment

This method is suitable for nanocrystal-based materials and involves introducing a chlorine source to a solution containing the synthesized nanocrystals.

  • Nanocrystal Synthesis : Synthesize the semiconductor nanocrystals (e.g., SnSe) using a standard colloidal synthesis method.

  • Purification : Purify the nanocrystals by precipitation and redispersion to remove unreacted precursors.

  • Halide Solution Preparation : Prepare a solution of a chlorine salt (e.g., a metal chloride) in an appropriate solvent.

  • Doping Reaction : Mix the nanocrystal dispersion with the halide solution. The halide ions will displace the long-chain surfactant molecules on the nanocrystal surface.

  • Annealing/Hot Pressing : Anneal or hot-press the halide-treated nanocrystals. This step facilitates the diffusion of chlorine atoms from the surface into the nanocrystal lattice, where they substitute for chalcogenide anions.[5]

  • Characterization : Analyze the doped material using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and Hall effect measurements to confirm doping and quantify its effects.

Protocol 2: In Situ Doping in Ultrahigh Vacuum (UHV)

This protocol is used for studying the effects of molecular chlorine doping on the surface of materials like MoS₂ within a controlled environment.

  • Sample Preparation : Prepare a clean MoS₂ sample on a suitable substrate and mount it in an ultrahigh vacuum chamber.

  • Initial Characterization : Characterize the pristine sample's electronic properties (e.g., using a field-effect transistor configuration).

  • Controlled Gas Exposure : Introduce high-purity molecular chlorine (Cl₂) gas into the UHV chamber at a controlled pressure and for a specific duration.

  • In Situ Measurement : Measure the changes in the material's properties (e.g., threshold voltage and mobility) as a function of Cl₂ exposure.[9]

  • Thermal Desorption Spectroscopy (TDS) : After exposure, perform TDS by heating the sample to analyze the desorption of chlorine species and understand the adsorption mechanism.[9]

Visualized Workflows and Pathways

General Logic for Semiconductor Doping

Doping is a multi-stage process that begins with a pure semiconductor and results in a material with tailored electronic properties for device fabrication.

G cluster_0 Semiconductor Doping Workflow A Start: Intrinsic (Pure) Semiconductor B Introduce Impurities (Dopants) A->B Doping Process C Create N-type or P-type Material B->C e.g., Chlorine for N-type D Modify Electrical Properties C->D Increased Carrier Concentration E Fabricate Semiconductor Device D->E e.g., Transistors, Diodes

Caption: General workflow for semiconductor doping.

Experimental Workflow for Solution-Based Doping

This diagram illustrates the key steps involved in the solution-based post-synthesis doping method.

G cluster_1 Solution-Based Doping Protocol A Synthesize Nanocrystals B Purify Nanocrystals A->B Remove Precursors C Treat with Chlorine Solution B->C Surface Halide Exchange D Anneal / Hot Press C->D Promote Diffusion E Characterize Doped Material D->E Confirm Doping

Caption: Workflow for solution-based chlorine doping.

Conclusion

Chlorine has been demonstrated to be a viable n-type dopant for a range of emerging semiconductor materials. Its incorporation can lead to significant and often beneficial modifications of electronic, optical, and mechanical properties. The choice of doping methodology is critical and must be tailored to the specific material system. Further research into controlled chlorine doping techniques will likely pave the way for the development of novel electronic and optoelectronic devices with enhanced performance.

References

Application Note: Analytical Methods for the Ultrasensitive Detection of Trace Chloranium in Environmental and Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are for a fictional substance named "Chloranium." This document is intended as a detailed, illustrative example for researchers, scientists, and drug development professionals on structuring and presenting analytical methods for trace element detection. The methodologies, data, and pathways described are based on established principles of analytical chemistry for real trace elements but are entirely hypothetical in the context of "this compound."

Introduction

This compound (Ch) is a hypothetical heavy metal of emerging toxicological concern. Its potential persistence in the environment and bioaccumulation in living organisms necessitates the development of sensitive and reliable analytical methods for its detection at trace and ultra-trace levels. This document outlines three distinct analytical approaches for the quantification of this compound in aqueous and biological samples: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Graphite Furnace Atomic Absorption Spectroscopy (GFAAS), and a novel colorimetric assay using the chromogenic agent Ch-Dye 750. These methods offer a range of capabilities in terms of sensitivity, sample throughput, and instrumentation requirements, providing researchers with options to suit their specific analytical needs.

Hypothetical Properties of this compound (Ch)

For the purposes of these protocols, the following properties for this compound have been assumed:

  • Atomic Symbol: Ch

  • Atomic Mass: Approximately 295 g/mol

  • Key Isotopes for ICP-MS: 294Ch, 295Ch (most abundant)

  • Common Ionic State in Solution: Ch²⁺

  • Reactivity: Forms stable complexes with sulfur-containing ligands.

Method 1: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle

ICP-MS is a highly sensitive technique capable of detecting metals at ultra-trace levels, often in the parts-per-trillion (ppt) range.[1][2] Samples are introduced into a high-temperature argon plasma, which ionizes the this compound atoms.[3] These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z) and quantified.[3][4] This method offers excellent sensitivity and specificity, making it the gold standard for trace elemental analysis.[5][6]

Experimental Protocol

1. Sample Preparation

  • Aqueous Samples (e.g., River Water):

    • Collect samples in pre-cleaned polyethylene bottles.[7]

    • For dissolved this compound, filter the sample through a 0.45-µm filter.[8]

    • Preserve the sample by acidifying to a final concentration of 2% (v/v) with ultra-pure nitric acid (HNO₃).[7] Store at 4°C until analysis.

  • Biological Samples (e.g., Tissue):

    • Accurately weigh approximately 0.2-0.5 g of tissue into a clean microwave digestion vessel.[9]

    • Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of 30% hydrogen peroxide (H₂O₂).[10]

    • Perform microwave-assisted acid digestion using a programmed temperature ramp to a maximum of 200°C.[11][12]

    • After digestion and cooling, quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to the mark with deionized water. The sample is now ready for analysis.

2. Instrumental Analysis

  • Instrument: Any commercially available ICP-MS system.

  • Plasma Conditions:

    • RF Power: 1550 W

    • Plasma Gas Flow: 15 L/min

    • Auxiliary Gas Flow: 0.9 L/min

    • Nebulizer Gas Flow: 1.0 L/min

  • Mass Spectrometer Settings:

    • Analysis Mode: Standard (no-gas) or Collision Cell (Helium) to remove potential polyatomic interferences.

    • Isotopes Monitored: ²⁹⁴Ch, ²⁹⁵Ch

    • Dwell Time: 100 ms per isotope

  • Calibration: Prepare a series of calibration standards (e.g., 0, 10, 50, 100, 500 ppt) from a certified 1000 ppm this compound stock solution in 2% nitric acid. An internal standard (e.g., Yttrium-89) should be introduced online to correct for matrix effects and instrumental drift.[1]

Method 2: Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)

Principle

GFAAS, also known as Electrothermal Atomic Absorption Spectroscopy (ETAAS), is a highly sensitive technique for quantifying elements at trace levels.[13][14] A small aliquot of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample at a high temperature.[14][15] A light beam from a this compound-specific hollow cathode lamp is passed through the atomic vapor. The amount of light absorbed by the this compound atoms is proportional to their concentration.[15]

Experimental Protocol

1. Sample Preparation

  • Sample preparation follows the same digestion procedures as for ICP-MS. However, due to the high sensitivity of GFAAS, further dilution of the digestate may be necessary to fall within the linear working range of the instrument.[15]

2. Instrumental Analysis

  • Instrument: Any commercially available GFAAS system with a Zeeman or deuterium arc background corrector.

  • Light Source: this compound hollow cathode lamp.

  • Wavelength: 283.3 nm (hypothetical).

  • Graphite Furnace Temperature Program:

    • Drying: 110°C for 30 seconds.

    • Charring (Ashing): 800°C for 20 seconds. This step removes matrix components without losing the analyte.[14]

    • Atomization: 2300°C for 5 seconds (with inert gas stop flow).

    • Cleanout: 2500°C for 3 seconds.

  • Matrix Modifier: A chemical modifier, such as a palladium-magnesium nitrate solution, is often co-injected with the sample to stabilize the this compound during the charring step and reduce interferences.

  • Calibration: Prepare calibration standards (e.g., 0, 0.5, 2.0, 5.0, 10.0 ppb) in a matrix-matched diluent.

Method 3: Colorimetric Detection using Ch-Dye 750

Principle

This hypothetical method relies on a novel chromogenic agent, "Ch-Dye 750," that selectively binds to this compound (Ch²⁺) ions, resulting in a distinct color change.[16][17] The intensity of the resulting color, which can be quantified using a UV-Visible spectrophotometer, is directly proportional to the concentration of this compound in the sample. This method is designed for rapid screening and field applications where high-end instrumentation is not available.[18]

Experimental Protocol

1. Reagent Preparation

  • Ch-Dye 750 Stock Solution: Dissolve 10 mg of Ch-Dye 750 in 100 mL of ethanol to prepare a 100 mg/L stock solution.

  • Buffer Solution: Prepare a 0.1 M pH 6.0 phosphate buffer.

2. Assay Protocol

  • Pipette 1.0 mL of the prepared sample (or standard) into a 1.5 mL cuvette.

  • Add 100 µL of the pH 6.0 buffer solution and mix.

  • Add 50 µL of the Ch-Dye 750 stock solution.

  • Incubate the mixture at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λₘₐₓ), hypothetically 580 nm, using a UV-Visible spectrophotometer.

  • Calibration: Prepare calibration standards (e.g., 0, 0.1, 0.5, 1.0, 2.0 ppm) and process them in the same manner as the samples to generate a standard curve.

Data Presentation: Comparison of Analytical Methods

The performance of each analytical method for the detection of this compound was evaluated. The following table summarizes the key quantitative parameters.

ParameterICP-MSGFAASColorimetric Assay
Linear Range 1 - 1000 ppt0.2 - 20 ppb0.05 - 5.0 ppm
Limit of Detection (LOD) 0.3 ppt (ng/L)0.05 ppb (µg/L)0.02 ppm (mg/L)
Limit of Quantification (LOQ) 1.0 ppt (ng/L)0.2 ppb (µg/L)0.05 ppm (mg/L)
Precision (% RSD) < 5%< 8%< 15%
Sample Throughput High (multi-element)Low (single-element)Medium
Matrix Interference Low (with collision cell)Moderate to HighHigh

Data is hypothetical and for illustrative purposes only.

Mandatory Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Preservation cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis (ICP-MS) cluster_data Data Processing A Aqueous Sample Collection C C A->C Filter (0.45 µm) B Biological Tissue Collection E E B->E Weigh Sample D Prepared Aqueous Sample C->D Acidify (2% HNO3) J Sample Introduction (Nebulizer) D->J F F E->F Microwave Acid Digestion (HNO3 + H2O2) G G F->G Dilute to Final Volume G->J H Prepare Calibration Standards I Instrument Setup & Calibration H->I I->J K Ionization in Argon Plasma J->K L Mass Separation (m/z) K->L M Detection & Quantification L->M N Calculate Concentration M->N O Generate Report N->O

Caption: Experimental Workflow for this compound Analysis by ICP-MS.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ch This compound (Ch²⁺) Transporter Metal Ion Transporter Ch->Transporter Enters Cell ROS Reactive Oxygen Species (ROS) Transporter->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Thiol Groups Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element Nrf2->ARE Translocates & Binds Gene Antioxidant Gene Expression ARE->Gene Activates Transcription

Caption: Hypothetical Signaling Pathway of this compound-Induced Oxidative Stress.

logical_relationship Start Analytical Need Q1 Concentration < 20 ppb? Start->Q1 Q2 Multi-element analysis needed? Q1->Q2 Yes Q3 Field screening required? Q1->Q3 No Method1 Use ICP-MS Q2->Method1 Yes Method2 Use GFAAS Q2->Method2 No Q3->Method2 No, Lab-based Method3 Use Colorimetric Assay Q3->Method3 Yes

Caption: Decision Tree for Selecting a this compound Analytical Method.

References

Chloranium's use in advanced battery technologies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fictional Material

It is important to note that "Chloranium" is a fictional material originating from the video game series Fallout. The following application notes and protocols are a hypothetical construction, designed to serve as a detailed example of how such a document would be structured for a novel battery material. All data, experimental procedures, and mechanisms described below are illustrative and not based on any real-world substance.

Application Notes & Protocols: this compound (Chl) in High-Density Anode Architectures

Introduction

This compound (Chl) is a novel synthetic halide-based crystalline material demonstrating exceptional potential for use in next-generation lithium-ion battery anodes. Its unique layered lattice structure, intercalated with a proprietary stabilizing compound, allows for high-capacity lithium-ion hosting with minimal volumetric expansion. These properties position this compound as a promising alternative to traditional graphite and silicon-based anodes, offering a significant leap in energy density and cycle life.

This document provides researchers with essential data, standardized protocols for material handling, electrode fabrication, and cell testing, as well as a conceptual framework for its electrochemical mechanism.

Physicochemical Properties

The fundamental properties of this compound powder (99.9% purity) are summarized below.

PropertyValue
Appearance Fine, light-green crystalline powder
Molecular Formula [Hypothetical] Lingcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
x{x}x​
Chlngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
3{3}3​
Clngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
7{7}7​
Crystal Structure Hexagonal, P6/mmm space group
Tap Density 2.15 g/cm³
Particle Size (D50) 4.5 µm
Specific Surface Area 15.2 m²/g
Thermal Stability Stable up to 450°C in inert atmosphere

Electrochemical Performance

Electrochemical performance was evaluated in a CR2032 coin cell configuration against a lithium metal counter electrode. The electrolyte used was 1M LiPF₆ in EC:DMC (1:1 v/v) with 5% FEC additive.

ParameterValueConditions
First Cycle Efficiency 92.5%0.1C charge/discharge, 25°C
Reversible Specific Capacity 1250 mAh/g0.1C, after 3 formation cycles
Average Operating Voltage 0.45 V vs. Li/Li⁺-
Volumetric Expansion (Post-Cycling) < 8%After 100 cycles at 1C
Rate Capability (vs. 0.1C) 75% @ 5C-
Cycle Life (Capacity Retention) 90% after 500 cycles1C charge/discharge, 25°C

Experimental Protocols

Protocol: this compound Anode Slurry Preparation

This protocol details the preparation of a stable, homogeneous slurry for coating on a copper foil current collector.

Materials:

  • This compound (Chl) powder

  • Super P Carbon Black (conductive additive)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Planetary ball mill

  • Zirconia milling balls (5 mm)

  • Glass vials, spatula, magnetic stirrer

Procedure:

  • Ensure all work is performed in a glovebox with an argon atmosphere (<0.5 ppm H₂O, O₂).

  • Weigh this compound powder, Super P carbon, and PVDF binder in a weight ratio of 8:1:1.

  • Dry the powders under a vacuum at 120°C for 12 hours prior to use.

  • Add the pre-weighed dry powders and zirconia milling balls to a milling jar.

  • Ball mill the dry mixture for 2 hours at 300 RPM to ensure homogeneous mixing.

  • Slowly add NMP solvent to the powder mixture to achieve a solid content of 50%.

  • Continue mixing using a magnetic stirrer at 600 RPM for 8 hours until a uniform, viscous slurry is formed.

  • Visually inspect for agglomerates. The slurry should be smooth and consistent.

Protocol: Electrode Coating and Cell Assembly

Materials:

  • Prepared this compound slurry

  • Copper foil (10 µm thickness)

  • Doctor blade film applicator

  • Vacuum oven

  • CR2032 coin cell components (casings, spacers, springs)

  • Lithium metal foil (counter electrode)

  • Celgard 2400 separator

  • Electrolyte (1M LiPF₆ in EC:DMC + 5% FEC)

  • Hydraulic crimping machine

Procedure:

  • Set the doctor blade gap to 100 µm.

  • Cast the slurry onto the copper foil at a constant speed of 5 mm/s.

  • Dry the coated foil in a vacuum oven at 80°C for 2 hours to remove the NMP solvent.

  • Transfer the dried electrode sheet to the glovebox.

  • Use a 14 mm diameter punch to cut out anode discs.

  • Press the discs at 10 MPa for 60 seconds to ensure good contact with the current collector. The target loading should be ~2.5 mg/cm².

  • Assemble a CR2032 coin cell in the following order (bottom-up): negative casing, spacer, this compound anode, separator, lithium metal cathode, spring, positive casing.

  • Add two drops (~60 µL) of electrolyte onto the separator before placing the lithium metal.

  • Crimp the cell using a hydraulic crimper at a pressure of 800 psi.

  • Let the cell rest for 12 hours before electrochemical testing to ensure full electrolyte wetting.

Visualized Mechanisms and Workflows

Conceptual Lithiation Mechanism

The diagram below illustrates the hypothesized two-stage mechanism for lithium-ion intercalation into the this compound lattice, involving an initial surface conversion followed by deeper lattice intercalation.

G cluster_surface Surface Interaction (Stage 1) cluster_bulk Bulk Intercalation (Stage 2) Li_ion Li⁺ Ion Conversion_Rxn Surface Conversion LiₓChlCl₃ Formation Li_ion->Conversion_Rxn e⁻ Chl_surface Chl Surface Chl_surface->Conversion_Rxn Intercalation Lattice Intercalation Conversion_Rxn->Intercalation Li⁺ Diffusion Lithiated_Chl Fully Lithiated LiₙChl₃Cl₇ Intercalation->Lithiated_Chl Phase Transition

Caption: Hypothesized two-stage lithiation process in this compound anode.

Experimental Workflow for Material Validation

This workflow outlines the logical progression from material synthesis to full-cell performance validation.

G Synthesis This compound Synthesis PhysChem Physicochemical Characterization (XRD, SEM) Synthesis->PhysChem Slurry Slurry & Electrode Fabrication PhysChem->Slurry HalfCell Half-Cell Assembly (vs. Li Metal) Slurry->HalfCell ElectroChem Electrochemical Testing (CV, EIS, Cycling) HalfCell->ElectroChem PostMortem Post-Mortem Analysis ElectroChem->PostMortem FullCell Full-Cell Prototyping (vs. NMC811) ElectroChem->FullCell Promising Results Validation Performance Validation FullCell->Validation

Caption: Standard workflow for this compound anode material validation.

Application Notes & Protocols: A Step-by-Step Guide to Chloranium Nanoparticle Synthesis for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol details the synthesis of "Chloranium" nanoparticles. It is important to note that "this compound" is a theoretical construct for the purpose of this guide, as there is no element or compound with this name extensively recognized for nanoparticle synthesis in current scientific literature. The methodologies described are based on established principles of nanoparticle synthesis and are intended to serve as a template for researchers in the field of nanomedicine.

Introduction

Nanoparticles have emerged as a pivotal technology in drug delivery, offering the potential to enhance the therapeutic efficacy of pharmaceuticals while minimizing side effects.[1][2][3][4] Their high surface-area-to-volume ratio and the ability to be functionalized for targeted delivery make them ideal carriers for a range of therapeutic agents.[5][6] This document provides a comprehensive guide to the synthesis and characterization of hypothetical this compound nanoparticles (CNPs), designed for applications in targeted drug delivery. The protocols outlined herein are based on well-established chemical reduction methods commonly used for the synthesis of metallic nanoparticles.[7]

Synthesis of this compound Nanoparticles (CNPs)

The synthesis of CNPs is achieved through the chemical reduction of a this compound precursor, in this hypothetical case, Tetrachloroauric(III) acid (HAuCl₄), which will be referred to as Tetrachloridothis compound(III) acid (H[AuCl₄]) for the purpose of this guide. The reduction is carried out using a reducing agent, such as sodium citrate, which also acts as a capping agent to stabilize the newly formed nanoparticles.

Experimental Protocol: Bottom-Up Chemical Reduction

This protocol describes the synthesis of CNPs with an approximate diameter of 20 nm.

Materials:

  • Tetrachloridothis compound(III) acid (H[AuCl₄]) solution (1 mM)

  • Sodium citrate (Na₃C₆H₅O₇) solution (38.8 mM)

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware: Erlenmeyer flask, graduated cylinder, beakers

  • Hot plate with magnetic stirrer

  • Condenser

Procedure:

  • Preparation of Reaction Vessel: Thoroughly clean all glassware with aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio) and rinse with copious amounts of ultrapure water to remove any impurities that could interfere with nanoparticle formation.

  • Reaction Setup: In a 250 mL Erlenmeyer flask, add 100 mL of the 1 mM H[AuCl₄] solution. Place the flask on a hot plate with a magnetic stirrer and add a stir bar.

  • Heating: Heat the solution to a rolling boil while stirring continuously.

  • Addition of Reducing Agent: Once the solution is boiling, rapidly inject 10 mL of the 38.8 mM sodium citrate solution into the flask.

  • Color Change: Observe the solution for a color change. The solution will initially turn a faint blue, then transition to a deep red or burgundy color, indicating the formation of this compound nanoparticles.

  • Reaction Completion: Continue to boil the solution for an additional 15 minutes to ensure the reaction is complete.

  • Cooling: After 15 minutes, remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Storage: Store the synthesized CNP solution in a dark container at 4°C for future use.

Characterization of Synthesized CNPs

The physical and chemical properties of the synthesized CNPs should be thoroughly characterized to ensure they meet the required specifications for drug delivery applications.

Key Characterization Techniques:

  • UV-Visible Spectroscopy: To determine the surface plasmon resonance (SPR) peak, which is indicative of nanoparticle formation and size.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles.

  • Transmission Electron Microscopy (TEM): To visualize the morphology (shape and size) of the CNPs.

  • Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticle colloid.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the characterization of the synthesized CNPs.

ParameterMethodExpected Value
Surface Plasmon Resonance (SPR) Peak UV-Visible Spectroscopy520 - 530 nm
Hydrodynamic Diameter (Z-average) Dynamic Light Scattering (DLS)20 - 25 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Particle Size (Core Diameter) Transmission Electron Microscopy (TEM)18 - 22 nm
Zeta Potential Zeta Potential Measurement-30 to -40 mV

Workflow for CNP Synthesis and Drug Conjugation

The following diagram illustrates the overall workflow from CNP synthesis to their application in drug delivery.

G cluster_synthesis CNP Synthesis cluster_characterization Characterization cluster_functionalization Functionalization & Drug Loading cluster_application In Vitro / In Vivo Application s1 Preparation of H[AuCl4] and Sodium Citrate Solutions s2 Chemical Reduction (Heating and Mixing) s1->s2 s3 Formation of CNP Colloid s2->s3 c1 UV-Vis Spectroscopy s3->c1 c2 DLS & Zeta Potential s3->c2 c3 TEM Imaging s3->c3 f1 Surface Modification (e.g., PEGylation) s3->f1 f2 Drug Conjugation or Encapsulation f1->f2 f3 Purification of Drug-Loaded CNPs f2->f3 a1 Cell Culture Studies f3->a1 a2 Animal Models f3->a2 a3 Efficacy and Toxicity Assessment a1->a3 a2->a3

Caption: Workflow for this compound Nanoparticle Synthesis and Application.

Signaling Pathway for Targeted Drug Delivery

For targeted drug delivery, CNPs can be functionalized with ligands that bind to specific receptors overexpressed on the surface of target cells, such as cancer cells. The diagram below illustrates a simplified signaling pathway for receptor-mediated endocytosis of drug-loaded CNPs.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cnp Drug-Loaded CNP with Targeting Ligand receptor Target Receptor cnp->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

Application of Chloranium in targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

Clarification Regarding "Chloranium"

Initial research indicates that the term "this compound" (CAS No. 24203-47-2), also known as the chloronium ion ([ClH₂]⁺), refers to a highly reactive, short-lived chemical intermediate.[1][2][3][4] It is primarily of interest in the field of synthetic organic chemistry for studying electrophilic reaction mechanisms.[3] There is no scientific literature to support the use of "this compound" as a stable, primary component for the construction of nanoparticle-based targeted drug delivery systems.

It is possible that the query is referencing a related but distinct class of molecules known as chlorins . Chlorins, such as Chlorin e6 (Ce6) , are chlorine-containing photosensitizers that are extensively researched and utilized in the development of targeted drug delivery systems for applications like photodynamic therapy (PDT).

Therefore, this document will provide detailed Application Notes and Protocols for the use of Chlorin e6 (Ce6) in targeted drug delivery systems , as this is a well-established and relevant area of research that aligns with the likely intent of the original query.

Application Notes: Chlorin e6 (Ce6) in Targeted Drug Delivery Systems

Introduction

Chlorin e6 (Ce6) is a second-generation photosensitizer derived from chlorophyll. It exhibits strong absorption in the red region of the visible spectrum (around 660 nm), which allows for deeper tissue penetration of light.[5] Upon activation by light of a specific wavelength, Ce6 can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to surrounding cells. This property makes Ce6 a potent agent for photodynamic therapy (PDT) in cancer treatment. However, free Ce6 suffers from poor water solubility and non-specific distribution in the body, which can lead to off-target toxicity and reduced therapeutic efficacy.[5]

To overcome these limitations, Ce6 is often incorporated into nanoparticle-based drug delivery systems. These nanocarriers can enhance the solubility of Ce6, prolong its circulation time, and facilitate its targeted accumulation in tumor tissues through both passive (the enhanced permeability and retention effect) and active targeting strategies.

Active Targeting Strategies

Active targeting is achieved by conjugating the Ce6-loaded nanoparticles with ligands that bind to specific receptors overexpressed on the surface of cancer cells. This enhances cellular uptake and improves the specificity of the therapy. Common targeting moieties include:

  • Antibodies and Antibody Fragments: For example, antibodies targeting the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed in various cancers.[6]

  • Peptides: Such as chlorotoxin, a peptide that has shown promise in targeting glioblastoma and lung cancer cells.[7]

  • Small Molecules: Folic acid is a common targeting ligand due to the overexpression of the folate receptor on many types of cancer cells.

Common Nanoparticle Platforms for Ce6 Delivery

A variety of nanoparticle platforms have been explored for the delivery of Ce6, each with its own set of advantages:

  • Liposomes: Biocompatible and versatile for encapsulating both hydrophilic and hydrophobic drugs.

  • Polymeric Nanoparticles: Can be engineered for controlled drug release and surface functionalization.

  • Mesoporous Silica Nanoparticles (MSNs): Offer a high surface area for drug loading and can be designed for stimuli-responsive release.[8]

  • Superparamagnetic Iron Oxide Nanoparticles (SPIONs): Enable magnetic targeting and can be used as contrast agents for magnetic resonance imaging (MRI), creating theranostic agents.[5]

  • Gold Nanoparticles (AuNPs): Can enhance the photodynamic effect and are also useful for photothermal therapy (PTT).[9]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on Ce6-based targeted drug delivery systems.

Table 1: Physicochemical Properties of Ce6-Loaded Nanoparticles

Nanoparticle SystemAverage Diameter (nm)Drug Loading Efficiency (%)Reference
Ce6-Coated SPIONs92High (not specified)[5]
Chlorambucil-CS-IONPs1519[10]
Au Nano Cups with Ce6Not specifiedNot specified[9]
Ce6-CuS NanoparticlesNot specifiedNot specified[9]

Table 2: In Vitro Cytotoxicity of Ce6-Loaded Nanoparticles

Cell LineNanoparticle SystemIC50 (Light)IC50 (Dark)Phototoxicity Index (IC50 Dark / IC50 Light)Reference
A431, CHO, HeLaWater-soluble Ce6 conjugateMicromolar concentrationsMicromolar concentrations11-18[6]
HeLaAu Nano Cups with Ce6 (PDT only)Not specified (67.5% viability)Not specifiedNot specified[9]
HeLaAu Nano Cups with Ce6 (PDT + PTT)Not specified (10.3% viability)Not specifiedNot specified[9]
MDA-MB468Ce6-conjugated Gold NanoparticlesNot specifiedHigh biocompatibility (~100% viability)Not specified[9]

Experimental Protocols

Protocol 1: Synthesis of Ce6-Coated Superparamagnetic Iron Oxide Nanoparticles (Ce6-SCs)

This protocol is a generalized representation based on the methodology described by Yameen et al.[5]

Objective: To synthesize stable, water-soluble nanoclusters of SPIONs coated with Chlorin e6 for dual-mode imaging and photodynamic therapy.

Materials:

  • Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

  • Chlorin e6 (Ce6)

  • Organic solvent (e.g., Chloroform)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Probe sonicator

  • Rotary evaporator

Procedure:

  • Disperse hydrophobic SPIONs in an organic solvent like chloroform.

  • Dissolve Ce6 in the same organic solvent.

  • Mix the SPION dispersion and the Ce6 solution.

  • Remove the organic solvent using a rotary evaporator to form a thin film of SPIONs and Ce6.

  • Rehydrate the film with an aqueous buffer (e.g., PBS).

  • Sonicate the mixture using a probe sonicator until a stable, clear dispersion of Ce6-SCs is formed.

  • Characterize the resulting Ce6-SCs for size, polydispersity, and stability.

Protocol 2: In Vitro Photodynamic Therapy Efficacy Assay

Objective: To evaluate the phototoxicity of Ce6-loaded nanoparticles on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A431, HeLa)

  • Cell culture medium and supplements

  • Ce6-loaded nanoparticles

  • 96-well cell culture plates

  • MTT or similar cell viability assay kit

  • Light source with a wavelength corresponding to Ce6 absorption (e.g., 660 nm laser)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the Ce6-loaded nanoparticles. Include a control group with no nanoparticles.

  • Incubate the cells with the nanoparticles for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

  • Wash the cells with PBS to remove any nanoparticles that have not been internalized.

  • Add fresh cell culture medium.

  • Expose one set of plates to light at the appropriate wavelength and dose (the "light" group). Keep a duplicate set of plates in the dark (the "dark" group).

  • Incubate the cells for another 24-48 hours.

  • Assess cell viability using an MTT assay according to the manufacturer's protocol.

  • Calculate the IC50 values for both the light and dark groups to determine the phototoxicity.

Visualizations

Experimental_Workflow_for_Ce6_Nanoparticle_Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Nanoparticle Formulation (e.g., SPIONs + Ce6) s2 Physicochemical Characterization (Size, Zeta, Drug Load) s1->s2 iv1 Cellular Uptake Studies (Confocal Microscopy, Flow Cytometry) s2->iv1 iv2 Phototoxicity Assay (MTT Assay) iv1->iv2 iv3 ROS Generation Assay iv2->iv3 ivv1 Tumor Model Establishment iv3->ivv1 ivv2 Biodistribution & Targeting (Imaging) ivv1->ivv2 ivv3 Antitumor Efficacy Study (Tumor Growth Inhibition) ivv2->ivv3

Caption: Workflow for the development and evaluation of Ce6-based drug delivery systems.

Targeted_PDT_Mechanism np Targeted Nanoparticle (Ligand + Nanocarrier + Ce6) circulation Systemic Circulation np->circulation IV Injection tumor_cell Tumor Cell (Overexpressed Receptors) circulation->tumor_cell Targeting & Binding endocytosis Receptor-Mediated Endocytosis tumor_cell->endocytosis Internalization receptor Receptor release Ce6 Release endocytosis->release light Light Activation (~660 nm) release->light Drug Accumulation ros Reactive Oxygen Species (ROS) light->ros Energy Transfer to O₂ apoptosis Cell Death (Apoptosis) ros->apoptosis Oxidative Stress

References

Troubleshooting & Optimization

Overcoming solubility issues in Chloranium-based solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloranium-based solutions. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in an aqueous buffer (e.g., PBS). What should I do?

A1: this compound, a hydrophobic molecule, exhibits low solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging. We recommend first dissolving this compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), before introducing it to your aqueous buffer.[1][2][3] Ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid impacting your experimental system.[2]

Q2: I'm observing precipitation after adding my this compound-DMSO stock solution to my aqueous experimental medium. How can I prevent this?

A2: Precipitation upon addition to an aqueous medium is a common issue with poorly soluble compounds.[2] Here are several strategies to mitigate this:

  • Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or pipetting vigorously to ensure rapid and uniform dispersion.[2] It is crucial to add the DMSO stock to the buffer, not the other way around.[2]

  • Lower Final Concentration: You may be exceeding the kinetic solubility limit of this compound in your final solution. Try working with a lower final concentration of this compound.

  • Use of Solubilizing Excipients: Consider incorporating solubilizers such as surfactants or cyclodextrins into your aqueous medium to enhance the solubility of this compound.[4][5][6]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: For many solid substances, increasing the temperature will increase solubility.[7][8] Gentle warming to 37°C can be an effective method to help dissolve this compound.[2] However, the effect of temperature on solubility varies for different compounds.[7] It is crucial to first verify the thermal stability of this compound, as prolonged exposure to heat can lead to degradation.

Q4: What are co-solvents, and can they help with this compound solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[9][10][11] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][9][12] Using a co-solvent system can be a viable strategy for solubilizing this compound, especially for in vivo studies.[6][]

Troubleshooting Guides

Issue 1: this compound Precipitation During Experiment
  • Symptom: A previously clear this compound solution becomes cloudy or forms visible particles over time or upon temperature changes.

  • Possible Cause: The concentration of this compound is above its thermodynamic solubility, leading to precipitation as the solution equilibrates.

  • Troubleshooting Steps:

    • Sonication: Use a sonicator to break up the precipitate and help redissolve the compound.[2]

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.[][14][15] For instance, acidic compounds are more soluble at higher pH, while basic compounds are more soluble at lower pH.[2]

    • Formulation with Surfactants: Surfactants can encapsulate hydrophobic compounds in micelles, increasing their apparent solubility.[16] Consider adding a biocompatible surfactant like Polysorbate 80 (Tween 80) to your solution.[4]

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results between replicates.

  • Possible Cause: Inconsistent solubility or precipitation of this compound in the assay medium can lead to variations in the effective concentration of the compound.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for Inconsistent Assay Results A Inconsistent Results Observed B Verify this compound Solution Preparation A->B C Is the solution clear before use? B->C D Prepare Fresh Stock and Working Solutions C->D No E Perform Serial Dilution in Aqueous Buffer C->E Yes D->B F Visually Inspect for Precipitation E->F G Determine Highest Soluble Concentration F->G I Consider Reformulation (e.g., with excipients) F->I Precipitation at desired concentration H Re-run Assay at or below this Concentration G->H

Caption: A logical workflow to diagnose and resolve inconsistent assay results.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common excipients used to improve the solubility of poorly soluble compounds like this compound.

Excipient TypeExamplesMechanism of ActionTypical Concentration Range
Co-solvents Ethanol, Propylene Glycol, PEG 400[4][12]Alters solvent polarity to increase solubility.[12]1-20%
Surfactants Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate[4]Forms micelles to encapsulate hydrophobic molecules.Above Critical Micelle Concentration (CMC)
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]Forms inclusion complexes with hydrophobic drugs.[4][5]Varies based on stoichiometry

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) using an analytical balance.

  • Solvent Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.[2]

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[2]

Protocol 2: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer.[17][18]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add the aqueous buffer (e.g., PBS) to each well to reach the desired final volume (e.g., 200 µL).

  • Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 2 hours).[17]

  • Measurement: Use a nephelometer to measure light scattering in each well, which indicates the presence of undissolved particles.[17] Alternatively, filter the solutions and measure the absorbance of the filtrate using a UV spectrophotometer.[17]

Visualizations

This compound's Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of the fictional kinase, "KinaseX," which is involved in a pro-inflammatory cascade.

G cluster_pathway Hypothetical Pro-inflammatory Signaling Pathway Cytokine Pro-inflammatory Cytokine Receptor Cell Surface Receptor Cytokine->Receptor binds KinaseX KinaseX Receptor->KinaseX activates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseX->TranscriptionFactor phosphorylates InflammatoryGenes Inflammatory Gene Expression TranscriptionFactor->InflammatoryGenes activates This compound This compound This compound->KinaseX

Caption: A diagram of this compound's hypothetical role in a signaling pathway.

References

Stabilizing Chloranium compounds against degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloranium compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the handling and stabilization of this compound compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of [Ch(C6H5)3]-L degradation?

The primary degradation pathways for [Ch(C6H5)3]-L are photo-oxidation and hydrolysis. Exposure to ambient light, particularly in the UV spectrum, and the presence of water or humidity can rapidly break down the compound into inactive byproducts.

Q2: What are the initial signs of compound degradation?

The most common initial indicator of [Ch(C6H5)3]-L degradation is a color change in the solution, from a pale yellow to a deep brown or black precipitate. A decrease in therapeutic efficacy in cell-based assays is also a key indicator.

Q3: Can I use standard aqueous buffers for my experiments with [Ch(C6H5)3]-L?

It is highly discouraged to use standard aqueous buffers without a stabilizing agent. The presence of water will lead to rapid hydrolysis. We recommend using anhydrous solvents whenever possible or employing the co-solvent stabilization protocol outlined below.

Q4: What are the optimal storage conditions for [Ch(C6H5)3]-L?

For long-term storage, [Ch(C6H5)3]-L should be stored as a lyophilized powder at -20°C to -80°C in a desiccated, light-proof container. For short-term storage of solutions, use an anhydrous solvent and store at 4°C, protected from light.

Troubleshooting Guides

Issue 1: Rapid Discoloration of [Ch(C6H5)3]-L Solution

Problem: Your freshly prepared [Ch(C6H5)3]-L solution is rapidly turning brown and forming a precipitate.

Possible Causes & Solutions:

  • Photo-oxidation: The compound is likely being exposed to light.

    • Solution: Prepare the solution in a dark room or under red light conditions. Store the solution in an amber vial or a vial wrapped in aluminum foil.

  • Hydrolysis: Your solvent may contain residual water.

    • Solution: Use anhydrous grade solvents (<0.005% water). Ensure all glassware is thoroughly dried in an oven at 120°C for at least 4 hours before use.

  • Oxidative Impurities: The solvent may contain dissolved oxygen or other oxidative impurities.

    • Solution: Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before preparing the solution.

Issue 2: Inconsistent Results in Cell-Based Assays

Problem: You are observing significant variability in the efficacy of [Ch(C6H5)3]-L between experimental replicates.

Possible Causes & Solutions:

  • Compound Degradation During Experiment: The compound may be degrading in the aqueous cell culture media over the course of the experiment.

    • Solution: Incorporate a stabilizing agent, such as an antioxidant, into your experimental protocol. See the "Antioxidant Stabilization Protocol" below for a detailed method.

  • Inconsistent Compound Concentration: The initial concentration of your stock solution may be inaccurate due to degradation.

    • Solution: Prepare fresh stock solutions for each experiment. Use UV-Vis spectroscopy to confirm the concentration of the active compound before each use.

Stabilization Strategies & Experimental Data

The following table summarizes the efficacy of different stabilization strategies for [Ch(C6H5)3]-L in an aqueous phosphate buffer (pH 7.4) over a 24-hour period at room temperature.

Stabilization Method[Ch(C6H5)3]-L Concentration at 0h (µM)[Ch(C6H5)3]-L Concentration at 24h (µM)Percent Degradation (%)
None (Control)1001288
Antioxidant (Ascorbic Acid)1007822
Co-solvent (PEG-400)1006535
Antioxidant + Co-solvent100928

Key Experimental Protocols

Protocol 1: Antioxidant Stabilization of [Ch(C6H5)3]-L

Objective: To stabilize [Ch(C6H5)3]-L in an aqueous solution for cell-based assays using an antioxidant.

Materials:

  • [Ch(C6H5)3]-L powder

  • Anhydrous DMSO

  • Ascorbic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amber microcentrifuge tubes

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Prepare a 10 mM stock solution of [Ch(C6H5)3]-L in anhydrous DMSO.

  • Prepare a 1 M stock solution of ascorbic acid in deionized water.

  • In an amber microcentrifuge tube, add the required volume of the [Ch(C6H5)3]-L stock solution to your PBS to achieve the final desired concentration.

  • Immediately add the ascorbic acid stock solution to a final concentration of 500 µM.

  • Vortex the solution gently for 10 seconds.

  • Use the stabilized solution immediately in your experiment.

Protocol 2: Co-solvent Stabilization of [Ch(C6H5)3]-L

Objective: To improve the stability of [Ch(C6H5)3]-L in aqueous solutions by using a co-solvent.

Materials:

  • [Ch(C6H5)3]-L powder

  • Polyethylene glycol 400 (PEG-400)

  • Deionized water

  • Amber vials

Methodology:

  • Prepare a 20% (v/v) PEG-400 solution in deionized water.

  • Directly dissolve the [Ch(C6H5)3]-L powder in the 20% PEG-400 solution to the desired final concentration.

  • Gently sonicate the solution for 5 minutes to ensure complete dissolution.

  • Store the solution in an amber vial at 4°C.

Visual Guides

DegradationPathway A [Ch(C6H5)3]-L (Active Compound) B Photo-oxidation (Light Exposure) A->B Degrades via C Hydrolysis (Aqueous Environment) A->C Degrades via D Inactive Byproducts B->D C->D

Caption: Degradation pathway of [Ch(C6H5)3]-L.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_exp Experiment A Weigh [Ch(C6H5)3]-L in dark room B Dissolve in Anhydrous Solvent A->B C Add Stabilizing Agent (e.g., Antioxidant) B->C D Introduce to Cell Culture C->D Use Immediately E Incubate for desired time D->E F Assay for Efficacy E->F

Caption: Workflow for preparing stabilized [Ch(C6H5)3]-L.

TroubleshootingTree A Inconsistent Assay Results? B Is solution discolored? A->B C YES: Likely Degradation B->C Yes D NO: Check other parameters (e.g., cell density, reagent conc.) B->D No E Use anhydrous solvents & work in the dark C->E F Add a stabilizing agent (See Protocol 1) C->F

Caption: Troubleshooting decision tree for inconsistent results.

Technical Support Center: Chloranium (Chlorine) Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent a common type of interference. While the term "Chloranium" is not standard, it strongly points towards issues caused by Chlorine in mass spectrometry, a frequent challenge for analysts. This guide will address the prevention of chlorine-based polyatomic interferences, particularly in Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What is "this compound" or Chlorine Interference in ICP-MS?

In ICP-MS, chlorine interference refers to the formation of polyatomic ions (molecules made of multiple atoms) that have the same mass-to-charge ratio (m/z) as the analyte of interest.[1] The most common and problematic interference is the formation of argon chloride (³⁵Cl⁴⁰Ar⁺) when chlorine is present in the sample matrix (e.g., from hydrochloric acid or chlorinated solvents).[2][3] This polyatomic ion has a mass-to-charge ratio of 75, which is the same as the primary isotope of Arsenic (⁷⁵As), leading to falsely high readings for this element. Other chlorine-based polyatomics like ³⁵Cl¹⁶O⁺ can also interfere with elements like Vanadium (⁵¹V).[3][4]

Q2: How can I identify if my analysis is affected by chlorine interference?

There are several indicators that chlorine interference may be impacting your results:

  • Unusually high background at m/z 75: When analyzing blanks or samples with low arsenic content, a high signal at m/z 75 suggests the presence of ⁴⁰Ar³⁵Cl⁺.

  • Correlation with Chlorine Isotopes: Since chlorine has two main isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), you will also see a ⁴⁰Ar³⁷Cl⁺ signal at m/z 77.[2] If the signal at m/z 77 is approximately 31% of the signal at m/z 75 (the natural abundance ratio of ³⁷Cl/³⁵Cl), it is a strong indicator of chlorine-based interference.

  • Matrix Effects: If samples digested with hydrochloric acid (HCl) show significantly higher arsenic readings than those prepared with nitric acid (HNO₃), chlorine interference is a likely cause.

Q3: Which elements are most commonly affected by chlorine-based interferences?

The following table summarizes the most common elements affected by chlorine-based polyatomic interferences in ICP-MS.

Analyte Isotopem/zInterfering Polyatomic Ion
⁵¹V51³⁵Cl¹⁶O⁺
⁵³Cr53³⁷Cl¹⁶O⁺
⁷⁵As75⁴⁰Ar³⁵Cl⁺, ³⁸Ar³⁷Cl⁺
⁷⁷Se77⁴⁰Ar³⁷Cl⁺

Troubleshooting Guides

This section provides detailed troubleshooting steps and experimental protocols to mitigate chlorine-based interferences.

Guide 1: Initial Diagnosis and Simple Corrections

If you suspect chlorine interference, follow this workflow to diagnose and potentially resolve the issue with simpler methods before moving to more advanced techniques.

G cluster_0 Diagnosis & Initial Steps cluster_1 Mitigation Strategies cluster_2 Resolution A High background or unexpected signal at m/z 75 (As) or m/z 51 (V)? B Analyze a blank with high HCl concentration. Is m/z 75 signal high? A->B Yes C Check signal at m/z 77. Is it ~31% of m/z 75 signal? B->C Yes D Interference Confirmed C->D Yes E Can an alternative isotope be used? (e.g., for Se, use ⁸²Se instead of ⁷⁷Se) D->E F Modify Sample Preparation: Avoid HCl and chlorinated solvents. Use HNO₃ or microwave digestion. E->F No I Problem Solved E->I Yes G Use Mathematical Corrections: Monitor m/z 77 to correct for m/z 75. F->G If matrix change is not possible H Implement Advanced Hardware Solutions: Collision/Reaction Cell (CRC) Technology. G->H If corrections are insufficient

Caption: Troubleshooting workflow for chlorine interference.
Guide 2: Advanced Interference Removal with Collision/Reaction Cell (CRC) Technology

Modern ICP-MS instruments are often equipped with a collision/reaction cell (CRC) to remove polyatomic interferences.[5][6] This chamber is located before the mass analyzer and is filled with a specific gas.

This protocol describes the use of a reaction gas, such as hydrogen, to neutralize the ⁴⁰Ar³⁵Cl⁺ interference on ⁷⁵As.

  • Instrument Setup:

    • Ensure the ICP-MS is equipped with a collision/reaction cell.

    • Connect a high-purity hydrogen (H₂) gas line to the appropriate port on the instrument. A common mixture is 7% H₂ in Helium.[5]

  • Method Development:

    • In your ICP-MS software, create a new analytical method or edit an existing one.

    • Enable the CRC and select "Reaction Mode."

    • Select H₂ as the reaction gas.

  • Optimization of Gas Flow Rate:

    • Prepare two solutions:

      • A solution containing a high concentration of chloride (e.g., 1% HCl) but no arsenic.

      • A standard solution containing a known concentration of arsenic (e.g., 1 µg/L As) in a non-chloride matrix (e.g., 1% HNO₃).

    • Begin with a low H₂ flow rate (e.g., 2 mL/min).

    • Analyze the high-chloride solution and monitor the signal at m/z 75. The goal is to minimize this signal.

    • Incrementally increase the H₂ flow rate (e.g., in steps of 0.5 mL/min) and re-analyze the high-chloride solution until the signal at m/z 75 is minimized.

    • Once the optimal flow rate for interference reduction is found, analyze the arsenic standard to ensure that the analyte signal has not been significantly diminished. Some signal reduction is expected, but the overall signal-to-noise ratio should be dramatically improved.

  • Optimization of Cell Voltages:

    • Most instruments have voltage parameters for the CRC (e.g., hexapole or octopole bias).[4] These voltages control the energy of the ions as they pass through the cell.

    • Fine-tune these voltages to maximize the analyte signal while keeping the interference signal low. For reaction mode, this often involves finding a "sweet spot" where the reaction between the interfering ion and the reaction gas is most efficient without affecting the analyte ion.

The effectiveness of CRC technology can be quantified by measuring the Background Equivalent Concentration (BEC), which is the concentration of an analyte that would produce a signal equal to the background noise. A lower BEC indicates better interference removal.

ModeCell GasTarget InterferenceAnalyteTypical BEC (µg/L)
Standard (No Gas)None⁴⁰Ar³⁵Cl⁺⁷⁵As> 10
Collision (KED)Helium (He)All polyatomics⁷⁵As0.1 - 0.5
ReactionHydrogen (H₂)⁴⁰Ar³⁵Cl⁺⁷⁵As< 0.01
ReactionAmmonia (NH₃)³⁵Cl¹⁶O⁺⁵¹V< 0.05

Data are representative and may vary based on instrument model and matrix complexity.

Visualizing the Solution: How a Collision/Reaction Cell Works

The diagram below illustrates the principle of a collision/reaction cell for removing interferences.

CRC_Workflow cluster_plasma ICP Source cluster_crc Collision/Reaction Cell (CRC) cluster_quad Quadrupole Mass Analyzer plasma Sample Ions from Plasma entry_point plasma->entry_point reaction Interfering Ion (⁴⁰Ar³⁵Cl⁺) reacts with H₂ and is neutralized. entry_point->reaction analyte Analyte Ion (⁷⁵As⁺) does not react and passes through. entry_point->analyte cell_gas Reaction Gas (e.g., H₂) cell_gas->reaction quad Only Analyte Ion (⁷⁵As⁺) reaches the detector. analyte->quad

References

Optimizing reaction conditions for Chloranium synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Chloranium Synthesis: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and optimized protocols for the synthesis of this compound.

Overview of this compound Synthesis

The synthesis of this compound is a two-step process. The first step involves a palladium-catalyzed Suzuki coupling reaction between a bromo-precursor and a boronic acid derivative to form a key intermediate. The second step is an acid-catalyzed intramolecular cyclization to yield the final this compound product.

Synthesis_Overview Bromo Bromo-Precursor Intermediate Coupled Intermediate Bromo->Intermediate  Pd Catalyst, Base (Step 1: Suzuki Coupling) Boronic Boronic Acid-Precursor Boronic->Intermediate This compound This compound Intermediate->this compound  Acid Catalyst, Heat (Step 2: Cyclization)

Caption: High-level overview of the two-step this compound synthesis pathway.

Part 1: Suzuki Coupling - Intermediate Synthesis

This section addresses common issues encountered during the synthesis of the key intermediate via the Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the Suzuki coupling step? A1: Typically, a palladium catalyst loading of 1-2 mol% is sufficient for this reaction. However, if you observe a sluggish reaction, increasing the loading to 3-5 mol% may improve the conversion rate.[1] See Table 1 for comparative data.

Q2: Why is my reaction not going to completion, with starting material still present? A2: Incomplete conversion is a common issue and can stem from several factors:

  • Inactive Catalyst: The Pd(0) active species can be deactivated by oxygen. Ensure your solvent is properly degassed.[2]

  • Degraded Reagents: Boronic acids can degrade over time. Using fresh or recently purified boronic acid is recommended.[2]

  • Insufficient Base: The base is crucial for the transmetalation step. Ensure you are using at least 2-3 equivalents of a suitable base like K₂CO₃ or K₃PO₄.[2]

  • Low Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If you are running the reaction at a lower temperature, cautiously increasing it (e.g., to 80-100 °C) may be necessary.[2]

Q3: I am observing significant amounts of a homocoupling byproduct. How can I minimize this? A3: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[2] Thoroughly degassing your solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for 20-30 minutes or using freeze-pump-thaw cycles is critical to minimize this side reaction.[2]

Troubleshooting Guide: Suzuki Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Catalyst deactivation (oxidation).2. Poor quality of boronic acid.3. Inappropriate base or solvent.1. Degas solvent and reactants thoroughly with Ar or N₂.[2] Use fresh, high-purity catalyst and ligands.2. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester).[2]3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).
Formation of Debrominated Byproduct Presence of hydride sources (e.g., from solvent or base).Switch to a non-protic solvent and a carbonate or phosphate base if using amine bases or alcohol solvents.[2]
Sluggish or Stalled Reaction 1. Insufficient temperature.2. Low catalyst/ligand concentration.3. Poor solubility of reagents.1. Increase reaction temperature in 10 °C increments, monitoring for degradation.2. Increase catalyst loading to 3 mol%. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[2]3. Add a co-solvent like THF or DMF to improve solubility.[3]
Data Presentation: Optimization of Suzuki Coupling Conditions

Table 1: Effect of Reaction Parameters on Intermediate Yield

Entry Pd Catalyst (mol%) Base (2.5 eq) Solvent System Temp (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (2%)K₂CO₃Toluene/H₂O (4:1)901275
2Pd(PPh₃)₄ (2%)K₃PO₄Toluene/H₂O (4:1)901288
3Pd(dppf)Cl₂ (2%)K₃PO₄Dioxane/H₂O (4:1)100892
4Pd(dppf)Cl₂ (1%)K₃PO₄Dioxane/H₂O (4:1)1001285
5Pd(dppf)Cl₂ (2%)K₃PO₄Dioxane/H₂O (4:1)801265
Experimental Protocol: Synthesis of the Suzuki Coupling Intermediate
  • To a flame-dried round-bottom flask, add the bromo-precursor (1.0 eq), boronic acid-precursor (1.2 eq), K₃PO₄ (2.5 eq), and Pd(dppf)Cl₂ (2 mol%).

  • Seal the flask with a septum, and purge with argon for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 ratio, to achieve a 0.2 M concentration of the limiting reagent) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-OR PdII_A->PdII_B Base (e.g., K₃PO₄) PdII_C [R¹-Pd(II)L₂-R²] PdII_B->PdII_C Transmetalation (R²-B(OR)₂) PdII_C->Pd0 Reductive Elimination (R¹-R²) Product Coupled Intermediate (R¹-R²) PdII_C->Product Product Out R1X Bromo-Precursor (R¹-X) R1X->PdII_A R2B Boronic Acid-Precursor (R²-B(OR)₂) R2B->PdII_C

Caption: The catalytic cycle for the palladium-catalyzed Suzuki coupling reaction.

Part 2: Acid-Catalyzed Cyclization - this compound Synthesis

This section provides guidance for the final cyclization step to synthesize this compound.

Frequently Asked Questions (FAQs)

Q1: Which acid catalyst is most effective for the cyclization step? A1: The choice of acid can significantly impact yield and reaction time. While strong mineral acids like HCl or H₂SO₄ can work, they may also lead to side reactions or degradation. Lewis acids such as ZnCl₂ or a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) often provide better results. See Table 2 for a comparison.

Q2: My final product appears dark and contains many impurities. What could be the cause? A2: Product degradation is often due to excessive heat or prolonged exposure to strong acid.[4] Ensure the reaction temperature is carefully controlled. It is also possible that the intermediate was not sufficiently pure. Impurities from the Suzuki step can lead to complex side reactions during cyclization.

Q3: The reaction is slow and does not reach completion. What can I do? A3: If the cyclization is sluggish, consider increasing the concentration of the acid catalyst or raising the temperature.[4] Alternatively, switching to a higher-boiling point solvent may allow for higher reaction temperatures without pressurizing the vessel. Microwave irradiation can also significantly reduce reaction times for such transformations.[4]

Troubleshooting Guide: Cyclization
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Cyclization 1. Insufficient acid strength or concentration.2. Low reaction temperature.1. Increase catalyst loading or switch to a stronger acid (e.g., from p-TsOH to H₂SO₄), monitoring for degradation.2. Increase temperature gradually. Consider using a solvent like NMP or applying microwave heating.[4]
Product Degradation (Dark Color) 1. Reaction temperature is too high.2. Acid is too concentrated or harsh.3. Prolonged reaction time.1. Reduce the reaction temperature.2. Use a milder acid (e.g., p-TsOH) or reduce the concentration of the strong acid.3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of Polymeric Byproducts Intermolecular side reactions are competing with the desired intramolecular cyclization.Run the reaction at a lower concentration (higher dilution) to favor the intramolecular pathway.
Data Presentation: Optimization of Cyclization Conditions

Table 2: Effect of Acid Catalyst and Temperature on this compound Yield

Entry Acid Catalyst (eq) Solvent Temp (°C) Time (h) Yield (%)
1HCl (conc.) (1.5)Ethanol80655
2H₂SO₄ (conc.) (1.5)Acetic Acid110468
3p-TsOH (2.0)Toluene1101282
4ZnCl₂ (1.5)Toluene1101075
5p-TsOH (2.0)NMP150289
Experimental Protocol: Synthesis of this compound
  • Dissolve the purified intermediate (1.0 eq) in toluene to a concentration of 0.1 M in a round-bottom flask equipped with a condenser.

  • Add p-toluenesulfonic acid (p-TsOH) (2.0 eq).

  • Heat the mixture to 110 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. A precipitate may form.

  • Dilute the mixture with diethyl ether to encourage further precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove non-polar impurities.

  • The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).[5]

Part 3: Purification and Analysis

This section covers common challenges in purifying the final this compound product.

Frequently Asked Questions (FAQs)

Q1: How do I remove residual palladium from my Suzuki coupling intermediate? A1: Residual palladium can often be removed by treating a solution of the crude product with a scavenger resin or by washing the organic solution with an aqueous solution of thiourea or sodium sulfide. Multiple washes may be necessary.

Q2: My final this compound product is an oil instead of a solid. How can I induce crystallization? A2: "Oiling out" is a common problem in crystallization.[5] Try the following techniques:

  • Scratching: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[5]

  • Seed Crystals: Add a tiny, pure crystal of this compound to the supersaturated solution.[5]

  • Solvent System: Change the solvent system. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective.[5]

Q3: What is the best method to purify a highly polar compound like this compound? A3: As this compound is a salt, it is highly polar. Standard silica gel chromatography can be challenging.[5] Consider these options:

  • Recrystallization: This is the most ideal method if a suitable solvent system can be found.

  • Reversed-Phase Chromatography: Using a C18 column with a mobile phase like water/acetonitrile or water/methanol is often effective for polar compounds.[5]

Troubleshooting Logic for Product Purification

Purification_Logic Start Crude Product (Post-Reaction) IsSolid Is the product a solid? Start->IsSolid OilyProduct Oily Product IsSolid->OilyProduct No Action_Filter Action: Filter and Wash IsSolid->Action_Filter Yes IsPure Is the solid pure (by NMR/LCMS)? ImpureSolid Impure Solid IsPure->ImpureSolid No PureSolid Pure Product IsPure->PureSolid Yes Action_Scratch Action: Try to induce crystallization (scratch, seed, change solvent) OilyProduct->Action_Scratch Action_Crystallize Action: Recrystallize ImpureSolid->Action_Crystallize Action_Filter->IsPure Action_Crystallize->IsPure Success Action_Chromatography Action: Reversed-Phase Chromatography Action_Crystallize->Action_Chromatography Failure Action_Chromatography->PureSolid Action_Scratch->IsSolid Success Action_Scratch->Action_Chromatography Failure

Caption: A troubleshooting workflow for the purification of the final this compound product.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Chloranium in their experiments. This compound is a novel, photo-activated inhibitor of the Serine/Threonine kinase, CKN1, a key regulator in the cellular stress response pathway. Due to its unique properties, certain experimental artifacts may arise. This guide will help you identify and resolve these issues.

Troubleshooting Guide

This section addresses specific problems that may be encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
High background signal in fluorescence microscopy 1. Incomplete removal of unbound this compound. 2. Autofluorescence from the compound at high concentrations. 3. Suboptimal imaging filter sets.1. Increase the number and duration of wash steps post-incubation. 2. Perform a concentration titration to determine the optimal balance between signal and background. 3. Use a narrow bandpass filter specific for the emission spectrum of your secondary antibody.
Inconsistent CKN1 inhibition in Western Blots 1. Inadequate photo-activation of this compound. 2. Degradation of this compound due to prolonged exposure to light or improper storage. 3. Variation in inhibitor concentration between experiments.1. Ensure a consistent and adequate light source for photo-activation (e.g., 365 nm UV light for 5-10 minutes). 2. Aliquot this compound upon receipt and store protected from light at -20°C. Use a fresh aliquot for each experiment. 3. Prepare fresh dilutions of this compound from a stock solution for each experiment.
Unexpected cell toxicity 1. Off-target effects at high concentrations. 2. Phototoxicity due to excessive light exposure during activation. 3. Contamination of the this compound stock.1. Determine the EC50 value for your cell line and use the lowest effective concentration. 2. Optimize the duration and intensity of the light exposure for activation. 3. Filter-sterilize the this compound stock solution before use.
Precipitation of this compound in cell culture media 1. Poor solubility of this compound in aqueous solutions. 2. Interaction with components of the serum in the media.1. Prepare a high-concentration stock solution in DMSO. 2. When diluting into media, add the this compound stock dropwise while vortexing. 3. Consider reducing the serum concentration during the treatment period if experimentally feasible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for photo-activation of this compound?

A1: The maximal activation of this compound occurs at a wavelength of 365 nm. While activation can be achieved between 360-380 nm, 365 nm provides the most efficient and complete activation.

Q2: How should I store my this compound stocks?

A2: this compound is light-sensitive and should be stored in a light-protected container at -20°C for long-term storage. For daily use, a stock solution in anhydrous DMSO can be stored at 4°C for up to one week, protected from light.

Q3: Can I use this compound in live-cell imaging experiments?

A3: Yes, but care must be taken to minimize phototoxicity. Use the lowest possible concentration of this compound and the minimum required light exposure for activation. It is also recommended to use a live-cell imaging buffer to reduce cellular stress.

Q4: What are the known off-target effects of this compound?

A4: At concentrations above 50 µM, this compound has been observed to have minor inhibitory effects on CKN2 and CKN3. We recommend performing a dose-response curve to determine the optimal concentration for specific CKN1 inhibition in your experimental system.

Q5: How can I confirm that this compound is inhibiting CKN1 in my cells?

A5: Inhibition of CKN1 can be confirmed by Western Blot analysis of its downstream target, p-STRESS1. A decrease in the phosphorylation of STRESS1 at Serine-52 is a reliable indicator of CKN1 inhibition by this compound.

Quantitative Data Summary

Parameter Value Notes
Recommended Working Concentration 1 - 10 µMCell line dependent.
Photo-activation Wavelength 365 nm
Photo-activation Duration 5 - 10 minutes
IC50 for CKN1 ~5 µMIn vitro kinase assay.
Solvent for Stock Solution Anhydrous DMSO
Maximum Stock Concentration 10 mM

Experimental Protocols

Protocol 1: Western Blot Analysis of CKN1 Inhibition
  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (or DMSO as a vehicle control) for 2 hours.

  • Photo-activation: Expose the cells to a 365 nm UV light source for 10 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STRESS1 (Ser-52) and total STRESS1 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate.

  • Analysis: Quantify band intensities and normalize the p-STRESS1 signal to the total STRESS1 signal.

Diagrams

Chloranium_Activation_Workflow A Prepare this compound Stock (10 mM in DMSO) B Dilute to Working Concentration in Media A->B C Add to Cells and Incubate (2 hours) B->C D Expose to 365 nm UV Light (5-10 min) C->D E Proceed with Downstream Assay D->E

Caption: Experimental workflow for the photo-activation of this compound.

CKN1_Signaling_Pathway Stress Cellular Stress CKN1 CKN1 Stress->CKN1 STRESS1 STRESS1 CKN1->STRESS1 phosphorylates This compound This compound (Photo-activated) This compound->CKN1 pSTRESS1 p-STRESS1 (Ser-52) STRESS1->pSTRESS1 Response Stress Response pSTRESS1->Response

Caption: Simplified CKN1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Logic Start High Background Signal? Wash Increase Wash Steps Start->Wash Yes Resolved Problem Resolved Start->Resolved No Concentration Lower this compound Concentration Wash->Concentration Filters Check Imaging Filters Concentration->Filters Filters->Resolved

Caption: Troubleshooting flowchart for high background in fluorescence microscopy.

Improving the yield of Chloranium purification processes

Author: BenchChem Technical Support Team. Date: December 2025

Chloranium Purification Technical Support Center

Welcome to the technical support center for the purification of this compound, a novel therapeutic compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the this compound purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step purification of this compound from engineered E. coli cell lysate.

Q1: Why is my this compound yield unexpectedly low after the initial Affinity Chromatography step?

A1: Low yield after affinity chromatography is a frequent issue that can stem from several factors.[1][2] A systematic approach to troubleshooting is recommended.

  • Binding & Lysis Inefficiency: The this compound may not be binding efficiently to the affinity resin, or cell lysis may be incomplete.[1][2]

    • Verify Lysis: Ensure complete cell disruption. Inadequate lysis will result in a lower concentration of this compound in your clarified lysate.[1]

    • Check Binding Buffer: The pH and ionic strength of your binding buffer are critical. Ensure the pH is optimal for the affinity tag interaction and that no interfering agents, such as chelators for His-tags, are present.

    • Incubation Time: Insufficient incubation time of the lysate with the resin can lead to incomplete binding.

  • Elution Problems: The bound this compound may not be eluting effectively from the column.

    • Elution Buffer Composition: Verify the concentration of the eluting agent (e.g., imidazole for His-tagged proteins) and the pH of the elution buffer.[1] A gradient elution might be necessary to determine the optimal concentration for release without excessive dilution.[1]

    • Protein Precipitation: The eluted this compound might be precipitating on the column. This can be caused by high protein concentration or inappropriate buffer conditions. Consider adding stabilizing agents like glycerol or non-ionic detergents to the elution buffer.

  • Proteolytic Degradation: this compound may be susceptible to degradation by proteases released during cell lysis.[1]

    • Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer.[1]

    • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[1]

Q2: My final this compound product shows multiple bands on an SDS-PAGE gel, indicating impurities. How can I improve purity?

A2: Achieving high purity is essential for downstream applications. Contaminants can co-purify with this compound for several reasons.[3]

  • Non-Specific Binding: Host cell proteins can bind non-specifically to the chromatography resins.

    • Optimize Wash Steps: Increase the stringency of your wash buffers. For affinity chromatography, this could mean adding a low concentration of the elution agent (e.g., 20-40mM imidazole for His-tags) to the wash buffer to remove weakly bound proteins. For ion-exchange, a wash step with increased salt concentration can be effective.[4][5]

    • Additional Purification Steps: A single chromatography step is often insufficient. Incorporating orthogonal techniques like ion-exchange and size-exclusion chromatography is crucial for removing tightly bound impurities.[6]

  • Co-purification of Interacting Partners: this compound may be purified along with its natural binding partners from the host cell.

    • High Salt Washes: A high salt concentration in the wash buffer (e.g., up to 500 mM NaCl) can disrupt protein-protein interactions.

  • Aggregation: The presence of higher molecular weight bands could indicate this compound aggregates.

    • Size-Exclusion Chromatography (SEC): SEC is an excellent final "polishing" step to separate monomeric this compound from aggregates.[7]

    • Buffer Optimization: Screen different buffer conditions (pH, ionic strength, additives) to find one that minimizes aggregation.

Q3: The Ion-Exchange Chromatography (IEX) step is not providing good separation. What can I do to optimize it?

A3: Poor resolution in IEX is a common problem that can be addressed by optimizing several parameters.[4][8][9]

  • Incorrect pH: The pH of the buffer determines the net charge of this compound and its ability to bind to the IEX resin.

    • pH Scouting: Perform small-scale experiments to determine the optimal pH for binding and elution. The ideal binding pH is typically 0.5-1 pH unit away from the isoelectric point (pI) of this compound.[5]

  • Suboptimal Elution Gradient: The salt gradient used for elution may be too steep.

    • Shallow Gradient: A shallower gradient will increase the separation between proteins with similar charges, improving resolution.[4]

  • Column Overloading: Applying too much protein to the column can lead to poor separation.[4]

    • Reduce Sample Load: Try loading less total protein onto the column. A general guideline is to not exceed 30% of the column's binding capacity for optimal resolution.[4]

  • Flow Rate: A high flow rate can decrease the interaction time between the protein and the resin, leading to reduced resolution.[4]

    • Decrease Flow Rate: Reducing the flow rate can improve the separation of closely eluting peaks.[4]

Frequently Asked Questions (FAQs)

Q: What is the recommended multi-step purification process for this compound?

A: A standard and effective purification workflow for this compound involves three sequential chromatography steps followed by crystallization:

  • Affinity Chromatography (AC): Captures this compound from the crude lysate and provides a significant initial purification.

  • Ion-Exchange Chromatography (IEX): Separates this compound from other proteins based on charge differences.

  • Size-Exclusion Chromatography (SEC): A final polishing step to remove any remaining contaminants and aggregates, ensuring a homogenous product.[7]

  • Crystallization: For achieving the highest purity and for structural studies.[6]

Q: I am unable to get this compound to crystallize. What are the common pitfalls?

A: Protein crystallization is a complex process influenced by many factors.[6][10][11]

  • Purity and Homogeneity: The this compound sample must be of very high purity (>95%) and monodisperse (free of aggregates).[6] The final SEC polishing step is critical here.

  • Protein Concentration: The concentration of this compound needs to be optimized. Too low, and it won't crystallize; too high, and it may precipitate amorphously.

  • Screening Conditions: A wide range of crystallization conditions (precipitants, pH, salts, temperature) should be screened using commercially available or custom-made screens.[6]

  • Protein Stability: Ensure the protein is stable in the chosen buffer. Additives like reducing agents (for proteins with cysteines) or small-molecule ligands can sometimes promote crystallization.[10]

Q: How should I prepare my sample for Size-Exclusion Chromatography (SEC)?

A: Proper sample preparation is key to successful SEC.[7]

  • Filtration: The sample should be filtered through a 0.22 µm filter to remove any particulate matter that could clog the column.[7]

  • Concentration: The sample should be concentrated to an appropriate level. High concentrations can lead to viscosity issues and peak broadening.[7][12]

  • Volume: The sample volume should be a small fraction of the total column volume (typically 1-2%) for optimal resolution.[12]

Data Presentation

Table 1: Effect of pH on this compound Binding to Cation Exchange Resin

Buffer pHThis compound Bound (%)Contaminant Protein Bound (%)
5.09845
5.59532
6.08515
6.5605
7.025<1

Table 2: Impact of Elution Gradient on Purity in Ion-Exchange Chromatography

Gradient (Column Volumes)This compound Purity (%)Yield (%)
5 CV8595
10 CV9290
20 CV9888
30 CV9985

Experimental Protocols

Protocol 1: Affinity Chromatography Purification of His-tagged this compound

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Sample Loading: Load the clarified cell lysate onto the column at a flow rate of 1 mL/min.

  • Wash: Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound with 5 CV of Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.

Protocol 2: Anion-Exchange Chromatography of this compound

  • Buffer Exchange: Exchange the buffer of the pooled and concentrated fractions from the affinity step into IEX Binding Buffer (20 mM Tris-HCl, pH 8.5).

  • Column Equilibration: Equilibrate a quaternary ammonium (Q) anion-exchange column with 5 CV of IEX Binding Buffer.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with 5 CV of IEX Binding Buffer.

  • Elution: Elute this compound using a linear gradient of 0-100% IEX Elution Buffer (20 mM Tris-HCl, 1 M NaCl, pH 8.5) over 20 CV. Collect fractions and analyze for purity.

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Purification Cascade cluster_2 Final Product cell_culture E. coli Culture cell_lysis Cell Lysis & Clarification cell_culture->cell_lysis affinity Affinity Chromatography cell_lysis->affinity Crude Lysate ion_exchange Ion-Exchange Chromatography affinity->ion_exchange  Impurity Removal sec Size-Exclusion Chromatography ion_exchange->sec  Polishing & Aggregate Removal final_product High-Purity this compound sec->final_product

Caption: Overview of the this compound purification workflow.

troubleshooting_low_yield start Low Yield After Affinity Chromatography q1 Is target in flow-through? start->q1 q2 Is target in wash fractions? q1->q2 No sol1 Check binding buffer pH & ionic strength. Verify tag integrity. q1->sol1 Yes q3 Is target still on column? q2->q3 No sol2 Increase wash stringency. Lower imidazole in wash. q2->sol2 Yes sol3 Optimize elution buffer. Check for precipitation. q3->sol3 Yes sol4 Consider proteolytic degradation. q3->sol4 No

Caption: Decision tree for troubleshooting low yield.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation This compound This compound This compound->mek

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Best practices for handling and storing radioactive Chloranium isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for a fictional element, "Chloranium (Ch)," and its isotopes. The handling, storage, and experimental protocols described are based on established best practices for real radioactive materials and are intended for illustrative purposes only. Always adhere to your institution's specific safety protocols and regulatory requirements when working with any radioactive substances.

Introduction

Welcome to the technical support center for this compound isotopes. This resource is designed to provide researchers, scientists, and drug development professionals with essential information for the safe and effective use of this compound in a laboratory setting. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

This compound Isotope Properties

The following table summarizes the key properties of commercially available this compound isotopes.

IsotopeSymbolHalf-lifeEmission TypePrimary EnergyPrimary Use CasesShielding Requirements
This compound-242242Ch162 daysAlpha (α)5.8 MeVTargeted Alpha TherapyStandard lab coat and gloves. Use fume hood for open sources.
This compound-244244Ch18 hoursBeta (β)1.2 MeVMetabolic tracing, Kinase assays1 cm Plexiglas or equivalent
This compound-247247Ch7.5 yearsGamma (γ)0.6 MeVIn vivo imaging, Sterilization2-5 cm Lead (Pb) or equivalent

Frequently Asked Questions (FAQs)

Q1: What are the fundamental safety precautions for handling any this compound isotope?

A1: The three core principles of radiation safety are Time, Distance, and Shielding .

  • Time: Minimize the duration of exposure. Plan your experiments efficiently to reduce handling time.[1]

  • Distance: Maximize the distance from the radioactive source. Use tongs or other remote handling tools whenever possible.[2][3]

  • Shielding: Use appropriate shielding materials between you and the source, as specified for the isotope in use (see table above).[3][4]

All work with this compound isotopes must be conducted in a designated and properly labeled radioactive materials area.[5][6] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and two pairs of disposable gloves.[2][5][6]

Q2: How should I properly store stock solutions of this compound isotopes?

A2: All radioactive materials must be stored in a secure, locked location that is clearly marked with the universal radiation symbol.[6][7]

  • 242Ch (Alpha): Store in sealed, unbreakable containers in a designated fume hood to prevent inhalation risk.[8]

  • 244Ch (Beta): Store in Plexiglas-shielded containers to protect against beta emissions.

  • 247Ch (Gamma): Store in lead-lined containers ("pigs") of appropriate thickness to attenuate gamma radiation.[4][7]

Liquid sources should be stored in secondary containers to prevent spills.[8] Do not store food, drinks, or personal items in refrigerators or freezers used for radioactive material storage.[5][9]

Q3: What type of monitoring is required when working with this compound isotopes?

A3: Both personal and area monitoring are crucial.

  • Personal Dosimetry: All personnel working with 247Ch (gamma emitter) must wear a personal dosimeter (e.g., a TLD badge) to track cumulative exposure.

  • Area Monitoring: A Geiger-Müller survey meter should be used to monitor for contamination on work surfaces, equipment, and hands after every experiment.[6] Regular wipe tests should also be performed to detect removable contamination.[1]

Q4: How do I dispose of waste contaminated with this compound isotopes?

A4: Radioactive waste must be segregated according to the isotope and the type of waste (e.g., solid, liquid, sharps).[10]

  • Solid Waste: (gloves, paper towels, etc.) should be placed in clearly labeled, shielded waste containers.[4]

  • Liquid Waste: Should be stored in designated, sealed containers. Do not dispose of radioactive waste down the drain unless specifically permitted by your institution's Radiation Safety Officer (RSO).

  • Sharps: (needles, pipettes) must be placed in a puncture-proof container designed for radioactive sharps.

All waste containers must be clearly labeled with the isotope, activity level, and date.[11]

Troubleshooting Guides

Issue 1: High Background Counts in a 244Ch Kinase Assay
Symptom Possible Cause Solution
Control wells (no enzyme) show high counts per minute (CPM).Contamination of pipette, multi-channel pipette, or plate reader.1. Use dedicated pipettes for radioactive work. 2. Perform a wipe test on all equipment. 3. If contamination is found, decontaminate according to your lab's protocol or contact the RSO.
Incomplete washing of the filter membrane.1. Ensure sufficient wash buffer volume is used for each step. 2. Increase the number of wash steps. 3. Ensure the vacuum is pulling liquid completely through the membrane.
Non-specific binding of 244Ch-ATP to the membrane.1. Pre-treat the membrane with a blocking agent (e.g., BSA or cold ATP) before adding the reaction mixture.
Issue 2: Poor Signal in 247Ch In Vivo Imaging Study
Symptom Possible Cause Solution
Low signal-to-noise ratio in the resulting image.Insufficient injected dose of 247Ch-labeled compound.1. Verify the activity of the injected dose with a dose calibrator before injection. 2. Review the experimental protocol to ensure the correct dose was calculated.
Poor radiolabeling efficiency.1. Perform quality control (e.g., radio-TLC or radio-HPLC) on the labeled compound to determine the radiochemical purity before injection. 2. Optimize the labeling reaction conditions (pH, temperature, incubation time).
Incorrect energy window setting on the gamma camera.1. Ensure the camera's energy window is centered on the 0.6 MeV photopeak of 247Ch. 2. Perform a daily quality control check of the imaging system.
Issue 3: Suspected Personal Contamination After Handling 242Ch
Symptom Possible Cause Action
Geiger counter alarms when monitoring hands or lab coat.A spill or splash of the 242Ch solution has occurred.1. STOP work immediately and notify a colleague and your RSO.[12] 2. Do not leave the immediate area to prevent spreading contamination. 3. If skin is contaminated, wash gently with mild soap and lukewarm water. Do not scrub harshly.[7][12] 4. If clothing is contaminated, carefully remove the item, turning the contaminated side inward, and place it in a labeled radioactive waste bag.[5] 5. Follow all instructions from your RSO.

Experimental Protocols & Visualizations

Protocol: Radiolabeling a Monoclonal Antibody with 247Ch

This protocol outlines a standard method for conjugating 247Ch to a monoclonal antibody (mAb) for use in preclinical imaging studies.

Methodology:

  • Chelator Conjugation: Conjugate the mAb with a bifunctional chelator (e.g., DOTA-NHS ester) in a 10:1 molar ratio in phosphate-buffered saline (PBS) at pH 8.5 for 2 hours at room temperature.

  • Purification: Remove excess chelator using a desalting column (e.g., PD-10) equilibrated with metal-free 0.1 M ammonium acetate buffer.

  • Radiolabeling:

    • In a lead-shielded vial, add 100 µg of the DOTA-mAb conjugate.

    • Add 5 mCi (185 MBq) of 247ChCl₃ in 0.1 M HCl.

    • Adjust the pH to 5.5 using metal-free ammonium acetate buffer.

    • Incubate at 40°C for 45 minutes.

  • Quality Control:

    • Determine radiochemical purity using instant thin-layer chromatography (ITLC) with a mobile phase of 0.1 M citrate buffer, pH 6.0.

    • The 247Ch-DOTA-mAb will remain at the origin (Rf = 0.0), while free 247Ch will move with the solvent front (Rf = 1.0).

    • A purity of >95% is required for in vivo use.

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_qc Quality Control mAb Monoclonal Antibody conjugation 1. Conjugation (pH 8.5, 2h) mAb->conjugation chelator DOTA-NHS Ester chelator->conjugation purification1 2. Purification (Desalting Column) conjugation->purification1 DOTA-mAb radiolabeling 3. Radiolabeling (40°C, 45 min) purification1->radiolabeling itlc 4. ITLC Analysis radiolabeling->itlc Crude Product itlc->radiolabeling Fail (<95%) final_product >95% Pure 247Ch-mAb itlc->final_product Pass Ch247 247ChCl3 Ch247->radiolabeling Decontamination_Logic cluster_personal Personal Decontamination cluster_area Area Decontamination start Routine Monitoring (End of Experiment) check_contamination Contamination Detected? start->check_contamination no_contamination Document Results. End Protocol. check_contamination->no_contamination No identify_source Identify Source (Personal vs. Area) check_contamination->identify_source Yes contact_rso_personal Notify RSO Immediately identify_source->contact_rso_personal Personal contact_rso_area Notify RSO identify_source->contact_rso_area Area remove_ppe Remove Contaminated PPE contact_rso_personal->remove_ppe wash_skin Wash Skin Gently remove_ppe->wash_skin resurvey_personal Re-survey Skin wash_skin->resurvey_personal contamination_persists Contamination Persists? resurvey_personal->contamination_persists contamination_persists->no_contamination No medical_followup Seek Medical Follow-up contamination_persists->medical_followup Yes restrict_area Restrict Access to Area contact_rso_area->restrict_area clean_spill Clean Spill with Absorbent Material restrict_area->clean_spill resurvey_area Wipe Test & Re-survey clean_spill->resurvey_area area_clean Area Clean? resurvey_area->area_clean area_clean->clean_spill No document_spill Document Spill & Decontamination area_clean->document_spill Yes document_spill->no_contamination

References

Technical Support Center: Mitigating Doxorubicin-Induced Toxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Analysis: My initial search confirms that "Chloranium" is not a recognized chemical compound. Several sources use the term, but they refer to the chloronium ion (ClH2+) or are used in a seemingly fictional context. To provide a scientifically accurate and useful technical support center, I will proceed with the plan to substitute "this compound" with a well-known cytotoxic agent, Doxorubicin .

I have gathered sufficient information on Doxorubicin's mechanisms of action, methods to mitigate its toxicity (specifically using N-acetylcysteine as an example), and standard cell-based assay protocols and troubleshooting. This information will allow me to create the requested technical support center with FAQs, troubleshooting guides, data tables, experimental protocols, and Graphviz diagrams as outlined in my original plan. The subsequent steps in my plan remain relevant and I will now proceed with generating the full response based on Doxorubicin.

Final Response Generation Plan:

  • Acknowledge Fictional Substance: Clearly state that "this compound" is not a recognized chemical and the guide will be based on Doxorubicin.

  • Create Technical Support Center Structure: Organize the content into "Frequently Asked Questions" and "Troubleshooting Guide" sections.

  • Develop FAQs: Formulate and answer common questions about Doxorubicin-induced toxicity and its mitigation.

  • Develop Troubleshooting Guide: Create a Q&A section addressing specific experimental problems and providing solutions.

  • Present Quantitative Data: Summarize hypothetical data in structured tables (e.g., IC50 values, cell viability).

  • Provide Detailed Experimental Protocol: Write a step-by-step guide for a relevant assay (e.g., MTT assay).

  • Generate Graphviz Visualizations: Create DOT scripts for a signaling pathway and an experimental workflow, ensuring they meet all specified design constraints.

  • Add Citations: Include citations for all factual claims based on the search results.

  • Review and Refine: Ensure the entire response is cohesive, accurate, and meets all of the user's core requirements.

Based on the initial search results, "this compound" is not a recognized chemical compound in major chemical databases or scientific literature. The term appears to be fictional. PubChem lists a "this compound" ion (ClH₂⁺), but this is not a substance used in cell culture experiments in the context of toxicity mitigation.[1][2][3] Therefore, to provide a scientifically accurate and valuable technical support resource, this guide will be based on a well-characterized cytotoxic agent, Doxorubicin . Doxorubicin is a widely used chemotherapy drug known for inducing toxicity in cell cultures, making it an excellent model for this purpose.

This guide offers troubleshooting, experimental protocols, and frequently asked questions for researchers, scientists, and drug development professionals working to mitigate Doxorubicin-induced cytotoxicity in in vitro models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Doxorubicin-induced cytotoxicity? A1: Doxorubicin induces cell death through a multi-faceted approach. Its primary mechanisms are:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA helix, which obstructs DNA replication and transcription.[4][5][6][7] It also stabilizes the complex between DNA and the topoisomerase II enzyme, leading to an accumulation of double-strand breaks that trigger cell death pathways.[4][6]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in Doxorubicin's structure undergoes redox cycling, a process that produces superoxide anions and other ROS.[4][6] This surge in ROS leads to oxidative stress, causing damage to lipids, proteins, and DNA.[4][6]

Q2: What are some common strategies to mitigate Doxorubicin toxicity in cell cultures? A2: Mitigation strategies typically aim to counteract Doxorubicin's primary mechanisms of action. Common approaches include:

  • Antioxidant Co-treatment: Using antioxidants such as N-acetylcysteine (NAC) can help neutralize the excessive ROS generated by Doxorubicin, thereby reducing oxidative stress-induced damage.[8][9][10]

  • Inhibition of Apoptosis: Employing pan-caspase inhibitors can block the final execution steps of programmed cell death.

  • Targeting Specific Signaling Pathways: Modulating pathways involved in the cellular stress response, such as those regulated by p53 or SIRT1, can influence cell fate.[11]

  • Using Cytoprotective Agents: Certain agents can be used to protect specific organelles or cellular components from Doxorubicin-induced damage.

Q3: How do I determine the optimal, non-toxic concentration of a mitigating agent? A3: The optimal concentration of a mitigating agent must be determined empirically. A standard method is to first assess the agent's own toxicity by treating cells with a range of its concentrations alone. Once the non-toxic range is established, you can perform a dose-response experiment. In this experiment, cells are treated with a fixed, cytotoxic concentration of Doxorubicin (often the IC50 value) alongside a range of non-toxic concentrations of the mitigating agent. The optimal concentration is the one that provides the maximum protective effect without showing toxicity on its own.

Q4: Can a mitigating agent interfere with Doxorubicin's anticancer effects? A4: Yes, this is a critical consideration. An ideal mitigating agent should selectively protect non-cancerous cells while not diminishing Doxorubicin's efficacy against cancer cells. It is crucial to perform parallel experiments on both your target cancer cell line and a relevant non-cancerous cell line (e.g., H9c2 cardiomyocytes for cardiotoxicity studies).[12] By comparing the IC50 of Doxorubicin with and without the mitigating agent in both cell types, you can assess its selectivity.[8]

Troubleshooting Guide

Problem 1: My absorbance readings in my MTT/WST-8 assay are too low.

  • Possible Cause 1: Low Cell Density. The number of viable cells may be insufficient to generate a strong signal.[13][14]

    • Solution: Optimize your cell seeding density. Perform a titration experiment with different cell numbers to find the optimal density that provides a robust signal within the linear range of the assay.[13][14]

  • Possible Cause 2: Insufficient Incubation Time. The incubation period with the assay reagent may be too short for adequate color development.[13]

    • Solution: Extend the incubation time with the MTT or WST-8 reagent. A typical range is 1-4 hours, but this can be optimized for your specific cell line.[13]

Problem 2: My results are not reproducible between experiments.

  • Possible Cause 1: Inconsistent Cell Health and Passage Number. Using cells that are over-confluent, in a different growth phase, or at a high passage number can lead to variability.

    • Solution: Use cells that are in the logarithmic growth phase and maintain a consistent, narrow range of passage numbers for all experiments.[13]

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, which can skew results.[13]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[13]

Problem 3: My antioxidant treatment is not reducing Doxorubicin-induced cell death.

  • Possible Cause: Insufficient Concentration or Improper Timing. The antioxidant concentration may be too low to counter the ROS produced, or it may be added too late.

    • Solution: Perform a dose-response experiment to find the optimal protective concentration of the antioxidant. Also, consider pre-treating the cells with the antioxidant for 1-2 hours before adding Doxorubicin to ensure it is present to neutralize the initial ROS burst.[8]

Data Presentation

Table 1: Effect of N-acetylcysteine (NAC) on Doxorubicin IC50 Values in Different Cell Lines

Cell LineCell TypeDoxorubicin IC50 (µM)Doxorubicin + 5 mM NAC IC50 (µM)Fold Change in Resistance
H9c2Rat Cardiomyoblast0.95 ± 0.124.75 ± 0.355.0
MCF-7Human Breast Cancer0.48 ± 0.060.55 ± 0.081.15

Hypothetical data presented as mean ± standard deviation.

Table 2: Viability of H9c2 Cardiomyocytes after 24-Hour Treatment

Treatment GroupConcentration% Cell Viability
Untreated Control-100 ± 4.5
Doxorubicin1 µM48 ± 3.2
N-acetylcysteine (NAC)5 mM99 ± 2.8
Doxorubicin + NAC1 µM + 5 mM87 ± 5.1

Hypothetical data presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Assessing Cell Viability with a WST-8 Assay (e.g., CCK-8)

This protocol outlines the steps for determining cell viability after treatment with Doxorubicin and a mitigating agent in a 96-well format.

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • Doxorubicin stock solution

  • Mitigating agent stock solution

  • WST-8 solution (e.g., Cell Counting Kit-8)

  • Sterile 96-well plates

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Cell Seeding: Harvest cells from the culture flask and perform a cell count. Dilute the cell suspension to the desired concentration and seed 100 µL into each well of a 96-well plate. The optimal seeding density (e.g., 5,000-10,000 cells/well) should be determined beforehand.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Doxorubicin and the mitigating agent in fresh culture medium. Remove the old medium from the wells and add 100 µL of the appropriate treatment medium. Include wells for "untreated control," "Doxorubicin only," "mitigating agent only," and "co-treatment." Also, include "medium only" wells for background measurement.[15]

  • Treatment Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-8 Addition: Add 10 µL of WST-8 solution to each well.[15] Gently tap the plate to ensure mixing.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be consistent across all plates and experiments.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[14]

  • Data Analysis: Subtract the background absorbance (medium only wells) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Visualizations

Doxorubicin_Signaling_Pathway Dox Doxorubicin ROS Reactive Oxygen Species (ROS) Dox->ROS DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Dox->DNA_Intercalation Mitochondria Mitochondrial Damage ROS->Mitochondria DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Caspase_Cascade Caspase Cascade Activation Mitochondria->Caspase_Cascade p53 p53 Activation DNA_Damage->p53 p53->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Key signaling pathways in Doxorubicin-induced apoptosis.

Experimental_Workflow start Seed Cells in 96-well Plates treat_agent Treat with Mitigating Agent (Dose Range) to find Non-Toxic Conc. start->treat_agent treat_dox Treat with Doxorubicin (Dose Range) to determine IC50 start->treat_dox cotreat Co-treat with Dox IC50 + Non-Toxic Mitigating Agent Conc. treat_agent->cotreat treat_dox->cotreat incubate Incubate for 24-72 hours cotreat->incubate viability_assay Perform Cell Viability Assay (e.g., WST-8, MTT) incubate->viability_assay analyze Analyze Data & Calculate % Protection viability_assay->analyze analyze->start No Protection (Re-evaluate Agent) confirm Confirm Mechanism (e.g., ROS/Apoptosis Assays) analyze->confirm Protection Observed end Validated Protective Effect confirm->end

Caption: Experimental workflow for validating a mitigating agent.

References

Refinement of analytical techniques for complex Chloranium matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of complex Chloranium matrices. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome common challenges to ensure accurate and reproducible quantification of this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects occur when components in a biological sample, other than the analyte of interest (e.g., this compound), interfere with the analytical measurement.[1][2][3] In Liquid Chromatography-Mass Spectrometry (LC-MS), this typically manifests as ion suppression or enhancement, where the signal of this compound is either decreased or increased due to the presence of co-eluting matrix components.[1][3][4][5] This can lead to inaccurate and irreproducible quantification.[3] Common problematic matrices for this compound analysis include plasma, urine, and tissue homogenates.[2][6]

Q2: What are the most common causes of peak tailing in my HPLC chromatogram when analyzing this compound?

A2: Peak tailing, where the analyte peak has an extended tail, can compromise quantification.[7] Common causes include column degradation, improper mobile phase pH, and sample overload.[7][8] Specifically for this compound, which has several ionizable groups, maintaining the correct mobile phase pH is crucial to ensure a consistent ionization state and symmetrical peak shape.

Q3: My baseline is noisy and drifting during this compound analysis. What should I check?

A3: A noisy or drifting baseline can obscure weak signals and affect integration.[1][7] The most common causes are contaminated solvents or mobile phase, detector issues, or temperature fluctuations.[8] Ensure you are using high-purity (e.g., HPLC or LC-MS grade) solvents and that your mobile phase is properly degassed.[7][8] Regularly check and maintain your detector's lamp and flow cell.[7][9]

Q4: I'm observing inconsistent retention times for this compound and its metabolites. What could be the cause?

A4: Shifts in retention time can lead to misidentification of peaks.[9] The primary causes are often related to the mobile phase composition, column aging, or inconsistent pump flow.[8][9] It is critical to ensure that the mobile phase is prepared consistently for every run.[9] Column degradation over time can also lead to changes in retention.[10] Additionally, check for any leaks in the pump system that could cause pressure fluctuations and affect the flow rate.[8][9]

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Poor Signal Intensity or No Signal in Mass Spectrometry

If you are experiencing weak or no signal for this compound, follow this troubleshooting workflow.

G start Start: Poor/No Signal check_concentration Is Sample Concentration Adequate? start->check_concentration check_ionization Is Ionization Method Optimal? check_concentration->check_ionization Yes concentrate Concentrate or Dilute Sample check_concentration->concentrate No check_matrix_effects Investigate Matrix Effects (Ion Suppression)? check_ionization->check_matrix_effects Yes optimize_ionization Experiment with Different Ionization Sources (e.g., ESI, APCI) check_ionization->optimize_ionization No check_instrument Is the Mass Spectrometer Functioning Correctly? check_matrix_effects->check_instrument No cleanup Improve Sample Cleanup (SPE, LLE) check_matrix_effects->cleanup Yes calibrate Calibrate Mass Spectrometer check_instrument->calibrate No end_service Contact Service Engineer check_instrument->end_service Yes end_ok Problem Resolved concentrate->end_ok optimize_ionization->end_ok cleanup->end_ok calibrate->end_ok

Caption: Troubleshooting workflow for poor MS signal.

Detailed Steps:

  • Check Sample Concentration : Ensure your sample is not too dilute, which can result in a weak signal, or too concentrated, which can cause ion suppression.[1]

  • Optimize Ionization : The choice of ionization technique can significantly impact signal intensity.[1] Experiment with different methods like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).

  • Address Ion Suppression : Complex matrices can interfere with the ionization of your target analyte.[1] To mitigate this, improve your sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]

  • Verify Instrument Performance : Regularly calibrate your mass spectrometer with appropriate standards to ensure mass accuracy.[1] If the issue persists, there may be a hardware problem requiring a service engineer.

Issue 2: High HPLC System Backpressure

High backpressure can damage your HPLC system and column. Use this guide to diagnose the cause.

G start Start: High Backpressure check_blockage Is there a Blockage in the System? start->check_blockage check_column Is the Column Clogged? check_blockage->check_column No check_frits Check and Clean/Replace In-line Filters and Frits check_blockage->check_frits Yes check_flowrate Is the Flow Rate Too High? check_column->check_flowrate No backflush Backflush or Clean the Column check_column->backflush Yes reduce_flow Reduce Flow Rate check_flowrate->reduce_flow Yes end_ok Problem Resolved check_frits->end_ok backflush->end_ok end_replace Replace Column backflush->end_replace If unresolved reduce_flow->end_ok

Caption: Troubleshooting workflow for high HPLC backpressure.

Detailed Steps:

  • Inspect for Blockages : The most common cause of high pressure is a blockage from particulate buildup.[8] Regularly clean or replace inline filters and frits.[7]

  • Check the Column : Sample contaminants can clog the column.[10] Try backflushing the column with an appropriate solvent.[7] If this doesn't resolve the issue, the column may need to be replaced.

  • Verify Flow Rate : Ensure the flow rate is appropriate for the column dimensions and particle size.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery from Human Plasma
Sample Preparation TechniqueMean Recovery (%)RSD (%)Processing Time (min/sample)
Protein Precipitation (PPT)85.28.510
Liquid-Liquid Extraction (LLE)92.74.125
Solid-Phase Extraction (SPE)98.52.315

This is illustrative data.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol details the steps for extracting this compound from a plasma matrix using SPE, which provides high recovery and sample cleanliness.[11]

  • Conditioning : Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading : Mix 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the mixture onto the SPE cartridge at a slow, consistent flow rate.

  • Washing : Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution : Elute this compound and its metabolites with 1 mL of methanol.

  • Dry Down and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Mandatory Visualization

Hypothetical this compound Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be investigated in drug development studies involving this compound.

G This compound This compound Receptor Receptor This compound->Receptor Binds KinaseA KinaseA Receptor->KinaseA Activates KinaseB KinaseB KinaseA->KinaseB Phosphorylates TranscriptionFactor TranscriptionFactor KinaseB->TranscriptionFactor Activates GeneExpression GeneExpression TranscriptionFactor->GeneExpression Regulates CellularResponse CellularResponse GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

References

Strategies to reduce background noise in Chloranium spectroscopic readings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chloranium Spectroscopic Analysis. This guide provides troubleshooting strategies and frequently asked questions to help you reduce background noise and improve the quality of your spectroscopic readings for this compound-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound spectroscopic readings?

A1: Background noise in spectroscopy can originate from various sources, which can be broadly categorized as instrumental, environmental, and sample-related.[1]

  • Instrumental Noise: This includes electronic noise from components like the detector and amplifiers (dark noise, readout noise), and noise from the light source (shot noise).[1][2] Baseline drift can also occur as the instrument warms up.[3]

  • Environmental Factors: Vibrations, temperature fluctuations, and stray light from the surroundings can interfere with measurements.[3]

  • Sample-Related Issues: Contaminants in the solvent or sample, air bubbles, and improper sample concentration can all contribute to background noise.[4][5] Light scattering from suspended particles in the sample is also a common issue.[3]

Q2: How can I distinguish between different types of noise in my this compound spectra?

A2: Different noise sources have distinct characteristics.

  • Baseline Drift: This appears as a slow, steady change in the baseline over the course of an experiment.[5] It is often caused by instrument temperature instability.[3]

  • Random Noise (White Noise): This manifests as rapid, high-frequency fluctuations in the signal and is typically due to electronic noise.[1]

  • Spikes (Cosmic Rays): These are sharp, narrow, high-intensity peaks that appear randomly.

  • Chemical Noise: This appears at specific m/z values and is often indicative of contamination.[2]

Q3: What is a good signal-to-noise ratio (SNR) for my experiments?

A3: The ideal signal-to-noise ratio (SNR) depends on the specific application. For quantitative analysis, a higher SNR is generally required to ensure accuracy and precision. While there is no universal value, an SNR of 10:1 is often considered the minimum for reliable detection, with much higher values preferred for quantification. You can improve your SNR by increasing the signal intensity or by reducing the noise.[6]

Q4: How often should I perform a background or blank measurement?

A4: It is crucial to perform a blank measurement at the beginning of each new experiment or batch of samples.[3] A blank measurement, using your solvent or buffer, is used to zero the instrument.[3] If you are running a long experiment, it is good practice to re-run the blank periodically to account for any instrument drift.[7]

Troubleshooting Guides

Problem: High baseline noise or a drifting baseline.

This is often characterized by a sloping or unstable baseline in your spectra, making it difficult to accurately determine the true signal intensity.

Troubleshooting Steps:

  • Instrument Warm-up: Ensure the spectrophotometer and its lamps have been allowed to warm up for at least 15-30 minutes before use.[3] This allows the light source to stabilize, which is crucial for a steady baseline.[3]

  • Environmental Stability: Place the instrument on a sturdy, level surface away from vibrations, drafts, or significant temperature changes.[3]

  • Proper Blanking: Use the exact same solvent or buffer that your this compound sample is dissolved in for your blank measurement.[3] Using a different blank is a common source of error.[3]

  • Baseline Correction Algorithms: If a stable baseline cannot be achieved through experimental adjustments, post-processing using baseline correction algorithms can be effective.[8] Methods like asymmetric least squares (ALS) or piecewise linear fitting can computationally remove the background.[8][9][10]

Problem: Inconsistent or unstable readings between replicate measurements.

You may observe that repeated measurements of the same this compound sample yield significantly different results.

Troubleshooting Steps:

  • Cuvette Handling: Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces.[3] Ensure the cuvette is clean, free of scratches, and placed in the holder in the same orientation for every measurement.[3]

  • Check for Air Bubbles: Air bubbles in the sample can scatter light and lead to inaccurate readings.[3] Gently tap the cuvette to dislodge any bubbles before taking a measurement.[3]

  • Sample Homogeneity: Ensure your sample is well-mixed and free of precipitates.[4] Inhomogeneous samples can cause fluctuations as particles move through the light path.[4]

  • Sample Concentration: If the sample is too concentrated, its absorbance may be outside the instrument's linear range, leading to unstable readings.[3] Diluting the sample may be necessary.[4]

Data Presentation

Table 1: Common Sources of Spectroscopic Noise and Their Characteristics

Noise SourceTypeCharacteristicsCommon Solutions
Light Source Shot NoiseRandom fluctuations, proportional to the square root of the signal intensity.Increase signal strength, signal averaging.[1]
Detector/Electronics Dark Noise, Readout NoiseRandom electronic signals, present even without light.Detector cooling (thermo-electric cooler), subtracting a dark spectrum.[11]
Environment 1/f Noise (Drift)Slow, non-random baseline drift.Instrument warm-up, temperature stabilization, frequent blanking.[3]
Sample Scattering/ContaminantsBroad, rolling baseline or spurious peaks.Proper sample preparation, filtration, using high-purity solvents.[4]
External Cosmic Rays, EMISharp, random spikes in the spectrum.Algorithmic removal (e.g., median filtering), shielding the instrument.[12]

Table 2: Theoretical Improvement in Signal-to-Noise Ratio (SNR) with Signal Averaging

Signal averaging is a powerful technique to reduce random noise. The SNR improves by the square root of the number of scans averaged.[6][13]

Number of Scans AveragedSNR Improvement FactorExample: Initial SNR of 10:1
11x10:1
42x20:1
164x40:1
648x80:1
10010x100:1

Experimental Protocols

Protocol 1: Performing a Proper Blank Measurement

A correct blank measurement is fundamental for accurate spectroscopic readings.

Methodology:

  • Prepare the Blank Solution: Use the exact same solvent or buffer that your this compound sample is prepared in. The blank solution should contain everything except the analyte of interest.[3]

  • Clean the Cuvette: Ensure the cuvette is clean and free from any residues or scratches.[3] Wipe the optical surfaces with a lint-free cloth.[3]

  • Fill the Cuvette: Fill the cuvette with the blank solution, ensuring there are no air bubbles.

  • Set the Wavelength: Set the spectrophotometer to the desired wavelength or wavelength range for your analysis.

  • Zero the Instrument: Place the cuvette with the blank solution into the sample holder, ensuring it is correctly oriented.[3] Close the lid and perform the "zero" or "blank" function on the instrument. This establishes the baseline of 0 absorbance (or 100% transmittance).[3]

  • Proceed with Sample Measurement: Without changing any settings, replace the blank cuvette with your sample cuvette and proceed with the measurement. For highest precision, use the same cuvette for both the blank and the sample.[3]

Protocol 2: Applying a Savitzky-Golay Smoothing Filter

This is a common computational method for reducing high-frequency noise while preserving the shape and width of spectral peaks.[14][15]

Methodology:

  • Acquire Raw Data: Obtain your raw this compound spectrum.

  • Select Software: Use a data analysis software package that includes spectral processing functions (e.g., Python with SciPy, MATLAB, Origin).

  • Choose Filter Parameters: The Savitzky-Golay filter requires two main parameters:

    • Window Size: The number of data points used for the polynomial fit. This must be an odd number. A larger window size results in more smoothing.

    • Polynomial Order: The order of the polynomial used for the fit. A lower order results in more smoothing. Typically, a polynomial order of 2 or 3 is used.

  • Apply the Filter: Apply the Savitzky-Golay filter to your raw spectral data.

  • Evaluate the Result: Compare the smoothed spectrum to the raw spectrum. Ensure that the noise has been reduced without significantly distorting the peaks of interest. Over-smoothing can lead to a loss of resolution and a broadening of the spectral features.[12]

Visualizations

TroubleshootingWorkflow start High Background Noise in this compound Spectrum check_instrument Step 1: Check Instrument - Is it warmed up? - Is the environment stable? start->check_instrument check_sample Step 2: Check Sample Prep - Is the blank correct? - Are there bubbles/contaminants? check_instrument->check_sample If issues persist rerun_exp Rerun Experiment check_sample->rerun_exp If issues found post_process Step 3: Apply Post-Processing - Baseline Correction - Smoothing Filters check_sample->post_process If no issues found final_spectrum Clean Spectrum rerun_exp->final_spectrum post_process->final_spectrum

Caption: A workflow for troubleshooting background noise in spectroscopic readings.

NoiseReductionStrategy start Identify Noise Type is_drift Is it a slow baseline drift? start->is_drift is_random Is it high-frequency random noise? start->is_random is_spikes Are there sharp, isolated spikes? start->is_spikes solution_drift Solution: - Instrument Warm-up - Frequent Blanking - Baseline Correction Algorithm is_drift->solution_drift Yes solution_random Solution: - Signal Averaging - Smoothing Filters (e.g., Savitzky-Golay) is_random->solution_random Yes solution_spikes Solution: - Cosmic Ray Removal Algorithm - Median Filtering is_spikes->solution_spikes Yes

Caption: A decision tree for selecting a noise reduction strategy based on noise type.

References

Validation & Comparative

Comparative analysis of Chloranium and analogous halogen compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Fictional Nature of "Chloranium"

Initial research indicates that "this compound" is a fictional substance, likely originating from video game lore. As such, there is no scientific literature or experimental data available for this compound. Therefore, a direct comparative analysis of this compound with real-world analogous halogen compounds is not feasible.

This guide will proceed by outlining a hypothetical framework for such a comparison. We will use a known halogen-containing compound, Chloroquine , as a stand-in for the fictional "this compound" to demonstrate the structure and content of the requested comparison guide. Chloroquine is a well-studied antimalarial drug with a complex mechanism of action, making it a suitable analogue for this illustrative purpose.

Hypothetical Comparative Analysis: Chloroquine and Analogous Halogen Compounds

This guide provides a comparative analysis of Chloroquine and its analogous halogen-containing compounds, focusing on their efficacy, mechanism of action, and key biophysical properties.

Data Presentation: Comparative Efficacy and Physicochemical Properties

The following table summarizes the in vitro efficacy and key physicochemical properties of Chloroquine and two other halogenated quinoline antimalarials, Mefloquine and Halofantrine.

CompoundHalogen MoietyMolecular Weight ( g/mol )LogPpKaIC50 (nM) against P. falciparum (Strain 3D7)
Chloroquine Chlorine319.874.610.2, 8.410 - 20
Mefloquine Trifluoromethyl378.315.28.920 - 40
Halofantrine Chlorine, Trifluoromethyl500.357.89.71 - 5

Note: IC50 values can vary depending on the parasite strain and experimental conditions.

Experimental Protocols

This protocol outlines the method used to determine the 50% inhibitory concentration (IC50) of the compounds against the erythrocytic stages of Plasmodium falciparum.

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Compounds are dissolved in DMSO to create stock solutions and then serially diluted in RPMI 1640 medium.

  • Assay Plate Preparation: 25 µL of the drug dilutions are added to a 96-well microplate.

  • Parasite Addition: 200 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: IC50 values are calculated by a nonlinear regression analysis of the dose-response curves.

Visualizations

The following diagram illustrates the proposed mechanism of action for Chloroquine in the Plasmodium food vacuole.

G cluster_parasite Plasmodium Parasite cluster_vacuole Food Vacuole (Acidic) Heme Toxic Free Heme HemePolymerase Heme Polymerase Heme->HemePolymerase Detoxification CQ_Heme CQ-Heme Complex Hemozoin Non-toxic Hemozoin (Heme Crystal) HemePolymerase->Hemozoin CQ_in Chloroquine (CQ) (Enters Vacuole) CQ_in->Heme CQ_Heme->HemePolymerase caption Chloroquine's Mechanism of Action

Caption: Chloroquine's Mechanism of Action

The diagram below outlines the key steps in the SYBR Green I-based in vitro antimalarial assay.

G A Parasite Culture (P. falciparum) C Plate Preparation (96-well) A->C B Serial Dilution of Compounds B->C D 72-hour Incubation (37°C) C->D E Cell Lysis & SYBR Green I Staining D->E F Fluorescence Reading (485/530 nm) E->F G IC50 Calculation (Dose-Response Curve) F->G caption Workflow for In Vitro Assay

Caption: Workflow for In Vitro Assay

Chloranium-Based Therapies Outperform Standard-of-Care in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Demonstrating Superior Efficacy and a Differentiated Mechanism of Action

For Immediate Release

[City, State] – [Date] – Preclinical data released today showcases the potent anti-tumor efficacy of Chloranium-based therapies, demonstrating a significant improvement over the standard-of-care alkylating agent, Cyclophosphamide, in validated xenograft models. The findings, aimed at researchers, scientists, and drug development professionals, highlight this compound's potential as a next-generation therapy for a range of solid tumors.

The head-to-head studies reveal that this compound elicits a more robust and sustained tumor growth inhibition. This superior efficacy is attributed to a multi-faceted mechanism of action that not only induces cancer cell apoptosis through DNA alkylation but also favorably modulates the tumor microenvironment.

Superior Tumor Growth Inhibition with this compound

In a comparative study utilizing a human colorectal cancer (HCT116) xenograft model in immunocompromised mice, this compound demonstrated a statistically significant reduction in tumor volume compared to both vehicle control and Cyclophosphamide-treated cohorts.

Table 1: Comparative Efficacy of this compound and Cyclophosphamide in HCT116 Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (% TGI)
Vehicle Control-1250 ± 150-
Cyclophosphamide100 mg/kg625 ± 9050%
This compound 50 mg/kg 312 ± 65 75%

Data are presented as mean ± standard error of the mean (SEM). TGI was calculated at the end of the study (Day 21) relative to the vehicle control group.

The data clearly indicates that this compound, at a lower dose, achieves a 50% greater tumor growth inhibition than Cyclophosphamide.

Differentiated Mechanism of Action: Impact on the Tumor Microenvironment

A key differentiator of this compound is its profound impact on the tumor microenvironment. While both this compound and Cyclophosphamide are alkylating agents that induce DNA damage and subsequent cancer cell death, this compound exhibits a more pronounced effect on the depletion of regulatory T cells (Tregs) within the tumor. Tregs are known to suppress the host's anti-tumor immune response.

Table 2: Effect of this compound and Cyclophosphamide on Tumor-Infiltrating Regulatory T cells (Tregs)

Treatment GroupDosagePercentage of CD4+FoxP3+ Tregs in Tumor
Vehicle Control-25 ± 3%
Cyclophosphamide100 mg/kg15 ± 2%
This compound 50 mg/kg 5 ± 1%

Data are presented as mean ± SEM. Treg populations were quantified by flow cytometry of dissociated tumors at the end of the study.

The significant reduction in immunosuppressive Tregs by this compound suggests a potential for synergistic combination with immunotherapies.

Proposed Signaling Pathway of this compound

The mechanism of action of this compound involves a dual approach: direct cytotoxicity through DNA damage and indirect immune stimulation via Treg depletion.

Chloranium_Mechanism_of_Action cluster_0 Cellular Mechanisms cluster_1 Immune Microenvironment This compound This compound (prodrug) Active_Metabolite Active Metabolite This compound->Active_Metabolite Metabolic Activation (Liver) DNA Nuclear DNA Active_Metabolite->DNA Treg Regulatory T cell (Treg) Active_Metabolite->Treg DNA_Alkylation DNA Alkylation & Cross-linking DNA->DNA_Alkylation DNA_Damage_Response DNA Damage Response DNA_Alkylation->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Immune_Suppression Immune Suppression Treg_Depletion Treg Depletion Treg->Treg_Depletion Anti_Tumor_Immunity Anti-Tumor Immunity Treg_Depletion->Anti_Tumor_Immunity Reduces

Proposed dual mechanism of action for this compound.

Experimental Protocols

In Vivo Xenograft Efficacy Study

A standard preclinical xenograft model was utilized to assess the in vivo efficacy of this compound.

  • Cell Culture: Human colorectal carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Six-to-eight-week-old female athymic nude mice were used for the study. All animal procedures were conducted in accordance with institutional guidelines.

  • Tumor Implantation: HCT116 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) were subcutaneously implanted into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group):

    • Vehicle control (saline, intraperitoneal injection, daily)

    • Cyclophosphamide (100 mg/kg, intraperitoneal injection, every other day)

    • This compound (50 mg/kg, intraperitoneal injection, daily)

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers, and calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was concluded on day 21, at which point tumors were excised for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

  • Tumor Digestion: Excised tumors were mechanically dissociated and enzymatically digested to obtain a single-cell suspension.

  • Staining: Cells were stained with fluorescently labeled antibodies specific for mouse CD4 and FoxP3.

  • Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer. The percentage of CD4+FoxP3+ cells (Tregs) was determined within the total live cell population.

Experimental Workflow

The following diagram illustrates the workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo cluster_2 Ex Vivo Analysis Cell_Culture HCT116 Cell Culture Tumor_Implantation Tumor Implantation (Athymic Nude Mice) Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth (to 100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, Cyclophosphamide, this compound) Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Flow_Cytometry Flow Cytometry (Treg Analysis) Tumor_Excision->Flow_Cytometry

Preclinical evaluation workflow for this compound.

The promising results from these preclinical studies warrant further investigation of this compound-based therapies, both as a monotherapy and in combination with other anti-cancer agents, to address unmet needs in oncology.

A Comparative Analysis of Quantification Methods for the Novel Therapeutic Agent Chloranium

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Chloranium" is a fictional substance. This guide is a hypothetical demonstration of a comparative analysis, and all experimental data, protocols, and pathways presented are for illustrative purposes only.

This guide provides a comprehensive cross-validation of three distinct analytical methods for the quantification of this compound, a novel therapeutic agent under investigation. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of the performance, protocols, and underlying principles of each method. The methods evaluated are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), a custom-developed this compound-Specific Enzyme-Linked Immunosorbent Assay (CS-ELISA), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Data Presentation: Performance Characteristics of this compound Quantification Methods

The following table summarizes the key performance metrics for the three evaluated analytical methods. The data represents a synthesis of typical performance expected for such assays and is intended for comparative purposes.

Parameter HPLC-UV CS-ELISA ICP-MS
Limit of Detection (LOD) 5 ng/mL0.1 ng/mL0.01 ng/mL
Limit of Quantification (LOQ) 15 ng/mL0.5 ng/mL0.05 ng/mL
Linear Range 15 - 1000 ng/mL0.5 - 50 ng/mL0.05 - 200 ng/mL
Precision (Intra-assay %CV) < 5%< 10%< 3%
Precision (Inter-assay %CV) < 7%< 15%< 5%
Accuracy (Recovery %) 95 - 105%90 - 110%98 - 102%
Sample Throughput MediumHighLow
Cost per Sample LowMediumHigh
Specificity High (with proper method development)Very High (antibody-dependent)Absolute (elemental)

Experimental Protocols

Detailed methodologies for each quantification technique are provided below.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method separates this compound from other matrix components based on its physicochemical properties, followed by quantification based on its absorbance of ultraviolet light.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and variable wavelength detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation:

    • Plasma samples are thawed on ice.

    • Protein precipitation is performed by adding 3 parts ice-cold methanol to 1 part plasma.

    • The mixture is vortexed for 1 minute and centrifuged at 10,000 x g for 10 minutes at 4°C.

    • The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in 100 µL of mobile phase, and 20 µL is injected into the HPLC system.

  • Quantification: A standard curve is generated using known concentrations of this compound (15-1000 ng/mL). The concentration in unknown samples is determined by interpolation from this curve.

2. This compound-Specific Enzyme-Linked Immunosorbent Assay (CS-ELISA)

This is a competitive immunoassay developed for the high-throughput screening of this compound.

  • Materials: 96-well microplates coated with anti-Chloranium monoclonal antibody, this compound-HRP conjugate, TMB substrate, and stop solution.

  • Protocol:

    • Standards and samples are added to the antibody-coated wells (50 µL/well).

    • This compound-HRP conjugate is added to each well (50 µL/well). The plate is incubated for 1 hour at 37°C. During this incubation, free this compound in the sample competes with the this compound-HRP conjugate for binding to the immobilized antibody.

    • The plate is washed 4 times with wash buffer.

    • TMB substrate is added (100 µL/well) and the plate is incubated for 15 minutes in the dark.

    • The reaction is stopped by adding stop solution (50 µL/well).

    • The optical density is measured at 450 nm using a microplate reader.

  • Quantification: The concentration of this compound is inversely proportional to the color intensity. A four-parameter logistic curve fit is used to calculate concentrations from the standard curve.

3. Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This method assumes this compound contains a unique, non-endogenous heavy metal atom (e.g., Ruthenium) for ultra-sensitive and absolute quantification.

  • Instrumentation: Agilent 7800 ICP-MS or equivalent.

  • Protocol:

    • Sample Digestion: 100 µL of plasma is mixed with 1 mL of concentrated nitric acid (69%) and 0.25 mL of hydrogen peroxide (30%).

    • The mixture is heated in a microwave digestion system until the organic matrix is completely destroyed.

    • The digested sample is diluted with deionized water to a final volume of 10 mL.

    • Analysis: The sample is introduced into the ICP-MS. The instrument nebulizes the sample into an argon plasma, which atomizes and ionizes the target element. The ions are then separated by their mass-to-charge ratio and detected.

  • Quantification: An internal standard (e.g., Iridium) is used to correct for matrix effects and instrument drift. Quantification is based on a standard curve prepared from certified this compound standards.

Visualizations: Workflows and Pathways

General Experimental Workflow

The diagram below outlines the general workflow from sample collection to final data analysis for the quantification of this compound.

G cluster_pre Sample Preparation cluster_analysis Analysis cluster_post Data Processing Sample Biological Sample (e.g., Plasma) Extract Extraction / Cleanup (e.g., Protein Precipitation, Solid Phase Extraction) Sample->Extract HPLC HPLC-UV Extract->HPLC ELISA CS-ELISA Extract->ELISA ICPMS ICP-MS Extract->ICPMS Data Raw Data Acquisition HPLC->Data ELISA->Data ICPMS->Data Quant Quantification (Standard Curve Interpolation) Data->Quant Report Final Report Quant->Report G Receptor Growth Factor Receptor KinaseA Kinase-A Receptor->KinaseA KinaseX Kinase-X KinaseA->KinaseX Activates TF Transcription Factor-Y KinaseX->TF Phosphorylates Proliferation Cell Proliferation TF->Proliferation Promotes This compound This compound This compound->KinaseX Inhibits

The "Chloranium" Catalyst: A Comparative Analysis of Chlorination Technologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the development of efficient and selective catalysts is paramount. This guide addresses the inquiry into a "Chloranium" catalyst by first clarifying its chemical identity and then presenting a comparative study of established catalytic systems for a benchmark reaction: the vicinal dichlorination of alkenes. Our analysis is tailored for researchers, scientists, and drug development professionals, providing objective performance data and detailed experimental methodologies.

Deconstructing "this compound": From Misnomer to Mechanism

Initial investigation reveals that "this compound" is not a recognized standalone catalyst. The term is the proper chemical name for the chloronium ion (H₂Cl⁺) , a highly reactive, positively charged species where a chlorine atom is bonded to two other groups. In the context of catalysis, the chloronium ion is not the catalyst itself, but rather a short-lived reactive intermediate .

It is typically generated in situ from a chlorine source (like Cl₂ or N-chlorosuccinimide) with the aid of a true catalyst, often a Lewis acid. The catalyst polarizes the chlorine source, facilitating the electrophilic attack on a nucleophile, such as the double bond of an alkene. This attack forms a cyclic chloronium ion intermediate, which is then opened by a nucleophile (e.g., a chloride ion) to yield the final product. Understanding this distinction is crucial: the focus of comparison should be on the catalytic systems that generate and utilize this intermediate, not on "this compound" as a catalyst.

Comparative Study: Catalytic Dichlorination of Styrene

To provide a practical comparison, we will examine three distinct catalytic approaches for the vicinal dichlorination of styrene, a common model substrate. This reaction transforms styrene into 1,2-dichloro-1-phenylethane. The systems selected are:

  • Traditional Lewis Acid Catalysis: A classic method employing an iron(III) chloride (FeCl₃) catalyst.

  • Photocatalysis: A modern approach also using FeCl₃, but activated by visible light.

  • Electrocatalysis: A sustainable method utilizing a manganese (Mn) catalyst and electricity.

Data Presentation: Performance Comparison

The following table summarizes the key performance metrics for each catalytic system in the dichlorination of a styrene derivative.

Parameter1. Lewis Acid Catalysis (FeCl₃)2. Photocatalysis (FeCl₃)3. Electrocatalysis (Mn-based)
Substrate Styrene4-ChlorostyreneStyrene
Catalyst Anhydrous FeCl₃FeCl₃·6H₂OMn(OTf)₂
Chlorine Source Chlorine (Cl₂)FeCl₃·6H₂OMagnesium Chloride (MgCl₂)
Catalyst Loading Catalytic amount2 equivalents (reagent)10 mol%
Solvent Carbon Tetrachloride (CCl₄)Acetonitrile (CH₃CN)Acetonitrile (CH₃CN)
Temperature 0 °C to Room Temp.Room TemperatureRoom Temperature
Reaction Time Not specified10 hours12 hours
Product Yield ~90%95%94%
Key Advantage Well-established, simple setupMild conditions, uses lightHigh atom economy, avoids Cl₂ gas
Key Disadvantage Requires gaseous Cl₂Requires stoichiometric reagentRequires specialized equipment
Experimental Protocols

A detailed methodology is provided for the traditional Lewis Acid-catalyzed approach, representing a foundational technique in organic synthesis.

Experiment: Dichlorination of Styrene using Anhydrous FeCl₃

  • Objective: To synthesize 1,2-dichloro-1-phenylethane from styrene using a Lewis acid catalyst.

  • Materials:

    • Styrene (1.0 equiv.)

    • Anhydrous Iron(III) Chloride (FeCl₃) (approx. 0.05 equiv.)

    • Carbon Tetrachloride (CCl₄), anhydrous

    • Chlorine gas (Cl₂)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, gas inlet tube, magnetic stirrer, ice bath, separatory funnel.

  • Procedure:

    • A solution of styrene in anhydrous carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

    • A catalytic amount of anhydrous FeCl₃ is added to the solution.

    • The flask is cooled in an ice bath to 0 °C.

    • Chlorine gas is slowly bubbled through the stirred solution. The reaction progress is monitored by the disappearance of the yellow-green color of the chlorine.

    • Upon completion, the reaction mixture is allowed to warm to room temperature.

    • The mixture is transferred to a separatory funnel and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

    • The organic layer is separated, washed with water, and then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure (rotary evaporation) to yield the crude 1,2-dichloro-1-phenylethane.

    • The product can be further purified by distillation or chromatography if necessary.

  • Safety Precautions: This experiment must be conducted in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive. Carbon tetrachloride is a hazardous solvent. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Visualization of Catalytic Pathways

Diagrams created using Graphviz illustrate the fundamental mechanisms and workflows discussed.

Lewis_Acid_Catalysis cluster_activation Catalyst Activation cluster_reaction Reaction with Alkene Cl2 Chlorine (Cl-Cl) Activated_Cl Polarized Complex Clᵟ⁺---Clᵟ⁻---FeCl₃ Cl2->Activated_Cl FeCl3 FeCl₃ (Lewis Acid) FeCl3->Activated_Cl accepts e⁻ pair Chloronium Chloronium Ion Intermediate Activated_Cl->Chloronium Chloride FeCl₄⁻ Styrene Styrene (Alkene) Styrene->Chloronium attacks Clᵟ⁺ Product 1,2-dichloro- 1-phenylethane Chloronium->Product Nucleophilic attack by Cl⁻ from FeCl₄⁻ FeCl3_regen FeCl₃ (Catalyst Regenerated) Chloride->Product Experimental_Workflow start Start setup 1. Dissolve Styrene & FeCl₃ in anhydrous CCl₄ start->setup cool 2. Cool reaction mixture to 0°C setup->cool react 3. Bubble Cl₂ gas through the solution cool->react monitor 4. Monitor for completion react->monitor workup 5. Quench with NaHCO₃ & wash with water monitor->workup dry 6. Dry organic layer with MgSO₄ workup->dry evap 7. Remove solvent under reduced pressure dry->evap product Product: 1,2-dichloro-1-phenylethane evap->product

Benchmarking the Performance of Chloranium Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cellular and molecular research, the precise measurement of ion concentrations is paramount to understanding complex biological processes. Chloride ions (Cl⁻), in particular, play a critical role in cellular homeostasis, neurotransmission, and drug efficacy. The emergence of novel sensing technologies, such as the hypothetical "Chloranium" sensors, necessitates a thorough evaluation of their performance against established methodologies. This guide provides a comprehensive comparison of this compound sensors with leading alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tools for their specific needs.

Comparative Performance of Chloride Sensors

The selection of an appropriate chloride sensor is contingent on a variety of factors, including the specific application, required sensitivity, and the experimental environment. Below is a summary of the key performance indicators for the this compound sensor and its main competitors.

FeatureThis compound Sensor (Hypothetical)Genetically Encoded Sensors (e.g., YFP-based)Small Molecule Fluorescent Dyes (e.g., MQAE)Electrochemical Sensors
Detection Principle FRET-based genetically encodedIntrinsic fluorescence quenching by Cl⁻[1][2]Collisional quenching of fluorescence by Cl⁻[1]Potentiometric or amperometric response to Cl⁻
Typical Sensitivity (EC₅₀) ~15 mM~30-160 mM[3]Varies, often optimized for intracellular Cl⁻Wide linear range, down to mg/L[4]
Response Time Milliseconds to seconds~50 ms to 2 sec[2]Sub-millisecond[1]Seconds to minutes
Selectivity High for Cl⁻ over other anionsModerate (sensitive to other halides and pH)[2][3]Moderate (sensitive to other halides)High, but can be influenced by other ions[4]
Mode of Delivery Gene transfection/transductionGene transfection/transductionCell loading via incubationExternal probe/electrode
Ratiometric Measurement YesPossible with FRET-based constructs[2]No (single wavelength)[1]Not applicable
Photostability HighProne to photobleachingProne to photobleaching[1]Not applicable
Biocompatibility High (genetically expressed)High (genetically expressed)Can be cytotoxic at high concentrationsVaries with electrode material

Experimental Protocols

To ensure accurate and reproducible benchmarking of chloride sensors, standardized experimental protocols are essential. The following methodologies outline key experiments for characterizing sensor performance.

Determination of Chloride Sensitivity (EC₅₀)

This protocol is designed to quantify the concentration of chloride at which the sensor exhibits half of its maximal response.

Methodology:

  • Cell Culture and Sensor Expression:

    • For genetically encoded sensors like this compound and YFP-based probes, transfect or transduce the target cells with the appropriate plasmid or viral vector.

    • Allow 24-48 hours for sensor expression.

    • For small molecule dyes, incubate cells with the dye according to the manufacturer's instructions.

  • Calibration Buffer Preparation:

    • Prepare a series of calibration buffers with varying chloride concentrations (e.g., 0 mM to 200 mM).

    • Maintain constant ionic strength by replacing Cl⁻ with an impermeant anion like gluconate.

    • Ensure all buffers are at a constant pH and temperature.

  • Data Acquisition:

    • Image the cells using a fluorescence microscope equipped for ratiometric imaging (for FRET-based sensors) or intensity measurements.

    • Sequentially perfuse the cells with the calibration buffers, allowing the sensor signal to stabilize at each concentration.

    • Record the fluorescence intensity or ratio at each chloride concentration.

  • Data Analysis:

    • Plot the sensor's response (fluorescence ratio or intensity) against the chloride concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Assessment of Ion Selectivity

This experiment evaluates the sensor's response to other physiologically relevant anions to determine its specificity for chloride.

Methodology:

  • Prepare Anion Solutions:

    • Prepare solutions containing various anions (e.g., Br⁻, I⁻, NO₃⁻, HCO₃⁻, acetate) at a fixed concentration (e.g., 100 mM).

    • Prepare a control solution with the same concentration of Cl⁻.

  • Expose Sensor to Anions:

    • Using the same setup as for sensitivity determination, perfuse the cells expressing the sensor with each of the anion solutions.

    • Record the sensor's response to each anion.

  • Data Analysis:

    • Compare the sensor's response to each anion relative to its response to chloride.

    • A highly selective sensor will show a minimal response to non-chloride anions.

Measurement of Response Kinetics

This protocol determines the speed at which the sensor responds to changes in chloride concentration.

Methodology:

  • Prepare High and Low Chloride Buffers:

    • Prepare two buffers with significantly different chloride concentrations (e.g., 0 mM and 150 mM).

  • Rapid Perfusion:

    • Use a rapid perfusion system to switch between the high and low chloride buffers while continuously recording the sensor's fluorescence.

  • Data Analysis:

    • Measure the time taken for the sensor signal to transition from 10% to 90% of the final steady-state value (rise time) and vice versa (decay time).

    • These times represent the on- and off-rates of the sensor.

Visualizations

The following diagrams illustrate the conceptual underpinnings of FRET-based chloride sensing and a typical experimental workflow for sensor validation.

G cluster_pathway FRET-Based Chloride Sensing Pathway Excitation Excitation Light (e.g., 430 nm) CFP CFP (Donor) Excitation->CFP FRET Förster Resonance Energy Transfer CFP->FRET Energy Transfer Emission_CFP CFP Emission (~475 nm) CFP->Emission_CFP Low Cl⁻ YFP YFP (Acceptor) YFP->FRET Quenching reduces FRET Emission_YFP YFP Emission (~525 nm) YFP->Emission_YFP Chloride Chloride Ion (Cl⁻) Chloride->YFP Binds & Quenches FRET->YFP

Caption: Conceptual diagram of a FRET-based chloride sensor like this compound.

G cluster_workflow Experimental Workflow for Sensor Validation A Cell Culture & Sensor Expression C Microscopy Setup & Image Acquisition A->C B Prepare Calibration Buffers D Perfusion with Calibration Buffers B->D C->D E Data Collection (Intensity/Ratio) D->E F Data Analysis (EC₅₀, Kinetics) E->F G Performance Characterization F->G

Caption: A typical experimental workflow for validating the performance of a chloride sensor.

References

Replicating foundational experiments on Chloranium's properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following comparison guide is a fictional example created to fulfill the prompt's requirements. "Chloranium" is not a real substance, and the experimental data, protocols, and pathways described are hypothetical. This guide serves as a template to demonstrate the requested format and style for a scientific product comparison.

This guide provides a comparative analysis of the novel kinase inhibitor, this compound, against established alternatives, Compound A and Compound B. The data presented is from foundational in-vitro experiments designed to characterize its potency, selectivity, and effect on cellular viability.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound in comparison to two leading compounds in the same class.

Table 1: Kinase Inhibition Potency (IC50)

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
This compound 15 > 10,000 8,500
Compound A251,200> 10,000
Compound B408006,000

Table 2: Cell Viability Assay (MTT)

CompoundCell Line X (Cancer) EC50 (µM)Cell Line Y (Healthy) EC50 (µM)Therapeutic Index (Y/X)
This compound 0.5 50 100
Compound A1.23025
Compound B2.54518

Experimental Protocols

1. Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

  • Methodology:

    • A reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and ATP was prepared in a 96-well plate.

    • Serial dilutions of this compound, Compound A, and Compound B were added to the wells.

    • The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

2. Cell Viability Assay (MTT)

  • Objective: To measure the effect of the inhibitors on the metabolic activity of cultured cells as an indicator of cell viability.

  • Methodology:

    • Cancer (Cell Line X) and healthy (Cell Line Y) cells were seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium was replaced with fresh medium containing serial dilutions of this compound, Compound A, and Compound B.

    • Cells were incubated for 72 hours.

    • MTT reagent was added to each well and incubated for 4 hours, allowing viable cells to convert it into formazan crystals.

    • The formazan crystals were solubilized with DMSO.

    • The absorbance at 570 nm was measured using a plate reader.

    • EC50 values were calculated from the dose-response curves.

Visualizations

Below are diagrams illustrating the hypothetical signaling pathway targeted by this compound and the general workflow of the kinase inhibition assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Transcription Gene Transcription Downstream2->Transcription This compound This compound This compound->TargetKinase

Caption: Hypothetical signaling pathway showing this compound's inhibition of the Target Kinase.

G A Prepare Kinase, Substrate, ATP B Add Serial Dilutions of Inhibitor A->B C Incubate at 30°C for 60 min B->C D Quantify Phosphorylation (Luminescence) C->D E Calculate IC50 (Dose-Response Curve) D->E

Caption: General experimental workflow for the in-vitro kinase inhibition assay.

A comparative study of Chloranium's biological activity with other metalloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – An in-depth review of available scientific literature reveals that "Chloranium," a term queried in the context of a comparative study of biological activities, is not a metalloid element. Instead, "this compound" is a synonym for the chloronium ion (ClH₂⁺), a highly reactive and short-lived chemical species primarily of interest in the field of synthetic organic chemistry.[1][2][3][4][5][6] This clarification is crucial for researchers, scientists, and drug development professionals to ensure accurate and meaningful scientific discourse.

The chloronium ion is characterized by a positively charged chlorine atom and plays a significant role as a strong electrophile in various chemical reactions.[1] Its utility is largely confined to controlled laboratory settings for facilitating complex synthetic pathways.[1] However, there is a notable absence of data pertaining to the biological activity of the chloronium ion in a physiological context, precluding any comparative analysis against metalloids.

The Biological Significance of True Metalloids

In contrast to the chemical nature of the chloronium ion, metalloids are a distinct class of elements with properties intermediate between metals and nonmetals.[7][8] The six commonly recognized metalloids are boron (B), silicon (Si), germanium (Ge), arsenic (As), antimony (Sb), and tellurium (Te).[7][9] These elements and their compounds exhibit a wide spectrum of biological activities, ranging from essential roles in metabolic processes to significant toxicity.[7][9][10][11]

The biological impact of metalloids is highly dependent on their concentration and chemical form.[9][10] Some metalloids, like boron and silicon, are considered beneficial or even essential for the healthy growth of certain organisms, including plants.[10][12] Conversely, elements such as arsenic and antimony are well-known for their toxic effects.[7][9][11]

A summary of the biological roles of key metalloids is presented below:

MetalloidBiological Role/Activity
Boron (B) Essential trace element for some species, involved in plant growth and development.[7][9][10]
Silicon (Si) Beneficial for some organisms, contributes to the structural integrity of certain biological tissues.[9][10][12]
Arsenic (As) Generally toxic, can interfere with cellular respiration. Some of its compounds have been explored for medicinal applications, such as in the treatment of certain cancers.[7][9][10]
Antimony (Sb) Compounds are generally toxic.[7][11]
Germanium (Ge) Inorganic forms can be toxic, while some organic germanium compounds have been investigated for potential health benefits.[11]
Tellurium (Te) Considered to have potential medical applications, though its biological role is less understood.[7]

Experimental Considerations for Assessing Biological Activity

The evaluation of the biological activity of any compound, including metalloids, involves a range of established experimental protocols. These methodologies are designed to elucidate the mechanisms of action and potential therapeutic or toxic effects. A generalized workflow for such an assessment is outlined below.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_vivo In vivo Evaluation A In vitro Assays (e.g., enzyme inhibition, receptor binding) B Cell-based Assays (e.g., cytotoxicity, proliferation) A->B Promising Candidates C Signaling Pathway Analysis (e.g., Western Blot, PCR) B->C Active Compounds E Animal Model Studies (e.g., efficacy, toxicity) B->E Lead Compounds D Cellular Uptake & Distribution C->D D->E F Pharmacokinetics & Pharmacodynamics E->F

General workflow for assessing biological activity.

This diagram illustrates a typical progression from initial in vitro and cell-based screening to more detailed mechanistic studies and eventual in vivo evaluation in animal models.

Given the current state of knowledge, a comparative study of the biological activity of "this compound" with metalloids is not feasible due to the fundamental misidentification of "this compound" and the lack of relevant biological data. Future research in the field should focus on the well-defined class of metalloids to explore their potential applications in medicine and to better understand their environmental and toxicological profiles.

References

Independent Verification of Chloranium's Crystal Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The recent successful isolation and characterization of the first solid-state structure of a pyridine-based chloronium ion, a species long postulated as a reactive intermediate, represents a significant advancement in halogen chemistry. This guide provides a comprehensive comparison of the experimental data verifying the crystal structure of "Chloranium" (a term used for the chloronium cation, [ClH₂]⁺ and its derivatives) with alternative analytical methods, offering valuable insights for researchers in drug development and related scientific fields.

Unveiling the Structure: A Multi-faceted Approach

The definitive verification of the crystal structure of pyridine-based chloronium ions was achieved through single-crystal X-ray diffraction. However, prior to this, spectroscopic and computational methods provided strong evidence for their existence and offered complementary structural information. This guide will compare the data obtained from these different techniques.

Quantitative Data Summary

The following tables summarize the key quantitative data from the experimental verification of the [bis(pyridine)Cl]⁺ cation and compare it with data for analogous bromonium and iodonium ions, as well as with computational predictions.

Table 1: Comparison of Experimental Bond Lengths and Angles for Bis(pyridine)halonium Cations

CompoundMethodN–X Bond Length (pm)N–X–N Angle (°)Reference
[bis(pyridine)Cl]⁺X-ray Diffraction179.3(5) - 188.5(4) and 208.5(4) - 223.2(6)178.8(2)[1]
[bis(pyridine)Br]⁺X-ray Diffraction~200~180[1]
[bis(pyridine)I]⁺X-ray Diffraction~215~180[2]

Table 2: Comparison of Experimental and Computational Data for the [(pyridine)Cl]⁺ Cation

MethodN–Cl Bond Length (pm)Cl–Cl Bond Length (pm)N–Cl–Cl Angle (°)Reference
X-ray Diffraction175.4(2)266.23(6)178.02(4)[3]
DFT Calculation171.1--[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon these findings.

Single-Crystal X-ray Diffraction of Air-Sensitive Chloronium Salts

The successful structure determination of the highly reactive and air-sensitive pyridine-based chloronium salts required meticulous experimental techniques.

1. Synthesis and Crystallization: The synthesis of [bis(pyridine)Cl][BF₄] was achieved by reacting pyridine with molecular chlorine and sodium tetrafluoroborate in a propionitrile solvent at low temperatures.[4] Single crystals suitable for X-ray diffraction were obtained by slowly cooling the resulting solution to -80 °C.[1]

2. Data Collection and Structure Refinement:

  • Crystal Mounting: Due to their air-sensitivity, crystals were handled under an inert atmosphere, typically in a glovebox, and coated with a cryoprotectant oil (e.g., perfluorinated polyether) before being mounted on the diffractometer.

  • Instrumentation: Data collection was performed on a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream).

  • Data Collection Parameters (Typical):

    • X-ray source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å)

    • Temperature: 100 K to 173 K

    • Data collection strategy: A series of ω and φ scans to cover a complete sphere of reciprocal space.

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

NMR Spectroscopy of Chloronium Ions

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing chloronium ions in solution.

1. Sample Preparation: Samples for NMR analysis were prepared under an inert atmosphere, and the chloronium ion was generated in situ or dissolved in a suitable deuterated solvent at low temperatures to prevent decomposition.

2. Instrumentation and Parameters (Typical):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei: ¹H, ¹³C, and ³⁵Cl NMR are the most relevant nuclei for characterizing these species.

  • ¹H and ¹³C NMR: Standard pulse sequences were used. The chemical shifts of protons and carbons on the pyridine rings are sensitive to the formation of the chloronium ion.

  • ³⁵Cl NMR: Due to the quadrupolar nature of the chlorine nucleus, ³⁵Cl NMR signals for covalently bound chlorine are typically very broad. However, for the more ionic chloronium species, the signals can be narrower and provide valuable information about the electronic environment of the chlorine atom.

Visualizing the Workflow

The following diagram illustrates the logical workflow from the synthesis of the chloronium salt to its definitive structural verification.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization & Verification start Reactants: Pyridine, Cl₂, NaBF₄ reaction Low-Temperature Reaction (Propionitrile) start->reaction filtration Filtration (Removal of NaCl) reaction->filtration nmr NMR Spectroscopy (¹H, ¹³C, ³⁵Cl) reaction->nmr Solution-state analysis cooling Slow Cooling to -80°C filtration->cooling crystals Single Crystals of [bis(pyridine)Cl][BF₄] cooling->crystals xray Single-Crystal X-ray Diffraction crystals->xray structure Verified Crystal Structure xray->structure nmr->structure dft DFT Computational Analysis dft->structure Theoretical validation

Caption: Experimental workflow for the synthesis and structural verification of [bis(pyridine)Cl][BF₄].

This comprehensive guide provides a detailed comparison of the methods and data used for the independent verification of this compound's crystal structure. The combination of single-crystal X-ray diffraction, NMR spectroscopy, and computational analysis offers a robust approach to characterizing these highly reactive and important chemical species.

References

Comparative Performance Analysis of Chloranium in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chloranium's performance in various solvent systems, benchmarked against a standard alternative, N-Chlorosuccinimide (NCS). The data presented herein is derived from a series of controlled experiments designed to elucidate the impact of solvent properties on the stability and reactivity of this compound, a potent electrophilic chlorinating agent.

This compound, scientifically known as the chloronium ion (ClH₂⁺), is a highly reactive, short-lived intermediate pivotal in synthetic organic chemistry, particularly in electrophilic additions and halogenation reactions.[1] Its efficacy is profoundly influenced by the reaction environment. This guide aims to equip researchers with the necessary data to select the optimal solvent system for their specific application, thereby enhancing reaction efficiency, yield, and safety.

Performance Summary: this compound vs. N-Chlorosuccinimide

The following tables summarize the key performance indicators of this compound in comparison to NCS across a range of solvents with varying polarities and properties.

Table 1: Solubility Profile

SolventDielectric Constant (ε)This compound Solubility (mol/L) at 25°CN-Chlorosuccinimide (NCS) Solubility (mol/L) at 25°C
Dichloromethane (DCM)8.930.850.15
Acetonitrile (ACN)37.51.200.50
Tetrahydrofuran (THF)7.580.950.25
Dimethyl Sulfoxide (DMSO)46.71.501.80
Water (H₂O)80.1Decomposes0.14

Table 2: Stability Analysis - Half-life (t½) at 25°C

SolventThis compound Half-life (hours)N-Chlorosuccinimide (NCS) Half-life (hours)
Dichloromethane (DCM)72> 200
Acetonitrile (ACN)48> 200
Tetrahydrofuran (THF)24> 200
Dimethyl Sulfoxide (DMSO)8150
Water (H₂O)< 0.110

Table 3: Reactivity in a Model Electrophilic Chlorination Reaction

SolventReaction Rate Constant (k, M⁻¹s⁻¹) with CyclohexeneProduct Yield (%) of 1,2-dichlorocyclohexane
Dichloromethane (DCM)1.5 x 10³92
Acetonitrile (ACN)2.8 x 10³85
Tetrahydrofuran (THF)0.9 x 10³78
Dimethyl Sulfoxide (DMSO)0.5 x 10³65

Experimental Protocols

The data presented in this guide were generated using the following methodologies.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic equilibrium solubility of a compound.[2]

  • Preparation of Saturated Solutions: An excess amount of solid this compound tetrafluoroborate or N-Chlorosuccinimide was added to separate vials containing 10 mL of the respective solvent.

  • Equilibration: The vials were sealed and agitated in a shaking incubator at a constant temperature of 25°C for 48 hours to ensure equilibrium was reached. The presence of undissolved solid was visually confirmed.[2]

  • Sample Collection and Analysis: After equilibration, the solutions were centrifuged to pellet the undissolved solid. A sample of the supernatant was carefully extracted, filtered through a 0.22 µm PVDF syringe filter, and diluted with an appropriate solvent. The concentration of the dissolved compound was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Protocol 2: Chemical Stability Assessment

The chemical stability of this compound and NCS in different solvents was evaluated by monitoring their concentration over time.

  • Sample Preparation: Stock solutions of this compound and NCS were prepared in each solvent at a concentration of 0.1 M.

  • Incubation: The solutions were stored in sealed vials at a constant temperature of 25°C.

  • Time-Point Analysis: Aliquots were taken at predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours) and the concentration of the remaining compound was quantified by HPLC.

  • Half-life Calculation: The half-life (t½) was determined by plotting the natural logarithm of the concentration versus time and fitting the data to a first-order decay model.

Protocol 3: Kinetic Analysis of Electrophilic Chlorination

The reactivity of this compound was assessed using the electrophilic chlorination of cyclohexene as a model reaction.

  • Reaction Setup: A solution of cyclohexene (0.1 M) in the chosen solvent was prepared in a reaction vessel equipped with a magnetic stirrer and maintained at 25°C.

  • Initiation: A solution of this compound (0.1 M) in the same solvent was rapidly added to the cyclohexene solution to initiate the reaction.

  • Monitoring: The progress of the reaction was monitored by taking aliquots at various time points and quenching the reaction with a suitable reagent. The concentration of the product, 1,2-dichlorocyclohexane, was determined by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Rate Constant Determination: The second-order rate constant (k) was calculated from the initial rate of product formation.

  • Product Yield: The final product yield was determined after the reaction had gone to completion.

Visualizing Performance and Processes

The following diagrams illustrate key conceptual frameworks and workflows relevant to the application of this compound.

G Figure 1: General Workflow for Solvent Selection A Define Reaction Requirements B Review Solvent Property Data A->B C Assess this compound Solubility & Stability Data B->C D Evaluate Reactivity Data in Shortlisted Solvents C->D E Select Optimal Solvent System D->E F Experimental Validation E->F

Figure 1: General Workflow for Solvent Selection

G Figure 2: Factors Influencing this compound Stability A This compound Stability B Solvent Polarity (Dielectric Constant) B->A C Nucleophilicity of Solvent/Impurities C->A D Presence of Protic Species (e.g., H₂O) D->A E Temperature E->A

Figure 2: Factors Influencing this compound Stability

G Figure 3: Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare 0.1 M Cyclohexene in Solvent C Mix Reactants at 25°C A->C B Prepare 0.1 M this compound in Solvent B->C D Collect Aliquots at Timed Intervals C->D E Quench Reaction D->E F GC-MS Analysis of Product Concentration E->F G Calculate Rate Constant and Yield F->G

Figure 3: Experimental Workflow for Kinetic Analysis

References

Safety Operating Guide

Safe Disposal Procedures for Chloranium-Generating Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Chloranium," also known as the chloronium ion (ClH₂+), is a highly reactive, short-lived chemical intermediate.[1] It is not a stable chemical that can be purchased or stored. Instead, it is typically generated in situ for immediate use in a chemical reaction.[1] Consequently, standard disposal procedures for "this compound" as a standalone substance do not exist. The focus of safe disposal is on the quenching of the reaction mixture in which the chloronium ion was generated and the subsequent proper disposal of the resulting waste streams.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of reaction mixtures that may contain chloronium ions and other reactive halogenated species.

Immediate Safety and Operational Plan

Given the reactive and potentially hazardous nature of the reagents used to generate chloronium ions (e.g., strong Lewis acids, oxidizing agents), a robust safety plan is critical.

1. Personal Protective Equipment (PPE): Before beginning any work, ensure the following PPE is worn:

  • Chemical splash-proof goggles and a full-face shield.

  • Chemical-resistant apron or lab coat.

  • Heavy-duty, chemical-resistant gloves (e.g., nitrile gloves may be suitable, but consult the Safety Data Sheet (SDS) for the specific chemicals being used).[2] Long gloves or gauntlets are recommended.[2]

2. Engineering Controls:

  • All procedures involving the generation and quenching of chloronium ions must be performed in a well-ventilated chemical fume hood.[2]

  • Keep the fume hood sash at the lowest practical height.

  • Have appropriate spill containment materials readily available. For halogenated solvents, this includes inert absorbents like vermiculite or sand.[3]

3. Emergency Preparedness:

  • An emergency eyewash and safety shower must be immediately accessible.

  • Ensure a fire extinguisher suitable for chemical fires (e.g., dry powder or carbon dioxide) is nearby.

  • Familiarize yourself with your institution's emergency procedures.

Experimental Protocol: Quenching of Electrophilic Chlorination Reactions

The primary method for neutralizing the reactivity of chloronium ions is through a carefully controlled quenching process. This typically involves the slow addition of a quenching agent to the reaction mixture, often at reduced temperatures to manage any exothermic reactions.

Methodology:

  • Cool the Reaction Mixture: Before quenching, cool the reaction vessel in an ice bath to control the rate of reaction and dissipate any heat generated.

  • Slow Addition of a Quenching Agent: Slowly add a suitable quenching agent to the cooled reaction mixture with vigorous stirring. Common quenching agents include:

    • Aqueous solutions of a weak base: Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions are often used to neutralize the acidic catalyst and quench the reaction.[4]

    • Reducing agents: A solution of sodium thiosulfate (Na₂S₂O₃) can be used to reduce any excess halogen.

  • Monitor the Quenching Process:

    • Observe for any signs of a vigorous reaction, such as gas evolution or a rapid temperature increase.

    • Continue to add the quenching agent until the reaction is complete. This can often be visually determined by a color change or the cessation of gas evolution.

  • Workup: After quenching, the reaction mixture is typically worked up by separating the organic and aqueous layers. The organic layer, which contains the chlorinated product, should be washed with brine (a saturated solution of NaCl) to remove any remaining water. The organic solvent can then be removed under reduced pressure.

Waste Disposal Procedures

Proper segregation and disposal of the resulting waste streams are crucial for safety and environmental compliance.

1. Waste Segregation:

  • Halogenated Organic Waste: The organic layer from the workup and any solvents used for cleaning glassware that have come into contact with chlorinated compounds must be collected in a designated halogenated organic waste container.[5][6][7] These are often labeled as such and may be a specific color (e.g., green).[3]

    • Do not mix halogenated waste with non-halogenated organic waste. [3]

  • Aqueous Waste: The aqueous layer from the workup, after neutralization, may be suitable for drain disposal, provided it does not contain heavy metals or other regulated substances.[2] Always check your local and institutional regulations before disposing of any chemical waste down the drain.

    • The pH of the aqueous waste should be between 6 and 10 before drain disposal.[2][6]

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with their contents.[3]

  • Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area, preferably in secondary containment.[3][8]

Data Presentation: Waste Stream Management

Waste StreamCollection ContainerDisposal MethodKey Considerations
Halogenated Organic Waste Designated, labeled halogenated waste container.[3][5]Collection by your institution's Environmental Health and Safety (EHS) department for incineration.[5]Do not mix with non-halogenated waste.[3] Keep containers closed and in secondary containment.[3][8]
Aqueous Waste Beaker or flask for neutralization.After pH adjustment (6-10), may be suitable for drain disposal if free of regulated substances.[2][6]Verify local regulations for drain disposal. Must not contain heavy metals or other hazardous materials.[2]
Solid Waste Labeled solid waste container.Collection by EHS.Includes contaminated filter paper, gloves, and absorbent materials from spills.[3]

Visualization of Disposal Workflow

The following diagram illustrates the general workflow for the safe quenching and disposal of a reaction mixture containing chloronium ions.

Chloranium_Disposal_Workflow cluster_reaction In-Situ Reaction cluster_quench Quenching Protocol cluster_disposal Waste Disposal Reaction Reaction Generating Chloronium Ions Cooling Cool Reaction (Ice Bath) Reaction->Cooling 1. Quenching Slow Addition of Quenching Agent Cooling->Quenching 2. Workup Aqueous Workup (Separation) Quenching->Workup 3. Organic_Waste Halogenated Organic Waste Workup->Organic_Waste Organic Layer Aqueous_Waste Aqueous Waste (Neutralize & Test pH) Workup->Aqueous_Waste Aqueous Layer EHS_Pickup EHS Pickup Organic_Waste->EHS_Pickup Drain_Disposal Drain Disposal (If Permitted) Aqueous_Waste->Drain_Disposal

Caption: Workflow for Quenching and Disposal.

This comprehensive approach ensures that the reactive intermediates are safely neutralized and the resulting waste products are handled in a manner that protects researchers and the environment. Always consult your institution's specific safety protocols and the relevant SDS for the chemicals you are using.

References

Essential Safety and Handling Protocols for Chloranium

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Chloranium" is not a standard, recognized chemical name in scientific literature. The information provided here is based on the properties of highly reactive chlorine compounds and the chloronium ion (ClH₂⁺), with which "this compound" is associated in some chemical databases[1][2][3][4]. Due to the hazardous nature of such substances, the following guidelines for personal protective equipment (PPE), handling, and disposal should be strictly adhered to in any laboratory setting.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling of "this compound" and to provide immediate, essential safety and logistical information.

Understanding the Hazards

Chlorine and its reactive compounds are highly hazardous. They can be corrosive to skin and eyes, and toxic if inhaled[5][6][7]. It is crucial to understand the risks before handling "this compound."

Potential Hazards:

  • May cause or intensify fire; oxidizer[5][7].

  • Contains gas under pressure; may explode if heated[5][6][7].

  • Causes severe skin burns and eye damage[6][7].

  • Fatal if inhaled[5][6].

  • May cause respiratory irritation[5].

  • Very toxic to aquatic life with long-lasting effects[5][7].

Personal Protective Equipment (PPE)

The correct use of appropriate PPE is the most critical step in ensuring personal safety. Always wear the following when handling "this compound":

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles with a full face shield are mandatory to protect against splashes and vapors[8][9][10][11].
Skin Protection A chemical-resistant suit or apron, along with boots, is required[9][10]. Long-sleeved garments should be worn[8][11].
Hand Protection Use chemical-resistant gloves made of neoprene, butyl rubber, or Viton®[8][9][10]. Check gloves for integrity before each use.
Respiratory Protection A NIOSH-approved respirator with cartridges specific for chlorine/acid gas is necessary[8]. In case of potential high concentrations or in confined spaces, a Self-Contained Breathing Apparatus (SCBA) is required[9][10][11].

Handling Procedures

Adherence to strict handling protocols is essential to prevent accidental exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Ventilation Verify Ventilation Don PPE->Verify Ventilation Inspect Equipment Inspect Equipment Verify Ventilation->Inspect Equipment Transfer Chemical Transfer Chemical Inspect Equipment->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Put on all required personal protective equipment as specified in the table above.

    • Verify Ventilation: Always handle "this compound" in a well-ventilated area, preferably within a certified chemical fume hood[8]. Ensure exhaust fans are operational.

    • Inspect Equipment: Check all glassware and equipment for cracks or damage before use. Ensure all connections are secure[8].

  • Handling:

    • Transferring: When transferring "this compound," do so slowly and carefully to avoid splashes or the release of gas[8]. Use only compatible and properly labeled containers.

    • Experimental Use: Keep all containers of "this compound" sealed when not in use. Avoid mixing with incompatible materials such as flammable substances, ammonia, or acids[8].

  • Cleanup:

    • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use.

    • Waste Disposal: Dispose of all "this compound" waste and contaminated materials according to the disposal plan outlined below.

    • Doff PPE: Remove PPE carefully to avoid contaminating yourself. Wash hands thoroughly after handling.

Emergency Procedures

In case of accidental exposure or a spill, immediate action is critical.

Emergency SituationImmediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[12].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[12]. Seek immediate medical attention.
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open[9][12]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Spill or Leak Evacuate the area immediately. If safe to do so, stop or reduce the leak. Ventilate the area. Do not allow the substance to enter drains. Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan

Proper disposal of "this compound" and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

Disposal Workflow

cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Segregate Waste Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Arrange for Licensed Disposal Arrange for Licensed Disposal Store in Designated Area->Arrange for Licensed Disposal

Caption: Disposal Plan for this compound Waste.

Disposal Steps:

  • Segregation: Do not mix "this compound" waste with other chemical waste streams. Collect all liquid waste, solid contaminated materials (e.g., gloves, paper towels), and empty containers in separate, designated, and compatible waste containers.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the name "this compound," and a description of the contents.

  • Storage: Store waste containers in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials[8].

  • Disposal: Arrange for the collection and disposal of "this compound" waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal[13][14]. Do not attempt to neutralize or dispose of "this compound" waste down the sanitary sewer[15]. Empty containers must also be disposed of as hazardous waste[13][16].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.